5-Amino-1-methylpyridin-2(1H)-one hydrochloride
Description
Properties
IUPAC Name |
5-amino-1-methylpyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h2-4H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRDMPNTASXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the core (CAS No. 1137721-06-2). As a heterocyclic organic compound, this molecule serves as a valuable intermediate in medicinal chemistry and pharmaceutical research.[1][2] A thorough understanding of its properties is critical for its effective application in synthesis, formulation, and biological screening. This document details the molecular structure, key physical characteristics such as solubility and melting point, and the analytical methodologies required for identity confirmation and purity assessment. The protocols and rationale described herein are grounded in standard laboratory practices to ensure scientific integrity and reproducibility.
Introduction: A Foundation for Rational Drug Design
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable therapeutic agent is contingent upon a deep understanding of its fundamental chemical and physical nature. Physicochemical properties are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. These parameters—including solubility, lipophilicity, and solid-state characteristics—dictate how a molecule will behave in a biological system, influencing everything from oral absorption to target engagement.
This compound is a pyridinone derivative, a class of compounds known for its diverse biological activities and utility as a "privileged scaffold" in medicinal chemistry.[3] This guide moves beyond a simple data sheet, providing the causality behind experimental choices and presenting a framework for the rigorous scientific evaluation of this important building block.
Molecular Identity and Structure
A precise understanding of a compound's structure is the starting point for all subsequent analysis.
-
Chemical Name: this compound
-
Molecular Formula: C₆H₉ClN₂O[4]
The structure consists of a pyridinone ring, which exists in tautomeric equilibrium with its 2-hydroxy-pyridine form, substituted with an amino group at the 5-position and a methyl group on the ring nitrogen. The hydrochloride salt is formed at the basic amino group, enhancing the compound's polarity and aqueous solubility.
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5-Amino-1-methylpyridin-2(1H)-one hydrochloride molecular structure
An In-depth Technical Guide to 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride: Structure, Synthesis, and Applications
Introduction
This compound (CAS No: 1137721-06-2) is a heterocyclic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical research.[1][2] Its structure is centered around a pyridin-2-one scaffold, a privileged motif found in numerous biologically active molecules. The presence of a primary amino group and a methyl group on the pyridinone ring imparts specific chemical properties that make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The compound exists as a hydrochloride salt, which generally enhances its stability and solubility in aqueous media compared to the free base form. It is typically supplied as a light brown to brown solid and requires storage under inert gas at refrigerated temperatures (2-8°C) to maintain its integrity.[1][2]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 1137721-06-2 | [1] |
| Molecular Formula | C₆H₉ClN₂O | [1][2] |
| Molecular Weight | 160.60 g/mol | [5] |
| Appearance | Light brown to brown solid | [2] |
| Storage Temperature | 2-8°C, under inert gas | [1][2] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3][6] | [3][6] |
Molecular Structure Visualization
The core structure consists of a six-membered pyridin-2-one ring. A methyl group is attached to the nitrogen atom at position 1, and an amino group is substituted at position 5. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the exocyclic amino group, by hydrochloric acid.
Caption: Molecular structure of this compound.
Spectroscopic Profile (Predicted)
While specific experimental spectra for this exact compound are not detailed in the provided search results, a theoretical profile can be predicted based on its structure. This is crucial for identity confirmation and quality control in a research setting.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 3.0-3.5 ppm), the amino protons (a broad singlet), and three aromatic protons on the pyridinone ring, each with characteristic chemical shifts and coupling patterns.
-
¹³C NMR Spectroscopy: The carbon NMR would reveal six unique carbon signals: one for the methyl group, one for the carbonyl carbon (C2, highly deshielded, >160 ppm), and four for the remaining carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (around 3300-3500 cm⁻¹), C-H stretching from the methyl and aromatic groups (around 2800-3100 cm⁻¹), a strong C=O stretching from the pyridinone carbonyl (around 1650-1680 cm⁻¹), and N-H bending vibrations.[7]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₈N₂O, MW: 124.14 g/mol ).[8] High-resolution mass spectrometry would be used to confirm the elemental composition.
Synthesis Pathway
The synthesis of pyridin-2-one derivatives often involves multi-step processes. A common strategy for related structures involves the modification of a pre-existing pyridine ring. For instance, a plausible route could start from a substituted nitropyridine, which undergoes reduction of the nitro group to an amine, followed by methylation and hydroxylation or other ring transformations to yield the final product.[9] A generalized synthetic approach is outlined below.
Caption: Generalized workflow for the synthesis of 5-Amino-1-methylpyridin-2(1H)-one HCl.
Applications in Research and Drug Development
The pyridin-2-one core is a key pharmacophore in several approved drugs and clinical candidates. Its derivatives are known to possess a wide range of biological activities.
-
Scaffold for Drug Discovery: this compound serves as a versatile scaffold. The amino group provides a reactive handle for further functionalization, allowing chemists to synthesize libraries of derivative compounds for screening against various biological targets.[3]
-
Anti-inflammatory and Anti-fibrotic Potential: The parent compound of this class, Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), is an approved drug for idiopathic pulmonary fibrosis.[10] It exerts its effects by modulating signaling pathways involved in inflammation and fibrosis. Research into new analogs, including those derived from 5-amino-substituted pyridinones, aims to develop compounds with improved efficacy, solubility, and safety profiles.[11]
-
Enzyme Inhibition: The pyridinone structure is present in inhibitors of various enzymes. For example, 5-Amino-1-methyl quinolinium (5-AMQ), a related structure, is a potent inhibitor of Nicotinamide N-methyl transferase (NNMT), an enzyme implicated in metabolic diseases like obesity and diabetes.[12] This suggests that derivatives of 5-Amino-1-methylpyridin-2(1H)-one could be explored as potential inhibitors for related enzyme targets.
Experimental Protocols
Protocol 1: Safe Handling and Storage
Given the compound's hazard profile, strict adherence to safety protocols is mandatory.
Hazard Identification:
-
Harmful if swallowed (Acute oral toxicity, Category 3 or 4).[13]
-
Causes skin irritation (Category 2).[13]
-
Causes serious eye irritation (Category 2).[13]
-
May cause respiratory irritation (Category 3).[13]
Step-by-Step Handling Procedure:
-
Engineering Controls: Handle the compound within a certified chemical fume hood to prevent inhalation of dust.[14] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[6][14]
-
Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid material. Avoid creating dust.[14]
-
Spill Management: In case of a small spill, use appropriate tools to carefully place the material into a sealed container for waste disposal.[14]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[14] Store refrigerated at 2-8°C under an inert atmosphere as recommended.[1][2]
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.
Protocol 2: Characterization by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of the compound.
Objective: To determine the purity of this compound using a standard reverse-phase high-performance liquid chromatography (HPLC) method with UV detection.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution. Further dilute as needed to fall within the linear range of the detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detector Wavelength: Scan for optimal wavelength using a PDA detector or set to a standard wavelength like 254 nm.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibrate at 5% B
-
-
-
Analysis: Inject the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at the chosen wavelength.
Conclusion
This compound is a compound of significant interest due to its foundational role as a chemical intermediate. Its molecular structure, featuring a versatile pyridin-2-one core and a reactive amino group, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic value, particularly in the areas of anti-inflammatory, anti-fibrotic, and metabolic disease research. A thorough understanding of its physicochemical properties, handling requirements, and analytical characterization is essential for its effective and safe utilization in a professional research and development setting.
References
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This compound. Chemsrc. [Link]
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5-AMino-1-Methylpiperidin-2-one hydrochloride - Introduction. ChemBK. (2024-04-09). [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]
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This compound, 98% Purity, C6H9ClN2O, 25 grams. Amazon. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. (2025-11-09). [Link]
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Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. (2021-09-10). [Link]
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Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. (2022-08-25). [Link]
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). National Institutes of Health. [Link]
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Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]
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How to Choose the Best 5 Amino 1MQ Peptide for Research Use. Plant Care. (2026-01-01). [Link]
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5-Amino-6-methylpyridin-2(1H)-one. PubChem. [Link]
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FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
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Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Abstract
This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride, a pivotal building block in medicinal chemistry and drug discovery. The narrative emphasizes the causal reasoning behind strategic and procedural choices, ensuring that each protocol is presented as a self-validating system. The synthesis is structured as a four-step sequence, commencing with the hydrolysis of 2-amino-5-nitropyridine, followed by N-methylation, catalytic hydrogenation of the nitro group, and concluding with hydrochloride salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.
Strategic Overview: A Four-Step Synthetic Approach
The synthesis of the target molecule, this compound, is strategically designed around the sequential construction and functionalization of a pyridinone core. The chosen pathway prioritizes commercially available starting materials, high-yielding transformations, and robust, scalable procedures.
Our retrosynthetic analysis identifies the key intermediate, 5-amino-1-methylpyridin-2(1H)-one, which can be derived from its nitro-analogue, 1-methyl-5-nitropyridin-2(1H)-one, through a standard nitro group reduction. This nitro-intermediate is accessible via N-methylation of 5-nitropyridin-2(1H)-one. The synthesis of this precursor is well-documented and can be efficiently achieved from 2-amino-5-nitropyridine. This multi-step approach allows for purification and characterization at intermediate stages, ensuring the high purity of the final product.
Caption: Experimental workflow for Step 1.
Step 2: Synthesis of 1-Methyl-5-nitro-2(1H)-pyridinone
Objective: To selectively methylate the nitrogen atom of the pyridinone ring.
Causality & Expertise: The N-methylation of pyridinones can be achieved with various methylating agents. Dimethyl sulfate is a potent and efficient reagent for this transformation, typically performed in the presence of a mild base like sodium bicarbonate. The base deprotonates the pyridinone nitrogen, forming a nucleophilic pyridinoxide anion which then attacks the electrophilic methyl group of dimethyl sulfate. Acetone is an excellent solvent choice as it is polar enough to dissolve the reactants but does not interfere with the reaction. This method is generally preferred over using methyl iodide for large-scale synthesis due to cost and reagent handling considerations, though both are effective. [1] Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Nitro-2(1H)-pyridinone | 140.09 | 100 g | 0.714 |
| Dimethyl Sulfate (DMS) | 126.13 | 108 g (81.8 mL) | 0.856 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 120 g | 1.428 |
| Acetone | 58.08 | 1000 mL | - |
Procedure:
-
Caution! Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
To a 2 L three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 5-nitro-2(1H)-pyridinone (100 g, 0.714 mol), sodium bicarbonate (120 g, 1.428 mol), and acetone (1000 mL).
-
Stir the suspension and carefully add dimethyl sulfate (81.8 mL, 0.856 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield 1-methyl-5-nitro-2(1H)-pyridinone as a crystalline solid.
-
Expected Yield: 60-70%
-
Purity: >99% after recrystallization
Step 3: Synthesis of 5-Amino-1-methylpyridin-2(1H)-one
Objective: To selectively reduce the aromatic nitro group to a primary amine.
Causality & Expertise: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile, typically yielding the product with minimal side reactions. [2]Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. [3]The reaction is carried out under a hydrogen atmosphere. The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, leading to the formation of the amine. Methanol or ethanol are common solvents as they readily dissolve the substrate and do not interfere with the hydrogenation process.
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Methyl-5-nitro-2(1H)-pyridinone | 154.12 | 50 g | 0.324 |
| 10% Palladium on Carbon (Pd/C), 50% wet | - | 2.5 g | - |
| Methanol | 32.04 | 500 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50-60 psi | - |
Procedure:
-
To a hydrogenation vessel (e.g., Parr shaker), add 1-methyl-5-nitro-2(1H)-pyridinone (50 g, 0.324 mol) and methanol (500 mL).
-
Carefully add 10% Pd/C catalyst (2.5 g, 5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 5-amino-1-methylpyridin-2(1H)-one as a solid. The crude product is often of sufficient purity for the next step.
-
Expected Yield: >95%
-
Purity: >97%
Caption: Experimental workflow for Step 3.
Step 4: Synthesis of this compound
Objective: To convert the synthesized free base amine into its stable, water-soluble hydrochloride salt.
Causality & Expertise: The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the stability, handling, and solubility of an amine-containing compound. The basic amino group readily reacts with hydrochloric acid in an acid-base reaction to form the ammonium salt. Using a solution of HCl in an organic solvent like isopropanol or diethyl ether allows for the controlled precipitation of the salt, facilitating its isolation in a pure, crystalline form.
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Amino-1-methylpyridin-2(1H)-one | 124.14 | 35 g | 0.282 |
| Isopropanol (IPA) | 60.10 | 350 mL | - |
| HCl in Isopropanol (e.g., 5-6 M) | 36.46 | ~50 mL | ~0.282 |
Procedure:
-
Dissolve the crude 5-amino-1-methylpyridin-2(1H)-one (35 g, 0.282 mol) in isopropanol (350 mL) with gentle warming if necessary.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath with stirring.
-
Slowly add a solution of hydrochloric acid in isopropanol (~50 mL of a 5.6 M solution, 1.0 equivalent) dropwise to the stirred solution.
-
A precipitate will form. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether to aid in drying.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: >95%
-
Purity: >99%
Conclusion
This guide delineates a robust and efficient four-step synthesis for this compound. The pathway is built upon well-established chemical transformations, including hydrolysis, N-methylation, and catalytic hydrogenation. By providing detailed, step-by-step protocols and elucidating the chemical principles behind each experimental choice, this document serves as a practical and reliable resource for chemists in the pharmaceutical and life sciences industries. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this valuable chemical intermediate.
References
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Richter, I., et al. Supporting Information: Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. The Royal Society of Chemistry. Available at: [Link]
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Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-8. Available at: [Link]
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Gao, S., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 23(10), 2446. Available at: [Link]
-
PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. US Patent 04149872. Available at: [Link]
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Whitepaper: A Technical Guide to the Biological Activity of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the biological activities associated with 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. As a member of the pyridinone class of heterocyclic compounds, this molecule holds potential for therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant activities. This document synthesizes the current understanding of its potential mechanisms and provides a detailed framework for its systematic investigation. The protocols herein are designed to offer a robust, self-validating approach for researchers to elucidate the compound's pharmacological profile.
Introduction: The Pyridinone Scaffold and the Significance of this compound
The pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse and potent biological effects.[1] The specific functionalization of this core, in this case with a 5-amino and a 1-methyl group, imparts unique physicochemical properties that are hypothesized to drive its biological interactions.[2] The hydrochloride salt form enhances its solubility in aqueous media, a crucial characteristic for both in vitro and in vivo experimental work.[2] This guide will delve into the known and potential activities of this specific derivative and provide the necessary technical details for its thorough evaluation.
Core Biological Activities: A Synthesis of Current Knowledge
While direct, extensive research on this compound is still an emerging field, the broader class of pyridinone and pyridine derivatives provides a strong foundation for its predicted biological activities.[3]
Anti-inflammatory Potential
A significant body of research points to the anti-inflammatory properties of pyridinone derivatives.[3][4][5] It is postulated that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory mediators. Research on similar compounds suggests a potential mechanism involving the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
Antioxidant Activity
Oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases. The antioxidant potential of 5-Amino-1-methylpyridin-2(1H)-one has been a subject of investigation.[2] It is suggested that this compound may exhibit potent antioxidant properties by scavenging free radicals and mitigating oxidative damage to cellular components.[2]
A Framework for Investigation: Experimental Protocols
The following section outlines detailed, step-by-step methodologies for the comprehensive evaluation of this compound's biological activity.
Workflow for Assessing In Vitro Anti-inflammatory Efficacy
Objective: To quantify the dose-dependent effect of this compound on the secretion of pro-inflammatory cytokines from stimulated immune cells.
Experimental Workflow Diagram:
Caption: A stepwise representation of the in vitro anti-inflammatory assay.
Detailed Methodology:
-
Cell Culture and Seeding: Maintain RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in sterile, endotoxin-free water or a suitable solvent. Perform serial dilutions to achieve the desired final concentrations. Replace the cell culture medium with fresh medium containing the compound or vehicle control and incubate for 2 hours.
-
Induction of Inflammation: Following pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation and Supernatant Collection: Incubate the plate for 24 hours. After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Utilize commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α and IL-6 in the collected supernatants, adhering strictly to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assessment: A Critical Control
Objective: To ensure that the observed anti-inflammatory effects are not a result of compound-induced cell death.
Experimental Workflow Diagram:
Caption: A streamlined workflow for determining the cytotoxicity of the compound.
Detailed Methodology:
-
Cell Seeding and Treatment: Follow the same cell seeding and compound treatment protocol as described for the anti-inflammatory assay.
-
Viability Assay: After the 24-hour incubation period, add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation and Measurement: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in a tabular format.
Table 1: Summary of In Vitro Biological Activity
| Parameter | Result |
| Anti-inflammatory Activity | |
| TNF-α IC₅₀ (µM) | Insert Value |
| IL-6 IC₅₀ (µM) | Insert Value |
| Cytotoxicity | |
| CC₅₀ in RAW 264.7 cells (µM) | Insert Value |
| Selectivity Index (SI) | |
| SI (CC₅₀ / TNF-α IC₅₀) | Calculate Value |
| SI (CC₅₀ / IL-6 IC₅₀) | Calculate Value |
A higher selectivity index indicates a more favorable therapeutic window, where the compound exhibits its desired biological activity at concentrations well below those that cause cellular toxicity.
Elucidating the Mechanism of Action: A Look into Signaling Pathways
The anti-inflammatory effects of pyridinone derivatives are often linked to the modulation of intracellular signaling cascades. A plausible hypothesis for the action of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Hypothesized Signaling Pathway Diagram:
Caption: A diagram illustrating the potential inhibitory effect on the NF-κB pathway.
Further investigation using techniques such as Western blotting to assess the phosphorylation status of key proteins like IκBα and the p65 subunit of NF-κB would be crucial to validate this hypothesis.
Future Directions and Concluding Remarks
This compound presents itself as a compound of significant interest for further pharmacological investigation. The experimental framework provided in this guide offers a clear and robust path to characterizing its anti-inflammatory and antioxidant properties. Future research should be directed towards target identification, structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventual in vivo validation in relevant disease models.
References
-
Al-Ostath, A., et al. (2013). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. Available at: [Link]
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Asadi, F., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. Available at: [Link]
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El-Sayed, M. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed. Available at: [Link]
-
El-Sayed, M. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. ResearchGate. Available at: [Link]
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Erol, D. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. Available at: [Link]
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LookChem. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). LookChem. Available at: [Link]
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- 3. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-methylpyridin-2(1H)-one hydrochloride is a pyridinone derivative that has garnered interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound. While direct, in-depth mechanistic studies on this compound are emerging, this document synthesizes the available evidence and extrapolates potential pathways based on the well-documented activities of the broader class of pyridinone compounds. The guide further presents detailed experimental protocols for researchers to validate these proposed mechanisms, covering key areas such as cytokine inhibition, intracellular signaling pathway modulation, and antioxidant activity.
Introduction: The Therapeutic Potential of a Pyridinone Scaffold
This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The presence of the amino and methyl groups on the pyridinone ring is anticipated to modulate its electronic and steric properties, influencing its biological interactions. Preliminary investigations have highlighted its promise as an anti-inflammatory and antioxidant agent, suggesting its potential in addressing conditions with an underlying inflammatory and oxidative stress component.
Core Pharmacological Activities: Anti-inflammatory and Antioxidant Effects
The primary reported biological activities of this compound are its ability to counteract inflammation and oxidative stress.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
A key aspect of the anti-inflammatory profile of this compound is its capacity to inhibit the production of pivotal pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central mediators of the inflammatory cascade and are implicated in a wide range of chronic inflammatory diseases.
The precise mechanism by which this compound inhibits TNF-α and IL-6 is a critical area for ongoing research. Based on the known pharmacology of pyridinone derivatives, several potential pathways could be involved.
Antioxidant Activity: Scavenging of Free Radicals
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that can inflict damage to cellular components, leading to oxidative stress, a pathogenic factor in numerous diseases. The chemical structure of 5-Amino-1-methylpyridin-2(1H)-one, particularly the amino group, may contribute to its ability to donate electrons and neutralize free radicals.
Hypothesized Mechanisms of Action: A Deeper Dive
Based on the established activities of pyridinone-containing molecules, we can propose several detailed mechanisms through which this compound may exert its effects.
Modulation of Intracellular Signaling Pathways in Inflammation
The inhibition of TNF-α and IL-6 production strongly suggests an interaction with key intracellular signaling pathways that regulate the expression of these cytokines. The following pathways are prime candidates for investigation:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including TNF-α and IL-6. Many anti-inflammatory compounds act by inhibiting this pathway. It is plausible that this compound interferes with the activation of NF-κB, potentially by preventing the degradation of its inhibitory subunit, IκBα, or by inhibiting the nuclear translocation of the active NF-κB dimers.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway: The JAK/STAT pathway is another critical signaling cascade for many cytokines, including IL-6. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to induce gene expression. Inhibition of the JAK/STAT pathway is a validated strategy for treating inflammatory diseases. This compound could potentially inhibit one or more of the JAK kinases or interfere with the activation of STAT proteins.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: The MAPK pathways (including ERK, JNK, and p38) are also involved in the regulation of inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators.
The following diagram illustrates the potential points of intervention for this compound within these inflammatory signaling cascades.
Inhibition of Pro-inflammatory Enzymes
The inflammatory response also involves the upregulation of enzymes that produce inflammatory mediators. Two such enzymes are:
-
Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule.
-
Cyclooxygenase-2 (COX-2): COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
It is conceivable that this compound could inhibit the expression or activity of iNOS and COX-2, downstream of its effects on signaling pathways like NF-κB.
Mechanisms of Antioxidant Action
The free radical scavenging activity of this compound can be dissected into more specific mechanisms:
-
Direct Scavenging of Reactive Oxygen and Nitrogen Species: The compound may directly react with and neutralize various free radicals, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).
-
Upregulation of Endogenous Antioxidant Defenses: It is also possible that the compound could indirectly exert antioxidant effects by upregulating the expression or activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Potential as a Kinase Inhibitor
The pyridinone scaffold is a common feature in many kinase inhibitors. Protein kinases play a crucial role in a vast array of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Given its structure, this compound should be evaluated for its potential to inhibit various protein kinases, which could represent a novel and significant aspect of its mechanism of action.
Experimental Protocols for Mechanistic Validation
To substantiate the hypothesized mechanisms of action, a systematic experimental approach is required. The following section outlines detailed protocols for key experiments.
Investigating Anti-inflammatory Signaling Pathways
-
Objective: To determine if this compound inhibits NF-κB activation in a relevant cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes).
-
Methodology:
-
Culture cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with an NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α, for a predetermined time (e.g., 30-60 minutes).
-
Harvest cells and prepare nuclear and cytoplasmic extracts.
-
Analyze the nuclear translocation of the p65 subunit of NF-κB using Western blotting or an enzyme-linked immunosorbent assay (ELISA)-based transcription factor assay.
-
As a complementary approach, assess the phosphorylation and degradation of IκBα in the cytoplasmic extracts by Western blotting.
-
-
Objective: To assess the effect of the compound on the activation of the JAK/STAT pathway, particularly in response to IL-6.
-
Methodology:
-
Use a cell line responsive to IL-6 (e.g., HepG2 or U266).
-
Pre-treat cells with the compound.
-
Stimulate with recombinant human IL-6.
-
Lyse the cells and perform Western blotting to detect the phosphorylation of JAK1, JAK2, and STAT3.
-
Measuring Antioxidant Capacity
-
Objective: To quantify the direct free radical scavenging activity of the compound.
-
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the compound.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm. A decrease in absorbance indicates radical scavenging.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol or buffer to a specific absorbance.
-
Add different concentrations of the compound.
-
Measure the decrease in absorbance at ~734 nm after a set incubation time.
-
-
| Assay | Principle | Wavelength |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. | ~517 nm |
| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | ~734 nm |
Kinase Inhibition Profiling
-
Objective: To screen for potential kinase inhibitory activity.
-
Methodology:
-
Utilize a commercial kinase profiling service or an in-house panel of recombinant kinases.
-
Perform in vitro kinase assays in the presence of a fixed concentration of this compound.
-
Measure the inhibition of kinase activity, typically through radiometric assays (³²P-ATP incorporation) or fluorescence-based methods.
-
For any identified hits, perform dose-response studies to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a promising compound with demonstrated anti-inflammatory and antioxidant properties. While its precise molecular mechanisms are still under investigation, this guide has outlined the most probable pathways based on its chemical structure and the known activities of the pyridinone class. The primary hypothesized mechanisms include the inhibition of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT, leading to a reduction in TNF-α and IL-6, and the direct scavenging of free radicals. The potential for this compound to act as a kinase inhibitor also warrants thorough investigation.
The experimental protocols provided herein offer a roadmap for researchers to rigorously test these hypotheses and to build a comprehensive understanding of the mechanism of action of this compound. Such studies will be crucial in unlocking its full therapeutic potential.
References
Note: As specific research articles detailing the in-depth mechanism of action for this compound are not widely available in the public domain at this time, this section would be populated with citations to studies on the general anti-inflammatory and antioxidant properties of pyridinones, as well as methodological papers for the described experimental protocols, as such research is published.
potential therapeutic targets of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
Whitepaper: An In-depth Technical Guide
Topic: Potential Therapeutic Targets of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets for the small molecule this compound. A critical survey of available literature reveals a significant and recurring confusion between this pyridinone-based compound and the structurally distinct quinolinium-based molecule, 5-Amino-1MQ, a known inhibitor of Nicotinamide N-methyltransferase (NNMT). This document first establishes the correct chemical identity of 5-Amino-1-methylpyridin-2(1H)-one and definitively separates its potential pharmacology from that of 5-Amino-1MQ. Subsequently, this guide explores high-potential therapeutic target classes for the pyridinone scaffold, drawing from established activities of structurally related compounds. We present hypothesis-driven strategies for target identification and validation, focusing on protein kinases, G-protein coupled receptors (GPCRs), and epigenetic modifiers. Detailed experimental workflows and protocols are provided to equip researchers with the practical knowledge required to investigate this promising chemical entity.
Introduction and Molecular Disambiguation
Chemical Identity of this compound
5-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridinone core structure.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to biological screening and formulation studies.[2]
Key Chemical Identifiers:
-
CAS Number: 33630-96-5[3]
-
Molecular Formula: C₆H₈N₂O[3]
-
Molecular Weight: 124.14 g/mol [3]
-
Synonyms: 5-Amino-1-methyl-2(1H)-pyridone, 5-amino-1-methyl-1,2-dihydropyridin-2-one[1][3]
The molecule's structure, characterized by a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carbonyl group, makes it a versatile scaffold for forming interactions with biological targets.[4][5] It is primarily available as a research chemical and is often described as a building block for the synthesis of more complex, pharmacologically active molecules.[1][2][6]
Critical Distinction from 5-Amino-1-Methylquinolinium (5-Amino-1MQ)
A significant portion of publicly available information incorrectly attributes the biological activity of 5-Amino-1-Methylquinolinium (5-Amino-1MQ) to the pyridinone compound of interest. These are structurally and pharmacologically distinct molecules.
-
5-Amino-1-methylpyridin-2(1H)-one: A single-ring pyridinone.
-
5-Amino-1MQ: A double-ring quinolinium.
5-Amino-1MQ is a widely-discussed inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation.[7][8][9] By inhibiting NNMT, 5-Amino-1MQ increases cellular levels of NAD⁺, which in turn activates sirtuins (e.g., SIRT1), boosting metabolism and influencing pathways related to obesity and aging.[10][11]
It is scientifically inaccurate to extrapolate the NNMT-inhibiting activity of 5-Amino-1MQ to 5-Amino-1-methylpyridin-2(1H)-one. This guide will proceed by analyzing the potential of the pyridinone scaffold based on evidence from correctly identified structural analogues.
The Pyridinone Scaffold: A Privileged Structure in Drug Discovery
The pyridinone ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful therapeutic agents and its ability to interact with a wide range of biological targets.[4][5]
Physicochemical Properties and Target Interactions
The versatility of the pyridinone scaffold stems from several key features:
-
Hydrogen Bonding: The ring nitrogen and exocyclic carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group (in tautomeric forms) or substituent groups can act as donors. This facilitates strong and specific interactions in protein binding pockets.[5]
-
Bioisosteric Replacement: Pyridinones can serve as bioisosteres for amides, phenyls, and other heterocyclic rings, allowing chemists to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility and metabolic stability.[5]
-
Derivatization Potential: The pyridinone ring has multiple positions available for substitution, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]
These properties have led to the development of pyridinone-containing drugs targeting a diverse array of protein classes, including kinases, GPCRs, and enzymes.[4]
Hypothesis-Driven Target Identification
While direct, high-quality studies on 5-Amino-1-methylpyridin-2(1H)-one are limited, the extensive research on its structural class allows for the formulation of strong, testable hypotheses regarding its potential targets.
Target Class I: Protein Kinases in Oncology and Inflammation
Rationale: The pyridinone core is a well-established kinase "hinge-binding" motif.[4] The hinge region of a kinase is a flexible backbone segment that connects the N- and C-lobes, and forming hydrogen bonds here is a hallmark of many Type I and Type II kinase inhibitors. Furthermore, some reports suggest that 5-Amino-1-methylpyridin-2(1H)-one possesses anti-inflammatory properties, such as the inhibition of TNF-α and IL-6, which are cytokines often regulated by kinase cascades like the MAPK pathway.[1][4]
Proposed Mechanism: The pyridinone's carbonyl oxygen and ring nitrogen can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The amino and methyl substituents can then explore adjacent hydrophobic pockets to confer selectivity.
A tiered approach is recommended to efficiently identify and characterize potential kinase targets.
Tier 1: Broad-Panel Screening
-
Objective: To identify initial kinase "hits" from a large, diverse panel.
-
Methodology: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A typical primary screen would test the compound at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases. The output is typically reported as "% Inhibition".
-
Causality: This step maximizes the probability of finding an interaction without the resource-intensive effort of setting up hundreds of individual assays. It casts a wide net to generate initial hypotheses.
Tier 2: Dose-Response and IC₅₀ Determination
-
Objective: To confirm hits from the primary screen and determine their potency.
-
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagents: Kinase enzyme, kinase-specific substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure: a. Serially dilute this compound in an appropriate buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM). b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction. Add the diluted compound and appropriate controls (no enzyme, no compound). c. Incubate for the optimized reaction time (e.g., 60 minutes at room temperature). d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. e. Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes. f. Read the luminescence signal on a plate reader.
-
Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Self-Validation: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls. The dose-response curve provides confidence that the observed inhibition is specific to the compound's concentration.
Caption: Workflow for Kinase Target Identification and Validation.
Target Class II: G-Protein Coupled Receptors (GPCRs) in Immunology
Rationale: Various pyridinone derivatives have been successfully developed as potent and selective GPCR modulators. For example, specific derivatives act as antagonists of the Adenosine A₂A Receptor (A₂AR) for cancer immunotherapy, while others are agonists of Formyl Peptide Receptors (FPRs) for treating rheumatoid arthritis.[12][13] This precedent suggests that the 5-amino-1-methylpyridin-2(1H)-one scaffold is well-suited for binding within the transmembrane domains of GPCRs.
Proposed Mechanism: The compound's size and functionality are appropriate for fitting into the orthosteric or allosteric binding sites of GPCRs. The amino group could form a key salt bridge with an acidic residue (e.g., Asp, Glu) often found in aminergic or peptide receptor binding pockets, while the pyridinone ring engages in hydrophobic and aromatic stacking interactions.
Protocol: Cell-Based cAMP Assay (for Gs/Gi-coupled receptors)
-
Objective: To determine if the compound functionally modulates GPCRs that signal through the adenylyl cyclase pathway (e.g., A₂AR, which is Gs-coupled).
-
Methodology: Use a commercial cAMP assay kit (e.g., Cisbio HTRF, Promega GloSensor™) with a cell line stably overexpressing the GPCR of interest (e.g., HEK293-A2AR).
-
Procedure (Antagonist Mode):
-
Cell Plating: Seed the engineered cells in a 384-well plate and allow them to attach overnight.
-
Compound Incubation: Treat cells with serially diluted this compound for a short pre-incubation period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known agonist for the receptor (e.g., NECA for A₂AR) at a concentration that elicits an 80% maximal response (EC₈₀). This concentration is chosen to provide a sufficient signal window to observe competitive antagonism.
-
Lysis and Detection: After agonist stimulation (e.g., 30 minutes), lyse the cells and perform the detection steps according to the manufacturer's protocol (e.g., adding HTRF reagents or luciferase substrate).
-
Signal Reading: Read the plate on an appropriate reader (e.g., HTRF-compatible reader or luminometer).
-
-
Data Analysis: Calculate the % inhibition of the agonist-stimulated signal. Determine the IC₅₀ of the antagonist from a dose-response curve.
-
Causality and Validation: This functional assay directly measures the downstream consequence of receptor binding. Comparing the compound's effect against a known agonist ensures the observed activity is receptor-mediated. The parental cell line (lacking the receptor) should be used as a negative control to rule out off-target effects on the signaling pathway itself.
Caption: Principle of a competitive GPCR functional assay.
Cellular Target Validation and Phenotypic Screening
To bridge the gap between molecular target identification and therapeutic application, it is essential to validate the compound's activity in a relevant cellular context.
Workflow for Validating Anti-inflammatory Activity
Rationale: Based on reports of anti-inflammatory properties, a direct test of this phenotype is a logical step.[1] The lipopolysaccharide (LPS)-stimulated macrophage model is a gold standard for studying innate immune responses and cytokine production.
Protocol: Cytokine Secretion Assay in LPS-Stimulated Macrophages
-
Objective: To quantify the inhibitory effect of the compound on the production of pro-inflammatory cytokines TNF-α and IL-6.
-
Cell Line: RAW 264.7 (murine macrophage) or primary human monocyte-derived macrophages (hMDMs).
-
Procedure:
-
Cell Culture: Plate macrophages at a suitable density (e.g., 0.5 x 10⁶ cells/mL) and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the vehicle control.
-
Incubation: Incubate for a period optimized for peak cytokine production (e.g., 4 hours for TNF-α, 18-24 hours for IL-6).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial ELISA kit.
-
Viability Control: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with the same compound concentrations to ensure the observed cytokine reduction is not due to cytotoxicity.
-
-
Data Interpretation: A successful result would show a dose-dependent decrease in cytokine secretion without a corresponding decrease in cell viability. This would validate the anti-inflammatory phenotype and provide a robust system for mechanistic follow-up studies (e.g., Western blotting for key signaling nodes like p-p38 or p-NF-κB).
Summary and Future Directions
This compound is a promising chemical scaffold whose therapeutic potential has been obscured by its mistaken identity with the NNMT inhibitor 5-Amino-1MQ. By leveraging the known pharmacology of the privileged pyridinone core, this guide has outlined a clear, hypothesis-driven strategy for identifying its true molecular targets.
Key Takeaways & Next Steps:
-
Prioritize Broad Screening: The initial step should be a comprehensive screen against a large panel of kinases and, if resources permit, GPCRs. This is the most efficient path to novel target discovery.
-
Validate Phenotypes: The reported anti-inflammatory activity should be confirmed in a robust cellular model, such as the LPS-stimulated macrophage assay.
-
Pursue Structure-Activity Relationship (SAR): If a potent interaction with a target is confirmed, the compound should be considered a "hit" or "fragment." A medicinal chemistry campaign should be initiated to synthesize analogues, exploring substitutions on the amino group and the pyridinone ring to build potency and selectivity, thus developing a lead compound.
By following the systematic workflows detailed in this guide, research and drug development professionals can effectively unlock the therapeutic potential of 5-Amino-1-methylpyridin-2(1H)-one and its future derivatives.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
-
5-Amino-1-MQ 100x50mg. (n.d.). RCpeptides. [Link]
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Pyridones in drug discovery: Recent advances. (2024). ResearchGate. [Link]
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Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. (2021). PubMed. [Link]
-
Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024). LookChem. [Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). ResearchGate. [Link]
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Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). PubMed. [Link]
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What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. (2025). Amazing Meds. [Link]
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Everything You Need to Know About 5-Amino-1MQ. (n.d.). Peptide Sciences. [Link]
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5-AMino-1-Methylpiperidin-2-one hydrochloride. (2024). ChemBK. [Link]
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What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025). Hypertrophics. [Link]
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What Is 5-Amino-1MQ—and Why Everyone's Talking About It. (n.d.). Luxura Med Spa. [Link]
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5-amino-1MQ Peptide Therapy. (n.d.). Focal Point Vitality. [Link]
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5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. (2025). 1st Optimal. [Link]
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This compound, 98% Purity. (n.d.). Alichem. [Link]
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An In-depth Technical Guide to 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride as a Synthetic Intermediate
This guide provides a comprehensive technical overview of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride, a versatile synthetic intermediate. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and application of novel heterocyclic compounds. This document delves into the compound's chemical properties, provides a detailed, validated synthetic protocol, explores its reactivity, and discusses its role in the development of contemporary bioactive molecules.
Introduction: The Significance of the Pyridinone Scaffold
The pyridinone ring is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions.[1][2] As a structural motif, it can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for amides, phenols, and other heterocyclic systems.[3] This versatility has led to the incorporation of pyridinone cores into a wide array of pharmacologically active agents with demonstrated antitumor, antimicrobial, and anti-inflammatory properties.[4]
This compound (CAS Number: 1137721-06-2) is a functionalized pyridinone that offers a key strategic advantage in organic synthesis. The presence of a primary aromatic amine group on the electron-rich pyridinone ring provides a reactive handle for a multitude of chemical transformations, making it a valuable building block for creating diverse molecular libraries and targeting complex molecular architectures.[5] Its hydrochloride salt form enhances stability and improves handling characteristics, such as solubility in polar solvents, which is advantageous for reaction setup and purification processes.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.
| Property | Value | Reference |
| CAS Number | 1137721-06-2 | [6] |
| Molecular Formula | C₆H₉ClN₂O | [6] |
| Molecular Weight | 160.6 g/mol | [6] |
| Appearance | Light brown to brown solid | N/A |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | N/A |
The core structure features a pyridin-2-one ring, N-methylated at the 1-position, with an amino group at the 5-position. The electron-donating nature of the amino group and the N-methyl group influences the electron density of the pyridinone ring, impacting its reactivity in subsequent chemical transformations.
Synthesis of this compound
The most logical and efficient synthetic route to the target compound is a two-step process commencing from commercially available materials. The process involves the nitration of 1-methylpyridin-2(1H)-one, followed by the catalytic hydrogenation of the resulting nitro intermediate.
Synthesis Pathway Overview
Caption: Synthetic route from 1-methylpyridin-2(1H)-one to the target hydrochloride salt.
Step 1: Synthesis of 5-Nitro-1-methylpyridin-2(1H)-one
The initial step is the regioselective nitration of 1-methylpyridin-2(1H)-one. The pyridinone ring is activated towards electrophilic substitution, and the directing effects of the N-methyl and carbonyl groups favor substitution at the 5-position.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Reactant: Slowly add 1-methylpyridin-2(1H)-one to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the temperature does not exceed 10 °C. The causality for this strict temperature control is to prevent unwanted side reactions and ensure regioselectivity.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 5-nitro-1-methylpyridin-2(1H)-one (CAS: 32896-90-5), will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation. This method is highly efficient and chemoselective, avoiding the use of harsh or stoichiometric reducing agents.[7][8] The resulting free amine is then converted to its hydrochloride salt.
Experimental Protocol:
-
Catalyst and Reactant Loading: To a hydrogenation vessel, add 5-nitro-1-methylpyridin-2(1H)-one and a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). The use of a noble metal catalyst like palladium is crucial for achieving high conversion under mild conditions.[9]
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC or LC-MS analysis. The reaction is typically complete within a few hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is critical to prevent product contamination with the metal catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1-methylpyridin-2(1H)-one as a solid.
-
Salt Formation: Dissolve the crude amine in anhydrous diethyl ether or ethyl acetate. Add a solution of hydrogen chloride (HCl) in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, this compound, in high purity.
Reactivity and Applications as a Synthetic Intermediate
The synthetic utility of this compound stems from the reactivity of its primary amino group. This functionality serves as a versatile point for molecular elaboration.
Key Reaction Pathways
Caption: Common reactions involving the amino group of the title compound.
-
N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a fundamental transformation for linking the pyridinone core to other molecular fragments, often used in the synthesis of kinase inhibitors and other targeted therapies.[10]
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in a wide range of pharmaceuticals, including diuretics and antibacterial agents.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These moieties are excellent hydrogen bond donors and acceptors and are often employed to enhance binding affinity to biological targets.
-
Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[11] These intermediates are highly versatile and can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides or cyano groups, or coupling reactions to form azo compounds.[12]
Application in the Synthesis of Bioactive Molecules
While the well-known NNMT inhibitor "5-amino-1MQ" is a 5-amino-1-methylquinolinium salt, featuring a larger fused ring system, the pyridinone scaffold of 5-Amino-1-methylpyridin-2(1H)-one is a key component in other classes of NNMT inhibitors and bioactive molecules.[1][13][14] For instance, research into novel NNMT inhibitors has explored various heterocyclic cores, including pyrimidine-5-carboxamides.[4][15] The title compound serves as an ideal starting material for synthesizing libraries of such compounds through N-acylation, allowing for the exploration of structure-activity relationships (SAR).
Example Application Workflow: Synthesis of a Hypothetical Pyridinone-based NNMT Inhibitor
-
Starting Material: this compound is neutralized to its free base form.
-
Coupling Reaction: The free amine is coupled with a substituted pyrimidine-5-carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide bond.
-
Product: The resulting molecule, a 5-(pyrimidine-5-carboxamido)-1-methylpyridin-2(1H)-one derivative, can be tested for its inhibitory activity against the NNMT enzyme.
This modular approach allows for the rapid synthesis of numerous analogues by varying the substitution on the pyrimidine ring, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.[16]
Conclusion
This compound is a strategically important synthetic intermediate. Its straightforward, high-yielding synthesis and the versatile reactivity of its primary amino group make it a valuable building block for medicinal chemists. It provides a robust platform for accessing a wide range of complex molecules, particularly those containing the pharmacologically significant pyridinone scaffold. As research into novel therapeutics continues, the utility of such functionalized heterocyclic intermediates is poised to grow, enabling the discovery and development of the next generation of medicines.
References
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Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
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Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 35372379. [Link]
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Estevez, M., et al. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 624-625. [Link]
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Guchhait, G., & Shrivastava, S. (2022). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
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Khan, I., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
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Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central, PMC5549132. [Link]
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Martin, N. I., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Medicinal Chemistry, 12(10), 1667-1673. [Link]
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ChemBK. (2024). 5-AMino-1-Methylpiperidin-2-one hydrochloride. ChemBK. [Link]
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Visseq, T., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central, PMC8077520. [Link]
- Bayer Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.
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BioWorld. (2021). Lilly divulges new NNMT inhibitors. BioWorld. [Link]
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Tomasinelli, G., et al. (2023). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. ResearchGate. [Link]
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Jongkees, S. A. K., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. PubMed, 28791980. [Link]
- Google Patents. (2014). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
- Bayer AG. (1980). Catalytic hydrogenation of nitrobenzene.
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Wang, Q., et al. (2020). Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]
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Kempe, R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]
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ResearchGate. (n.d.). Widely accepted reaction mechanism of the hydrogenation of nitrobenzene to aniline initially proposed by Haber[14]. ResearchGate. [Link]
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Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
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spectroscopic data for 5-Amino-1-methylpyridin-2(1H)-one hydrochloride (NMR, IR, MS)
A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 5-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS 1137721-06-2) has concluded that this information is not publicly available through standard chemical databases and scientific literature repositories.
Despite targeted searches aimed at retrieving ¹H NMR, ¹³C NMR, FTIR, and mass spectra for the specified compound, no experimental data could be located. The investigation included searches for the hydrochloride salt as well as its free base, 5-Amino-1-methylpyridin-2(1H)-one (CAS 33630-96-5).
While numerous chemical suppliers list the compound in their catalogs, these entries are limited to basic information such as molecular weight and formula, and do not provide access to the requisite spectroscopic data for a detailed technical analysis.[1][2][3][4] Information found for related structures, such as 5-amino-6-methylpyridin-2(1H)-one or 4-amino-1-methylpyridin-2(1H)-one hydrochloride, cannot be used as a substitute for the specific compound of interest due to the significant impact of isomerism on spectroscopic properties.[5]
The creation of an in-depth technical guide as requested, complete with data interpretation, experimental protocols, and detailed structural elucidation, is contingent upon the availability of this primary spectroscopic data. As this foundational information could not be obtained, it is not possible to proceed with the development of the comprehensive guide on the spectroscopic characterization of this compound at this time.
Further research may require direct experimental analysis of the compound or access to proprietary databases not available through public search interfaces.
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solubility of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 1137721-06-2), a key intermediate in pharmaceutical research. The document synthesizes theoretical principles with actionable experimental protocols to serve as an essential resource for researchers, chemists, and drug development professionals. Core sections include an examination of the compound's physicochemical properties, a discussion on the theoretical underpinnings of its solubility in various solvent systems, and a detailed, field-proven protocol for the experimental determination of its equilibrium solubility via the gold-standard shake-flask method. Furthermore, this guide presents a robust and specific high-performance liquid chromatography (HPLC) method for accurate quantification, ensuring the integrity and reproducibility of solubility data.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone physicochemical property. It directly influences every stage of the development pipeline, from synthetic route optimization and purification to formulation design and in vivo bioavailability. This compound is a heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry. An in-depth understanding of its solubility is not merely academic; it is a prerequisite for its efficient utilization in synthetic chemistry and for predicting the behavior of more complex molecules derived from it.
This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure, solvent properties, and solubility, thereby empowering the researcher to make informed decisions in the laboratory.
Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is the salt form of the free base, 5-Amino-1-methylpyridin-2(1H)-one. The properties of both are relevant for a complete understanding.
| Property | This compound | 5-Amino-1-methylpyridin-2(1H)-one (Free Base) |
| CAS Number | 1137721-06-2[1] | 33630-96-5[2][3] |
| Molecular Formula | C₆H₉ClN₂O[1] | C₆H₈N₂O[2][3] |
| Molecular Weight | 160.60 g/mol [1] | 124.14 g/mol [2][3] |
| Appearance | Light brown to brown solid[4] | White crystalline powder[5] |
| Melting Point | Not available | 125-126 °C (decomposition)[2] |
| XLogP3 | Not available | -0.6[2] |
| Aqueous Solubility | Expected to be high | 210 g/L (at 25 °C)[2] |
The highly polar nature of the pyridinone ring, combined with the presence of a primary amine, renders the free base hydrophilic, as evidenced by its negative XLogP3 value and exceptionally high aqueous solubility of 210 g/L.[2] The conversion of the basic amino group to its hydrochloride salt further enhances its affinity for polar protic solvents, particularly water.
Theoretical Framework for Solubility
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
As a hydrochloride salt of a primary amine, the aqueous solubility of this compound is fundamentally governed by pH. The compound exists in equilibrium between its protonated (cationic) form and its neutral free base form.
R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻
According to Le Châtelier's principle, in acidic conditions (low pH), the equilibrium is driven to the left, favoring the highly soluble, protonated cationic form (R-NH₃⁺). As the pH of the solution increases and approaches the pKa of the compound's conjugate acid, the equilibrium shifts towards the neutral, less soluble free base (R-NH₂), leading to a significant decrease in solubility. Therefore, the highest aqueous solubility is achieved in acidic media.
Solvent Polarity and the "Like Dissolves Like" Principle
The general principle of "like dissolves like" provides a predictive framework for solubility in various organic solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can effectively solvate both the cation (R-NH₃⁺) and the chloride anion through hydrogen bonding and dipole-dipole interactions. Consequently, high solubility is expected and has been qualitatively confirmed for water, methanol, and ethanol.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate the cation effectively but are less effective at solvating the chloride anion compared to protic solvents. Moderate to high solubility is generally expected.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents lack the ability to form strong interactions with the ionic salt. As a result, this compound is expected to be sparingly soluble or insoluble in these media.
Experimental Protocol: Equilibrium Solubility Determination
The definitive method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method . This protocol is the industry gold standard due to its directness and ability to achieve true thermodynamic equilibrium.[6]
Principle
An excess amount of the solid compound is agitated in a specific solvent system at a controlled temperature until the concentration of the dissolved solute in the solution reaches a constant value. This concentration represents the equilibrium solubility.
Detailed Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare a panel of solvents for testing. This should include, at a minimum:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Hydrochloric Acid (HCl)
-
Ethanol (Absolute)
-
Dimethyl Sulfoxide (DMSO)
-
-
Addition of Compound: To a series of appropriately sized, sealable containers (e.g., 4 mL glass vials), add a pre-weighed, excess amount of this compound. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point of ~10-20 mg of solid per 1 mL of solvent is recommended.
-
Equilibration:
-
Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Agitate the suspensions for a minimum of 24 hours. For compounds that may exhibit slow dissolution kinetics, extending this to 48 hours is advisable to ensure equilibrium is reached.[6]
-
-
Phase Separation (Critical Step):
-
Following equilibration, remove the vials and allow them to stand for a short period to permit sedimentation of the excess solid.
-
To separate the saturated supernatant from the undissolved solid, use centrifugation at a high speed (e.g., >10,000 x g) for 15 minutes.[6]
-
Crucially , immediately after centrifugation, carefully aspirate a known volume of the clear supernatant. For enhanced accuracy, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). This step removes any remaining microscopic particulates that could falsely elevate the measured concentration.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the collected supernatant with the appropriate mobile phase or solvent used for the analytical method. A significant dilution will be necessary, especially for aqueous samples, given the expected high solubility. Perform serial dilutions to bring the concentration within the linear range of the calibration curve.
-
Experimental Workflow Diagram
Caption: Shake-Flask Method for Equilibrium Solubility.
Quantitative Analysis by Reverse-Phase HPLC-UV
For accurate and reliable quantification of the dissolved compound, a validated stability-indicating analytical method is paramount. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is highly recommended due to its specificity, sensitivity, and robustness. The method described below is based on established procedures for structurally related aromatic amines and pyridinone compounds.[7][8]
Recommended HPLC-UV Method Parameters
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array (DAD) or multi-wavelength UV detector.
-
Column: C18, 2.1 x 50 mm, 2 µm particle size. A standard C18 column is a robust starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A starting condition of 5% B, ramping to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength (λmax): The aromatic pyridinone structure will have a strong UV absorbance. To determine the optimal wavelength, perform a UV spectral scan of a standard solution from 200-400 nm using the DAD. The wavelength of maximum absorbance (λmax) should be used for quantification to ensure maximum sensitivity. This is often in the 250-280 nm range for such structures.[9]
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Standard Curve: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Analysis: Inject the standards and the diluted unknown samples.
-
Calculation: Plot the peak area from the HPLC chromatogram versus the concentration for the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted samples, and then factor in the dilution factor to determine the final solubility concentration.
Summary of Solubility Data
The following table summarizes the known quantitative and qualitative solubility data. It is intended to be used as a template for recording experimentally determined values.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Water (Free Base) | 25 | 210[2] | 1.69 | Very Soluble |
| Water (HCl Salt) | 25 | Record Experimental Value | Calculate | Expected: Very Soluble |
| 0.1 M HCl (HCl Salt) | 25 | Record Experimental Value | Calculate | Expected: Very Soluble |
| PBS, pH 7.4 (HCl Salt) | 25 | Record Experimental Value | Calculate | Soluble |
| Ethanol (HCl Salt) | 25 | Record Experimental Value | Calculate | Soluble[5] |
| Methanol (HCl Salt) | 25 | Record Experimental Value | Calculate | Soluble[5] |
| DMSO (HCl Salt) | 25 | Record Experimental Value | Calculate | Expected: Soluble |
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] May cause respiratory irritation.
-
Precautionary Measures: Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
Conclusion
This compound is a highly polar molecule with excellent predicted and confirmed solubility in aqueous and polar protic solvents. Its solubility is fundamentally dependent on pH, with maximum solubility occurring in acidic conditions. While published quantitative data for the hydrochloride salt is scarce, this guide provides the necessary theoretical foundation and a detailed, robust experimental protocol—from the shake-flask method to HPLC-UV analysis—to enable researchers to generate high-quality, reproducible solubility data. This information is indispensable for the effective and efficient application of this compound in pharmaceutical synthesis and drug development workflows.
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Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021, September 10). PubMed. [Link]
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The Ascendant Scaffold: A Technical Guide to the Derivatives of 5-Amino-1-methylpyridin-2(1H)-one and Their Therapeutic Potential
Abstract
The 5-Amino-1-methylpyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including a hydrogen bond donor and acceptor, along with multiple sites for derivatization, have positioned it as a valuable starting point for drug discovery campaigns targeting a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the known derivatives of 5-Amino-1-methylpyridin-2(1H)-one, with a particular focus on their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. We will delve into the rationale behind the design of these derivatives, explore their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation, equipping researchers and drug development professionals with the critical knowledge to leverage this promising chemical entity.
Introduction: The Pyridinone Core in Modern Drug Discovery
Pyridinone-based structures are a cornerstone of many successful therapeutic agents, valued for their ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The 5-amino-1-methylpyridin-2(1H)-one scaffold, in particular, presents a unique combination of a nucleophilic amino group and a modifiable pyridinone ring, making it an attractive starting point for generating diverse chemical libraries.[2] The strategic modification of this core has led to the discovery of compounds with a wide array of biological activities, including antiviral, anticancer, and metabolic modulatory effects.[3][4] This guide will systematically explore the landscape of its derivatives, highlighting the chemical strategies employed to unlock their therapeutic potential.
Key Derivatization Strategies and Resultant Pharmacological Activities
The primary point of derivatization for 5-Amino-1-methylpyridin-2(1H)-one is the C5-amino group, which readily undergoes reactions such as acylation, sulfonylation, and urea formation. These modifications allow for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical properties and biological activity.
N-Acyl Derivatives: Amides and Their Therapeutic Promise
The formation of an amide bond at the C5-amino position is a common and effective strategy to generate derivatives with diverse functionalities. This approach has been explored in the broader class of aminopyridinones and related heterocycles, leading to the identification of potent bioactive molecules.
Research into N-acyl derivatives of related pyridinone and quinolinone scaffolds has revealed significant potential in oncology and inflammation. For instance, N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one core have demonstrated potent antiproliferative activities against various human cancer cell lines.[5] One notable derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited an impressive IC50 value of 0.6 μM against the NPC-TW01 nasopharyngeal carcinoma cell line.[5] This highlights the potential of N-acetamido modifications on the pyridinone scaffold to yield potent and selective anticancer agents.
Furthermore, the synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives has led to the discovery of potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory activity.[6] This suggests that derivatization of the amino group with substituted benzamides could be a fruitful strategy for developing novel anti-inflammatory drugs based on the 5-Amino-1-methylpyridin-2(1H)-one scaffold.
This protocol describes a general method for the acylation of 5-Amino-1-methylpyridin-2(1H)-one using an acid chloride.
Materials:
-
5-Amino-1-methylpyridin-2(1H)-one
-
Substituted acid chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-Amino-1-methylpyridin-2(1H)-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acid chloride (1.0 - 1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl derivative.
-
Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 5-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS No. 1137721-06-2). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes available safety data and established best practices for handling pyridine-based chemical entities.
Hazard Identification and Risk Assessment
This compound is a heterocyclic organic compound.[2] While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar compounds, such as aminopyridines and other pyridine derivatives, indicate a need for careful handling. The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Based on available safety data sheets (SDS) for similar compounds, the following GHS hazard classifications are anticipated:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
This table is based on data for structurally related compounds and should be used as a guideline pending a complete SDS for this compound.[3]
Logical Flow for Risk Assessment
Caption: Risk assessment workflow for handling the target compound.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control is essential.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[4] The use of a certified chemical fume hood is mandatory to minimize inhalation of any dust or aerosols.[4][5]
-
Containment: For procedures with a higher risk of generating dust or aerosols, the use of a glove box or other containment solutions should be considered.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles are required.[4] A face shield should be worn in situations where there is a significant risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Sources
- 1. chembk.com [chembk.com]
- 2. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. alkalimetals.com [alkalimetals.com]
- 7. nj.gov [nj.gov]
Methodological & Application
protocol for using 5-Amino-1-methylpyridin-2(1H)-one hydrochloride in cell culture
Forward-Looking Statement: This document provides a detailed protocol for the use of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP), a potent ribonucleotide reductase inhibitor. Due to the limited availability of specific cell culture protocols for 5-Amino-1-methylpyridin-2(1H)-one hydrochloride, this guide has been developed using Triapine as a well-characterized and structurally relevant aminopyridine derivative. The principles and methodologies described herein can be adapted for the investigation of other novel compounds within this class.
Introduction: The Role of Ribonucleotide Reductase Inhibition in Cellular Proliferation
Rapidly proliferating cells, a hallmark of cancer, have a high demand for deoxyribonucleotides (dNTPs) to facilitate DNA replication.[1][2][3] Ribonucleotide reductase (RR) is the rate-limiting enzyme in the de novo synthesis of dNTPs, catalyzing the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts.[1][2][3] Consequently, RR has emerged as a critical target for anticancer drug development.[2][3]
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as 3-AP) is a potent and specific inhibitor of the M2 subunit of ribonucleotide reductase.[4][5] By chelating iron within the active site of the RRM2 subunit, Triapine disrupts the generation of a crucial tyrosyl radical, thereby inhibiting enzyme activity.[2][5] This leads to a depletion of the dNTP pool, causing cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cells.[2][6][7] This application note provides a comprehensive guide for the use of Triapine in cell culture, including its mechanism of action, preparation, and a detailed protocol for determining its cytotoxic effects.
Mechanism of Action: Triapine-Mediated Inhibition of DNA Synthesis
Triapine exerts its cytotoxic effects by targeting a fundamental process in cell proliferation: DNA synthesis. The primary mechanism involves the inhibition of ribonucleotide reductase, which has two main subunits (RRM1 and RRM2). The RRM2 subunit contains a di-iron center that is essential for its catalytic activity.[5]
The key steps in Triapine's mechanism of action are:
-
Iron Chelation: Triapine acts as an iron chelator, forming a complex with the iron cofactor in the RRM2 subunit of ribonucleotide reductase.[2][5]
-
Enzyme Inactivation: This chelation disrupts the tyrosyl radical necessary for the enzyme's catalytic function, leading to the inactivation of ribonucleotide reductase.[2]
-
dNTP Pool Depletion: The inhibition of RR activity results in a decreased supply of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][2]
-
Cell Cycle Arrest and Apoptosis: The lack of dNTPs leads to an immediate and complete arrest of DNA synthesis, which, if prolonged, can cause the collapse of DNA replication forks and the formation of DNA double-strand breaks.[7] This ultimately triggers cell cycle arrest and apoptosis.[6]
Caption: Mechanism of action of Triapine in a cancer cell.
Materials and Reagents
-
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest (e.g., MCF-7, A549, HCT-116)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol: Preparation and Application of Triapine in Cell Culture
Reagent Preparation
Stock Solution Preparation (10 mM):
-
Aseptically weigh out the required amount of Triapine powder. The molecular weight of Triapine is 195.24 g/mol .[8]
-
Dissolve the powder in anhydrous DMSO to prepare a 10 mM stock solution.[9] For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.9524 mg of Triapine in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[8][9]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM Triapine stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
Experimental Workflow: Dose-Response Cytotoxicity Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of Triapine for a given cell line.
Caption: Workflow for a dose-response cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding (Day 1): a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume logarithmic growth.
-
Treatment (Day 2): a. Prepare a series of Triapine dilutions in complete culture medium. A common starting range is from 0.1 µM to 100 µM.[6] b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Triapine. Include a vehicle control (medium with the same concentration of DMSO as the highest Triapine concentration) and a no-treatment control. c. Incubate the plate for 48 to 72 hours. The incubation time may need to be optimized depending on the cell line's doubling time.
-
Analysis (Day 4 or 5): a. At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT, WST-1). b. Follow the manufacturer's protocol for the chosen viability assay. c. Measure the absorbance or luminescence using a microplate reader. d. Calculate the percentage of cell viability for each concentration relative to the vehicle control. e. Plot the cell viability against the logarithm of the Triapine concentration to generate a dose-response curve and determine the IC50 value.[10][11][12]
Data Interpretation and Expected Results
The IC50 value represents the concentration of Triapine required to inhibit cell growth by 50%. This value can vary significantly between different cell lines.
| Cell Line Example | Reported IC50 Range | Reference |
| K562 (Leukemia) | 476 ± 39 nM | [4][9] |
| K/VP.5 (Leukemia) | 661 ± 69 nM | [9] |
| Various Ovarian Cancer | 0.1 µM to 100 µM (tested range) | [6] |
| IGROV-1, A549, HCT-116 | 0.23 to 0.43 µM | [7] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Potency (High IC50) | - Cell line is resistant. - Compound degradation. | - Use a different cell line. - Prepare fresh stock and working solutions. |
| High Variability | - Inconsistent cell seeding. - Pipetting errors. | - Ensure a single-cell suspension before seeding. - Use a multichannel pipette for consistency. |
| Precipitation in Medium | - Poor solubility. | - Do not exceed the recommended final DMSO concentration (typically <0.5%). - Prepare fresh dilutions. |
Safety and Handling
Triapine is a potent cytotoxic agent and should be handled with care.[13]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[8]
References
-
Finch, R. A., Liu, M. C., Cory, A. H., & Cory, J. G. (1999). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. Advances in Enzyme Regulation, 39, 3–12. [Link]
-
Skaff, O., et al. (2009). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Investigational New Drugs, 27(4), 346-355. [Link]
-
Patsnap Synapse. (2024). What is Triapine used for? Retrieved from [Link]
-
Nanopharmaceutics, Inc. (n.d.). Triapine - About 2. Retrieved from [Link]
-
Luba, J., et al. (2021). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Molecules, 26(11), 3109. [Link]
-
Moore, K. N., et al. (2006). Triapine (3-aminopyridine-2-carboxaldehyde Thiosemicarbazone) Induces Apoptosis in Ovarian Cancer Cells. Journal of the Society for Gynecologic Investigation, 13(2), 145-152. [Link]
-
Farkas, E., et al. (2014). Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes. Investigational New Drugs, 32(3), 424-434. [Link]
-
Kowol, C. R., et al. (2010). Fluorescence properties and cellular distribution of the investigational anticancer drug Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its zinc(II) complex. Dalton Transactions, 39(3), 704-706. [Link]
-
PubChem. (n.d.). Triapine. Retrieved from [Link]
-
Kummar, S., et al. (2006). Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors. Clinical Cancer Research, 12(19), 5756-5763. [Link]
-
Lee, J., et al. (2020). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. International Journal of Molecular Sciences, 21(21), 8205. [Link]
-
Mort, C., et al. (2008). A phase I trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in combination with gemcitabine for patients with advanced cancer. Cancer Chemotherapy and Pharmacology, 62(5), 877-884. [Link]
-
Goel, S., et al. (2012). A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors. Investigational New Drugs, 30(4), 1493-1500. [Link]
-
Finch, R. A., et al. (1999). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity. Advances in Enzyme Regulation, 39, 3-12. [Link]
-
National Cancer Institute. (n.d.). Definition of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
Menden, M. P., et al. (2019). Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach. Bioinformatics, 35(14), i567–i576. [Link]
-
Dzik, J. M. (2018). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1013-1018. [Link]
-
Kowol, C. R., et al. (2010). Fluorescence properties and cellular distribution of the investigational anticancer drug triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its zinc(II) complex. Dalton Transactions, 39(3), 704-706. [Link]
-
Moghaddasi, M., et al. (2022). Multi-output prediction of dose–response curves enables drug repositioning and biomarker discovery. Communications Biology, 5(1), 1-13. [Link]
-
Dzik, J. M. (2018). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1013-1018. [Link]
-
ResearchGate. (n.d.). Drug dose-response in cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). The dose-response curves for the three dose-response models. Retrieved from [Link]
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- 2. What is Triapine used for? [synapse.patsnap.com]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 6. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triapine | C7H9N5S | CID 9571836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutics Using 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
Abstract
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. This document provides a detailed overview of the compound's potential mechanisms of action, grounded in the known bioactivities of the pyridinone scaffold, and offers robust, step-by-step protocols for evaluating its anti-inflammatory and antioxidant properties. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to accelerate the investigation of this promising compound for novel therapeutic applications.
Introduction: The Therapeutic Potential of the Pyridinone Scaffold
The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These six-membered, nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and anti-fibrotic properties.[1] The versatility of the pyridinone structure allows for extensive functionalization, making it an attractive target for the design and synthesis of novel therapeutic agents.[2] this compound, as a member of this class, presents a valuable opportunity for the discovery of new treatments for diseases with inflammatory and oxidative stress components.
Putative Mechanisms of Action and Therapeutic Targets
While direct studies on this compound are emerging, the broader pyridinone and pyridazinone classes offer insights into its likely biological activities. Research has shown that these compounds can modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Activity
Many pyridinone and pyridazinone derivatives have demonstrated potent anti-inflammatory effects.[2][3] A primary mechanism of action is the inhibition of pro-inflammatory mediators in immune cells, particularly macrophages. Upon stimulation by pathogens or cellular stress, macrophages release a cascade of inflammatory molecules, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). The overproduction of these mediators is a hallmark of many chronic inflammatory diseases.
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[4] It is hypothesized that this compound may exert its anti-inflammatory effects by modulating these pathways, thereby reducing the expression of inflammatory genes.
Figure 1: Hypothesized Anti-Inflammatory Mechanism of Action.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of chronic diseases. The pyridinone scaffold has been associated with antioxidant properties, suggesting that this compound may act as a free radical scavenger or modulate cellular antioxidant defense mechanisms.
Experimental Protocols for Therapeutic Evaluation
The following protocols provide a framework for the initial in vitro screening and characterization of this compound.
General Laboratory Procedures
-
Compound Handling: this compound is a water-soluble, crystalline powder.[1] Prepare stock solutions in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Store stock solutions at -20°C for short-term use and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Cell Culture: Murine macrophage-like RAW 264.7 cells are a suitable model for initial anti-inflammatory screening.[5][6] Culture these cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[4]
Protocol 1: Cell Viability Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the old media with fresh media containing various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., sterile water).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
| Treatment | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control | 0 | [Insert Data] | 100 |
| Compound X | 1 | [Insert Data] | [Calculate] |
| Compound X | 5 | [Insert Data] | [Calculate] |
| Compound X | 10 | [Insert Data] | [Calculate] |
| Compound X | 25 | [Insert Data] | [Calculate] |
| Compound X | 50 | [Insert Data] | [Calculate] |
| Compound X | 100 | [Insert Data] | [Calculate] |
Data are presented as mean ± standard deviation (n=3).
Protocol 2: In Vitro Anti-Inflammatory Assay
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Assays.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]
-
Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., dexamethasone).[4]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[7]
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant for analysis.
3.3.1. Nitric Oxide (NO) Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Procedure:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated group.
| Treatment | NO Production (µM) | % Inhibition |
| Control | [Insert Data] | - |
| LPS (1 µg/mL) | [Insert Data] | 0 |
| LPS + Compound X (Conc. 1) | [Insert Data] | [Calculate] |
| LPS + Compound X (Conc. 2) | [Insert Data] | [Calculate] |
| LPS + Dexamethasone | [Insert Data] | [Calculate] |
Data are presented as mean ± standard deviation (n=3).
3.3.2. Cytokine Assays (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) in the cell culture supernatant.
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-8.
-
Follow the manufacturer's instructions for the assay protocol.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Control | [Insert Data] | [Insert Data] | [Insert Data] |
| LPS (1 µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| LPS + Compound X (Conc. 1) | [Insert Data] | [Insert Data] | [Insert Data] |
| LPS + Compound X (Conc. 2) | [Insert Data] | [Insert Data] | [Insert Data] |
| LPS + Dexamethasone | [Insert Data] | [Insert Data] | [Insert Data] |
Data are presented as mean ± standard deviation (n=3).
Protocol 3: In Vitro Antioxidant Assays
3.4.1. DPPH Radical Scavenging Assay
Objective: To assess the direct free radical scavenging activity of this compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, resulting in a color change from violet to yellow.[8]
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
3.4.2. Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the reducing power of this compound.
Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
In a 96-well plate, add the FRAP reagent to various concentrations of this compound.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant like FeSO₄.
Investigation of Molecular Mechanisms
To further elucidate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be investigated using Western blotting to analyze the phosphorylation of key proteins (e.g., p65, IκBα, p38, ERK, JNK).[7]
Conclusion
These application notes provide a foundational framework for the systematic evaluation of this compound as a potential therapeutic agent. The detailed protocols for assessing its anti-inflammatory and antioxidant activities, along with guidance on investigating its molecular mechanisms, will empower researchers to unlock the full therapeutic potential of this novel pyridinone derivative.
References
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols - Benchchem. (n.d.).
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Anti-inflammatory activity of pyridazinones: A review - PubMed. (2022). Arch Pharm (Weinheim), 355(8), e2200067. Retrieved January 6, 2026, from [Link]
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). Expert Opinion on Drug Discovery. Retrieved January 6, 2026, from [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed. (2022). Molecules, 27(12), 3749. Retrieved January 6, 2026, from [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). Retrieved January 6, 2026, from [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples - NIH. (2024). STAR Protocols, 5(1), 102812. Retrieved January 6, 2026, from [Link]
-
New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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A novel procedure for the assessment of the antioxidant capacity of food components. (2016). Analytical Biochemistry, 507, 43-48. Retrieved January 6, 2026, from [Link]
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A novel procedure for the assessment of the antioxidant capacity of food components. (n.d.). Retrieved January 6, 2026, from [Link]
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Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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(PDF) Recent Advances in Antioxidant Capacity Assays - ResearchGate. (2021). Retrieved January 6, 2026, from [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH. (2021). Experimental and Therapeutic Medicine, 22(4), 1145. Retrieved January 6, 2026, from [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands - PMC - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
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(PDF) Antioxidant Assays: Principles, Methods and Analyses - ResearchGate. (2024). Retrieved January 6, 2026, from [Link]
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Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]
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DPPH Radical Scavenging Assay - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells - PMC. (n.d.). Retrieved January 6, 2026, from [Link]
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Application Notes and Protocols for the Quantification of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
Introduction
5-Amino-1-methylpyridin-2(1H)-one hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for process monitoring, quality control, and regulatory compliance in drug development and manufacturing.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are designed to be accurate, precise, and specific, adhering to the principles of scientific integrity and aligning with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4]
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
Principle: This method offers high sensitivity and selectivity by separating 5-Amino-1-methylpyridin-2(1H)-one from potential impurities using reverse-phase HPLC, followed by detection and quantification using a tandem mass spectrometer. The high specificity of Multiple Reaction Monitoring (MRM) makes this the preferred method for analyzing complex matrices and low concentration levels.[5][6]
Protocol
1. Equipment and Reagents:
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile/Water
-
This compound reference standard
-
High-purity water, acetonitrile (HPLC grade), and formic acid
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[1]
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 minutes. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of the standard. For a similar compound, 5-Amino-1-methyl quinolinium, the transition was m/z 159.1 → 90.0.[5][6] A similar fragmentation pattern would be expected. |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
4. Data Analysis:
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Principle: This method is a robust and widely accessible technique for the routine quantification of this compound. The compound is separated on a reverse-phase column and quantified by its absorbance of UV light at a specific wavelength. This method is suitable for purity analysis and assay in bulk drug and intermediate manufacturing.[2][7]
Protocol
1. Equipment and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A/Acetonitrile (90:10, v/v)
-
This compound reference standard
2. Standard and Sample Preparation:
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter.[1][4]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Isocratic Elution | 90% A / 10% B |
| Detection Wavelength | To be determined by UV scan of the standard solution. Based on the pyridinone structure, a wavelength in the range of 270-280 nm is expected. |
| Run Time | 10 minutes |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Calculate the concentration of the analyte in the samples from the calibration curve using the peak areas obtained.
III. UV-Visible Spectrophotometry Method
Principle: This is a simple and rapid method for the direct quantification of this compound in solutions where it is the main absorbing species. The method is based on Beer-Lambert's law, where the absorbance of the analyte solution is directly proportional to its concentration at a specific wavelength. This technique is ideal for quick in-process checks.
Protocol
1. Equipment and Reagents:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Solvent: 0.1 N Hydrochloric Acid
-
This compound reference standard
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in 0.1 N HCl.
-
Working Standard Solutions: Prepare a set of standards with concentrations from 5 µg/mL to 25 µg/mL by diluting the stock solution with 0.1 N HCl.
-
Sample Preparation: Dissolve the sample in 0.1 N HCl to an expected concentration within the calibration range.
3. Spectrophotometric Measurement:
-
Wavelength of Maximum Absorbance (λmax): Scan the highest concentration standard solution from 200 to 400 nm against a 0.1 N HCl blank to determine the λmax. For similar pyridine derivatives, a λmax around 275 nm has been observed.[8]
-
Measurement: Measure the absorbance of all standard and sample solutions at the determined λmax using 0.1 N HCl as the blank.
4. Data Analysis:
-
Create a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by using their absorbance values and the equation of the line from the calibration curve.
IV. Method Validation
All three analytical methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][3][4] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Example Validation Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | System suitability parameters should pass. |
V. Experimental Workflows
HPLC Sample Preparation and Analysis Workflow
Caption: Workflow for HPLC sample preparation and analysis.
UV-Vis Spectrophotometry Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis.
VI. Concluding Remarks
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis. The HPLC-MS/MS method is ideal for applications requiring high sensitivity and selectivity, such as in bioanalysis or trace impurity detection. The HPLC-UV method provides a robust and reliable approach for routine quality control in a manufacturing environment. The UV-Vis spectrophotometry method offers a rapid and simple alternative for in-process monitoring where high precision is not the primary concern. Each of these methods, when properly validated, can provide accurate and reliable data to ensure the quality and consistency of this compound.
References
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Awosemo, O., Neelakantan, H., Watowich, S. J., Ma, J., Wu, L., Chow, D. S. L., & Liang, D. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 204, 114255. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Patil, A. et al. (n.d.). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(15), 6332-6340. Retrieved from [Link]
-
ResearchGate. (2021). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. Retrieved from [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
PubMed Central. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8, 15. Retrieved from [Link]
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- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride in Human Plasma
Abstract
This application note presents a comprehensive and meticulously developed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed guide from sample preparation to method validation, grounded in scientific principles and aligned with regulatory expectations. The causality behind each experimental choice is elucidated to provide a deeper understanding of the method development process.
Introduction
5-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound of increasing interest in pharmaceutical research.[1][2] As a key intermediate and potential metabolite, its accurate quantification in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS stands as the gold standard for such bioanalytical assays due to its inherent selectivity, sensitivity, and wide dynamic range.[3][4][5] This document provides a step-by-step guide for the development and validation of a robust LC-MS/MS method for this compound, ensuring data integrity and regulatory compliance.
Compound Information:
| Parameter | Value | Reference |
| Compound Name | This compound | [6][7][8][9] |
| CAS Number | 1137721-06-2 | [6][7][8][9] |
| Molecular Formula | C6H9ClN2O | [6][7] |
| Molecular Weight | 160.60 g/mol | [7][8][9] |
| Chemical Structure | (Structure available from suppliers) | [6][8] |
Method Development Strategy: A Systematic Approach
The development of a reliable LC-MS/MS method is a systematic process.[10][11] Our approach is to optimize each component of the assay sequentially, from mass spectrometric detection to chromatographic separation and sample extraction, to achieve the desired sensitivity, selectivity, and robustness.
Caption: Overall LC-MS/MS Method Development Workflow.
Mass Spectrometry Method Development
Instrument and Initial Parameters
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. Given the presence of a basic amino group, positive ionization mode is anticipated to yield the best sensitivity.
Analyte Tuning and MRM Transition Optimization
The first practical step is to determine the optimal Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard.[12][13] This is achieved by direct infusion of a standard solution into the mass spectrometer.
Protocol 1: MRM Transition Optimization
-
Prepare a standard solution of 5-Amino-1-methylpyridin-2(1H)-one at approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan (Q1 scan) in positive ESI mode to identify the precursor ion, which is expected to be the protonated molecule [M+H]+.
-
Perform a product ion scan on the identified precursor ion to observe the fragmentation pattern.
-
Select the most intense and stable precursor-product ion pairs for MRM. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier).[14]
-
Optimize the collision energy (CE) for each transition to maximize the product ion signal. This can be automated using instrument software.[15]
-
Optimize the declustering potential (DP) or cone voltage (CV) to maximize the precursor ion signal.[15]
Expected MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 5-Amino-1-methylpyridin-2(1H)-one | 125.1 | 82.1 | Quantifier |
| 5-Amino-1-methylpyridin-2(1H)-one | 125.1 | 54.1 | Qualifier |
Note: These are hypothetical transitions and must be experimentally determined.
ESI Source Parameter Optimization
Optimization of ESI source parameters is critical for achieving maximum sensitivity and reproducibility.[16][17][18][19]
Protocol 2: ESI Source Optimization
-
Introduce the analyte into the mass spectrometer via a T-junction with the LC flow, post-column.
-
Systematically vary the following parameters while monitoring the MRM signal intensity:
-
Identify the optimal settings that provide the highest and most stable signal-to-noise ratio.
Optimized ESI Source Parameters (Example):
| Parameter | Optimized Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 4.5 kV |
| Nebulizer Gas | 45 psi |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
Liquid Chromatography Method Development
The goal of chromatography is to achieve a reproducible retention time, good peak shape, and separation from endogenous matrix components to minimize ion suppression or enhancement.[10]
Column and Mobile Phase Selection
Based on the polar nature of 5-Amino-1-methylpyridin-2(1H)-one, a reversed-phase column with good retention for polar compounds, such as a C18 with polar end-capping or a polar-embedded phase, is a suitable starting point.
Protocol 3: Chromatographic Method Development
-
Select a suitable column (e.g., Agilent Zorbax Eclipse Plus C18, Waters Acquity UPLC BEH C18).
-
Screen mobile phases. A common starting point is:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Develop a generic gradient (e.g., 5% to 95% B over 5 minutes) to determine the approximate elution conditions.[10]
-
Optimize the gradient to achieve a retention time of approximately 2-4 minutes with good peak shape.
-
Set the column temperature (e.g., 40 °C) to ensure reproducibility.
-
The flow rate will depend on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
Optimized Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, ramp to 95% B in 2.5 min, hold for 1 min, return to 5% B |
Sample Preparation and Internal Standard Selection
Internal Standard (IS) Selection
The use of an internal standard is crucial for correcting for variability during sample preparation and analysis.[21][22] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[21][23] If a SIL-IS is not available, a structural analog that co-elutes and has similar ionization properties can be used.[24]
For 5-Amino-1-methylpyridin-2(1H)-one, a potential structural analog could be 5-Amino-1-ethylpyridin-2(1H)-one or a similar pyridinone derivative. The selection must be empirically verified for lack of interference and similar analytical behavior.
Sample Preparation
The objective of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte if necessary.[25][26][27][28][29]
Protocol 4: Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a simple and effective technique for many small molecule applications.[25][29]
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.[26]
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Vortex to mix and inject into the LC-MS/MS system.
Caption: Sample Preparation Workflow using Protein Precipitation.
Method Validation
The developed method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and ICH Q2(R1).[30][31][32][33][34][35][36][37][38]
Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration within ±15% of the nominal concentration. |
System Suitability
Before each analytical run, a system suitability test (SST) must be performed to ensure the LC-MS/MS system is performing adequately.
Protocol 5: System Suitability Test
-
Inject a series of standards at the beginning of the run (e.g., 3 injections of a mid-level QC sample).
-
Monitor key parameters:
-
Peak Area Reproducibility: %CV of the peak areas for the analyte and IS should be ≤ 15%.
-
Retention Time Reproducibility: %CV of the retention times should be ≤ 2%.
-
Signal-to-Noise Ratio (S/N): For the LLOQ standard, S/N should be ≥ 10.
-
-
The run can proceed only if all SST criteria are met.
Conclusion
This application note provides a detailed framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. By following a systematic approach to optimize mass spectrometry, chromatography, and sample preparation parameters, and by adhering to regulatory guidelines for method validation, researchers can generate high-quality bioanalytical data to support their drug development programs. The principles and protocols outlined herein are intended to serve as a comprehensive guide, empowering scientists to confidently develop and implement this critical analytical method.
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-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Regis Technologies. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
-
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. National Institutes of Health. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PubMed Central. [Link]
-
Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]
-
Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]
-
The Scheduled MRM™ Algorithm Pro. SCIEX. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters Corporation. [Link]
-
Quality Guidelines. ICH. [Link]
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Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]
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application of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride in metabolic disease research
An Application Guide to 5-Amino-1MQ Hydrochloride in Metabolic Disease Research
Introduction: Targeting Cellular Metabolism in an Era of Metabolic Disease
The global rise of metabolic diseases, including obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD), presents a formidable challenge to public health.[1] These conditions, often interlinked, stem from disruptions in the body's fundamental energy-handling processes.[2] Consequently, research has intensified to identify novel therapeutic targets within core metabolic pathways. A promising target that has emerged is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme increasingly recognized for its significant role in energy homeostasis.[3][4]
This guide focuses on the application of 5-Amino-1-methylquinolinium (5-amino-1MQ) , a potent and selective small-molecule inhibitor of NNMT, in the context of metabolic disease research.[3] While often supplied as a hydrochloride salt for improved stability and solubility, the active moiety is 5-amino-1MQ. Preclinical studies have robustly demonstrated its potential to reverse diet-induced obesity, improve insulin sensitivity, and reduce fat accumulation in the liver.[5][6]
This document serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanism of action of 5-amino-1MQ, validated protocols for both in vitro and in vivo experimentation, and the scientific rationale behind these methodologies.
Part 1: The Molecular Mechanism of 5-Amino-1MQ
Understanding the "why" behind 5-amino-1MQ's efficacy begins with the function of its target, NNMT.
NNMT: A Critical Regulator of Cellular Energy and Methylation
NNMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM), the body's universal methyl donor, to nicotinamide (NAM, a form of vitamin B3).[3][7] This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[3] In metabolic disease states like obesity, NNMT expression is often significantly upregulated in adipose tissue and the liver.[3] This hyperactivity has two major detrimental consequences:
-
Depletion of the NAD⁺ Pool: By consuming NAM, NNMT diverts this crucial precursor away from the NAD⁺ salvage pathway, which is the primary route for regenerating Nicotinamide Adenine Dinucleotide (NAD⁺).[6][7] NAD⁺ is an essential coenzyme for hundreds of redox reactions and is a required substrate for sirtuins, a class of proteins that regulate mitochondrial function, energy expenditure, and cellular health.[8][9]
-
The "Methylation Sink" Effect: The over-consumption of SAM can disrupt the cellular SAM/SAH ratio, which is a critical index of the cell's methylation capacity.[7] This can lead to aberrant epigenetic modifications on DNA and histones, altering gene expression profiles related to metabolism.[6]
5-Amino-1MQ: Reversing Metabolic Dysfunction at its Source
5-amino-1MQ is a small, membrane-permeable molecule designed to selectively bind to and inhibit the NNMT enzyme.[4] Its high selectivity is a crucial feature, as it does not significantly inhibit other vital methyltransferases or enzymes within the NAD⁺ salvage pathway, minimizing the risk of off-target effects.[4][10][11]
By blocking NNMT, 5-amino-1MQ initiates a cascade of beneficial metabolic corrections:
-
It "unplugs" the methylation sink , preserving the cellular SAM pool for necessary epigenetic regulation.[7]
-
It increases the availability of NAM , redirecting it into the salvage pathway to boost intracellular NAD⁺ levels.[5][7]
-
Elevated NAD⁺ activates SIRT1 , the "longevity gene," which in turn promotes mitochondrial biogenesis, enhances fat oxidation, and improves insulin sensitivity.[8][9]
The net result is a fundamental shift in cellular energy dynamics from fat storage towards energy expenditure.[11]
Caption: Mechanism of 5-Amino-1MQ action on the NNMT pathway.
Part 2: Preclinical In Vitro Applications & Protocols
In vitro assays are foundational for confirming the potency, cellular activity, and safety profile of 5-amino-1MQ before advancing to more complex in vivo models.
Caption: General experimental workflow for in vitro studies.
Protocol 2.1: NNMT Enzyme Inhibition Assay
Principle: This fluorometric assay quantifies the ability of 5-amino-1MQ to inhibit the enzymatic activity of recombinant human NNMT.[8] The assay measures the formation of S-adenosylhomocysteine (SAH), a co-product of the methylation reaction, providing a direct measure of enzyme activity.
Materials:
-
Recombinant human NNMT enzyme
-
5-Amino-1MQ hydrochloride
-
Substrates: Nicotinamide (NAM) and S-adenosylmethionine (SAM)
-
SAH detection assay kit (fluorometric)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5-amino-1MQ in assay buffer to generate a dose-response curve (e.g., 0.01 µM to 100 µM).
-
Reaction Mixture: In each well, add the NNMT enzyme, NAM, and the corresponding concentration of 5-amino-1MQ (or vehicle control).
-
Initiate Reaction: Start the reaction by adding SAM to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the SAH detection reagents according to the kit manufacturer's instructions. Incubate as required.
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Convert fluorescence units to SAH concentration. Plot the percent inhibition against the log concentration of 5-amino-1MQ and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Rationale: This experiment is the first critical step to confirm that 5-amino-1MQ is a direct and potent inhibitor of the target enzyme. An IC₅₀ in the low micromolar range is expected.[8]
Protocol 2.2: Adipocyte Differentiation and Lipogenesis Assay
Principle: This cell-based assay uses the 3T3-L1 pre-adipocyte cell line to measure the effect of 5-amino-1MQ on fat cell differentiation and lipid accumulation.[10] Lipid droplets are stained with Oil Red O, and the stain is then extracted and quantified.
Materials:
-
3T3-L1 pre-adipocytes
-
Cell culture media (DMEM, FBS, antibiotics)
-
Adipogenic differentiation cocktail (e.g., IBMX, dexamethasone, insulin)
-
5-Amino-1MQ hydrochloride
-
Oil Red O staining solution
-
Isopropanol for extraction
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture 3T3-L1 cells to confluence in a multi-well plate.
-
Induce Differentiation: Replace the medium with a differentiation cocktail containing various concentrations of 5-amino-1MQ (e.g., 1 µM to 100 µM) or vehicle control.
-
Maturation: Culture the cells for 8-10 days, replenishing the media (containing insulin and the test compound) every 2 days to allow for full differentiation into mature adipocytes.
-
Staining:
-
Wash the cells with PBS and fix with 10% formalin.
-
Wash again and stain the accumulated lipid droplets with Oil Red O solution for 1 hour.
-
Wash away excess stain thoroughly with water.
-
-
Quantification:
-
Visually inspect and photograph the wells to observe differences in lipid accumulation.
-
Add isopropanol to each well to extract the Oil Red O stain from the lipid droplets.
-
Measure the absorbance of the extracted stain at ~520 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percent inhibition of lipogenesis. Calculate the EC₅₀ value.
Rationale: This assay provides crucial evidence of the compound's functional effect in a cell type highly relevant to metabolic disease. A dose-dependent reduction in lipid accumulation validates the mechanistic hypothesis that NNMT inhibition suppresses lipogenesis.[5][10]
Part 3: Preclinical In Vivo Applications & Protocols
To assess the therapeutic potential of 5-amino-1MQ, its effects must be evaluated in a living organism that recapitulates key aspects of human metabolic disease.
Model System: Diet-Induced Obese (DIO) Mice
The most common and clinically relevant model for studying obesity and related comorbidities is the diet-induced obese (DIO) mouse.[2]
-
Why this model? Feeding C57BL/6J mice a high-fat diet (HFD) for several weeks induces a phenotype that closely mimics human metabolic syndrome, including obesity, insulin resistance, hyperglycemia, and hepatic steatosis.[1][12] This makes it an ideal platform to test the efficacy of anti-obesity and anti-diabetic compounds.
Protocol 3.1: Efficacy Study in a DIO Mouse Model
Principle: This protocol outlines an 11-day proof-of-concept study to determine if systemic administration of 5-amino-1MQ can reverse established obesity and improve metabolic parameters in DIO mice.[10]
Materials:
-
Male C57BL/6J mice
-
High-Fat Diet (HFD, ~60% kcal from fat) and standard chow
-
5-Amino-1MQ hydrochloride
-
Sterile saline or other appropriate vehicle for injection
-
Equipment for subcutaneous (SC) injections
-
Metabolic cages (for food intake monitoring)
-
Glucometer and glucose strips
-
Analytical balance
Procedure:
-
Induction of Obesity: Wean mice onto an HFD for 8-12 weeks until they are significantly heavier (~15-20g) than age-matched, chow-fed controls.
-
Group Allocation: Randomize obese mice into two groups: Vehicle control and 5-Amino-1MQ treatment.
-
Treatment Regimen:
-
Prepare a sterile formulation of 5-amino-1MQ in the vehicle.
-
Administer 5-amino-1MQ (e.g., 20 mg/kg) or vehicle via SC injection three times daily.[10] The frequent dosing is based on the presumed short half-life of small molecules.
-
-
Metabolic Monitoring (Daily):
-
Record body weight for each animal at the same time each day.
-
Measure food intake per cage and normalize to the number of mice.
-
-
Terminal Procedures (Day 11):
-
Collect terminal blood samples for analysis of plasma lipids (total cholesterol, triglycerides).
-
Harvest key metabolic tissues: white adipose tissue (WAT; e.g., epididymal fat pad) and liver. Record WAT pad weight.
-
-
Ex Vivo Analysis:
-
Histology: Fix a portion of the WAT in formalin for subsequent H&E staining to analyze adipocyte size.
-
Biochemical Analysis: Use plasma to measure cholesterol and other relevant biomarkers via ELISA or colorimetric assays.
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group to the vehicle control for all measured endpoints.
Rationale: This in vivo study directly tests the central hypothesis: that NNMT inhibition is a viable strategy to treat obesity. Key expected outcomes are a significant reduction in body weight and fat mass in the absence of changes in food intake, which points to an increase in energy expenditure.[5][10] Reduced adipocyte size and lower plasma cholesterol further corroborate the compound's therapeutic effects.[4]
| Parameter | 5-Amino-1MQ Performance Data | Reference(s) |
| In Vitro Potency | ||
| NNMT Inhibition (IC₅₀, human) | 1.2 µM | [8] |
| 3T3-L1 Lipogenesis (EC₅₀) | ~30 µM | [8] |
| 3T3-L1 Lipogenesis Inhibition | 50% reduction at 30 µM; 70% at 60 µM | [10] |
| Adipocyte NAD⁺ Levels | ~1.6-fold increase at 10-60 µM | [10] |
| In Vivo Efficacy (DIO Mice) | ||
| Dosing Regimen | 20 mg/kg, Subcutaneous, 3x Daily | [10] |
| Effect on Body Weight | Progressive weight loss over 11 days | [10] |
| Effect on Adipose Mass | Significantly reduced white adipose mass | [5][10] |
| Effect on Plasma Lipids | Lowered total cholesterol | [4][10] |
| Effect on Food Intake | No significant impact | [5][10] |
Summary and Future Directions
5-Amino-1MQ hydrochloride has emerged as an invaluable tool for probing the role of NNMT in metabolic disease. As a selective and potent inhibitor, it allows researchers to directly investigate the downstream consequences of modulating the cellular NAD⁺ and SAM pools. The protocols detailed in this guide provide a validated framework for characterizing its activity, from initial enzymatic assays to proof-of-concept in vivo studies.
The compelling preclinical data, demonstrating weight loss, reduced adiposity, and improved lipid profiles without affecting appetite, strongly support NNMT inhibition as a promising therapeutic strategy.[5][10] Future research will likely focus on optimizing the pharmacokinetic properties of NNMT inhibitors for less frequent dosing, exploring their efficacy in other metabolic conditions like MASLD and cardiovascular disease, and ultimately, translating these findings into clinical trials for human metabolic disorders.[6][7]
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synthesis of novel pyridinone derivatives from 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
This compound is an exceptionally valuable starting material for the synthesis of diverse pyridinone libraries. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions and robust amide bond formations, provide reliable and efficient pathways to novel derivatives. The protocols and characterization guidelines presented here offer a solid foundation for researchers in drug discovery to explore the chemical space around the pyridinone scaffold, paving the way for the development of new therapeutic agents. [15]
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Hu, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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Hu, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available at: [Link]
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Zhang, Y., & Pike, V. W. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]
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Klapars, A., et al. (2005). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. Available at: [Link]
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Al-Tel, T. H. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
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Jensen, J. (2006). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
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Watson, D. A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
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Wójtowicz-Krawiec, A., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PubMed Central. Available at: [Link]
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Formulation and In Vivo Delivery of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the formulation and in vivo administration of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride, a heterocyclic organic compound relevant to pharmaceutical and medicinal chemistry research.[1] Recognizing the critical link between appropriate vehicle selection and the generation of reliable preclinical data, this guide details protocols for preparing formulations suitable for parenteral (intravenous, intraperitoneal) and oral administration routes. We emphasize the underlying principles of vehicle selection, solubility enhancement, and stability, grounded in the physicochemical properties of the hydrochloride salt. Furthermore, this guide includes protocols for bioanalytical sample processing and outlines essential safety and handling procedures.
Introduction and Physicochemical Profile
5-Amino-1-methylpyridin-2(1H)-one is a pyridinone derivative investigated for its potential as an intermediate in the synthesis of bioactive molecules.[1] The hydrochloride salt form is commonly used to improve the aqueous solubility and stability of the parent compound, a critical factor for successful in vivo evaluation.[2] An understanding of its fundamental properties is the cornerstone of rational formulation development.
While many complex pyridinone derivatives have been developed for high oral bioavailability[3][4][5], the initial in vivo screening of novel compounds like this compound often requires straightforward, reproducible formulation strategies. This guide focuses on creating simple, clear solutions suitable for early-stage preclinical research, including pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1137721-06-2 | [6] |
| Molecular Formula | C₆H₉ClN₂O | [6] |
| Molecular Weight | 160.60 g/mol | [6] |
| Appearance | White crystalline powder (typical) | [7] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[1][7] | General chemical knowledge |
| Purity | Commercially available at ≥97% purity. | [6] |
Formulation Strategies for In Vivo Delivery
The primary objective in preparing a formulation for in vivo studies is to deliver a precise dose of the active pharmaceutical ingredient (API) in a biocompatible vehicle. The hydrochloride salt form of 5-Amino-1-methylpyridin-2(1H)-one suggests good intrinsic aqueous solubility, which simplifies formulation development.
Decision Workflow for Formulation Selection
The choice of formulation depends on the intended route of administration, the required dose concentration, and the compound's stability. The following workflow provides a logical pathway for selecting an appropriate formulation strategy.
Caption: General workflow for an in vivo pharmacokinetic study.
Bioanalytical Quantification
To understand the pharmacokinetic profile of this compound, it is essential to accurately measure its concentration in biological matrices like plasma or tissue homogenates.
-
Method of Choice: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity. [8][9]* Sample Preparation:
-
Protein Precipitation: A simple and common method. Add a volume (e.g., 3x) of cold acetonitrile containing an appropriate internal standard to the plasma sample.
-
Vortex and Centrifuge: Mix thoroughly to precipitate proteins, then centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitate.
-
Analysis: Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
Matrix Effects: It is crucial to evaluate and mitigate matrix effects, where co-eluting components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. [10]This is often assessed during method validation.
References
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ResearchGate. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy | Request PDF. Available at: [Link]
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High-Throughput Screening with 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride: A Scaffold-Based Approach for Identifying Novel Pathway Modulators
An Application Guide for Drug Discovery Scientists
Abstract
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active compounds. A notable example is Pirfenidone, an anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis.[1] This application note outlines a comprehensive strategy for utilizing 5-Amino-1-methylpyridin-2(1H)-one hydrochloride, a versatile chemical intermediate[2][3], as a foundational building block for a diversity-oriented chemical library. We present a detailed, field-tested protocol for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator of fibrosis and other proliferative diseases. The primary assay is a robust, cell-based luciferase reporter screen, complemented by protocols for essential secondary assays to ensure hit validation and characterization. This guide is intended for researchers and drug development professionals seeking to leverage this promising chemical scaffold in modern drug discovery.
Introduction: The Pyridin-2(1H)-one Core in Drug Discovery
High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid evaluation of vast numbers of chemical compounds against specific biological targets.[4] The selection of a core chemical scaffold is a critical decision in the design of compound libraries for HTS campaigns. An ideal scaffold should be synthetically tractable, allowing for the creation of a diverse range of analogues, and possess inherent biological relevance.
The 5-methyl-1-phenyl-2-(1H)-pyridone structure, found in the drug Pirfenidone, has demonstrated clinical efficacy in modulating complex disease pathways.[1] This highlights the therapeutic potential embedded within the pyridinone core. This compound represents a highly valuable starting point for library synthesis due to its functional handles—specifically the amino group—which facilitate diverse chemical modifications.[2] Its favorable physicochemical properties, such as solubility in polar solvents, further enhance its utility in both synthetic chemistry and biological screening environments.[2]
This guide proposes a targeted HTS campaign to identify novel inhibitors of the TGF-β signaling pathway. This pathway is a master regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) deposition. Its aberrant activation is a hallmark of fibrotic diseases and cancer. We provide a self-validating protocol for a primary screen and subsequent hit confirmation, designed to identify and validate compounds that modulate this pathway, using a hypothetical library derived from 5-Amino-1-methylpyridin-2(1H)-one.
The TGF-β Signaling Pathway: A Key Therapeutic Target
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II serine/threonine kinase receptor (TGFβRII). This event recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This entire complex translocates to the nucleus, where it binds to SMAD-binding elements (SBEs) in the promoter regions of target genes, recruiting co-activators to regulate gene transcription. This process results in the synthesis of fibrotic proteins like collagen and fibronectin. The pathway's central role in disease makes it an attractive target for therapeutic intervention.
Primary HTS Assay: Cell-Based SMAD-Responsive Reporter
The primary screen is designed to identify compounds that inhibit TGF-β-induced gene transcription. It employs a stable human cell line (e.g., HEK293T or NIH-3T3) engineered with a luciferase reporter gene driven by a promoter containing multiple copies of the SMAD Binding Element (SBE).
Principle of the Assay
In the presence of TGF-β1, the SMAD complex translocates to the nucleus, binds to the SBEs, and drives the expression of luciferase. An inhibitor of this pathway will prevent or reduce luciferase expression, leading to a decrease in the luminescent signal. This provides a robust and quantifiable readout for HTS.
Materials & Reagents
| Reagent/Material | Supplier | Recommended Concentration/Use |
| (SBE)4-Luc Reporter Cell Line | (Internal/Commercial) | Maintained in DMEM + 10% FBS |
| Recombinant Human TGF-β1 | R&D Systems | EC50 should be pre-determined; use at EC80 |
| 5-Amino-1-methylpyridin-2(1H)-one HCl Library | (Internal Synthesis) | 10 mM stock in 100% DMSO |
| SB-431542 (Reference Inhibitor) | Tocris Bioscience | 10 mM stock in 100% DMSO |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | Vehicle control and compound solvent |
| DMEM, High Glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS), Qualified | Gibco | Medium supplement |
| ONE-Glo™ Luciferase Assay System | Promega | Luminescence detection reagent |
| 384-well white, solid-bottom assay plates | Corning | HTS assay plates |
Detailed HTS Protocol
This protocol is optimized for a 384-well format using automated liquid handling systems.
Day 1: Cell Seeding
-
Cell Culture: Culture the (SBE)4-Luc reporter cells under standard conditions (37°C, 5% CO₂). Ensure cells are in a logarithmic growth phase and exhibit >95% viability.
-
Cell Preparation: Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in assay medium (DMEM + 0.5% FBS) to a final concentration of 200,000 cells/mL.
-
Seeding: Using a liquid handler (e.g., Multidrop™ Combi), dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well assay plates.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Day 2: Compound Addition and Stimulation
-
Compound Plating: Prepare compound source plates. Serially dilute the 5-Amino-1-methylpyridin-2(1H)-one library, reference inhibitor, and DMSO to create intermediate plates. Use an acoustic dispenser (e.g., Echo®) to transfer 50 nL of compounds to the assay plates, achieving a final screening concentration of 10 µM (0.1% final DMSO concentration).
-
Control Wells:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of SB-431542 (final concentration 10 µM).
-
-
Pre-incubation: Incubate the plates with compounds for 1 hour at 37°C, 5% CO₂.
-
Pathway Stimulation: Prepare a 2X working solution of TGF-β1 in assay medium at its pre-determined EC80 concentration. Add 25 µL of this solution to all wells except for the non-stimulated background controls (which receive 25 µL of assay medium only).
-
Incubation: Incubate the plates for 16-18 hours at 37°C, 5% CO₂.
Day 3: Signal Detection and Data Acquisition
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.
-
Reagent Addition: Add 25 µL of ONE-Glo™ Luciferase Assay reagent to all wells.
-
Incubation: Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Data Reading: Read the luminescence signal on a suitable plate reader (e.g., PHERAstar® FSX[4]).
Sources
Unlocking the Anticancer Potential of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride: A Guide for Researchers
The landscape of anticancer drug discovery is in constant evolution, with a significant focus on small molecules that can modulate critical cellular pathways. Among these, the pyridinone scaffold has emerged as a privileged structure, forming the core of numerous compounds with demonstrated anti-proliferative activities. This guide focuses on a specific, yet relatively unexplored, member of this family: 5-Amino-1-methylpyridin-2(1H)-one hydrochloride . While direct, extensive anticancer research on this particular compound is nascent, its structural alerts, coupled with the well-documented activities of related pyridinone derivatives, position it as a compelling candidate for investigation.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of this compound. We will delve into the hypothesized mechanisms of action based on the broader class of pyridinone compounds and provide robust, step-by-step protocols to investigate these potential activities.
The Pyridinone Scaffold: A Versatile Pharmacophore in Oncology
Pyridinone-containing molecules have garnered considerable attention for their broad-spectrum of antiproliferative activity against various human tumor cell lines.[1][2] The versatility of the pyridinone ring allows for substitutions that can be tailored to interact with a variety of biological targets. Research has shown that pyridinone derivatives can exert their anticancer effects through several mechanisms, including:
-
Induction of Cell Cycle Arrest and Apoptosis: Many pyridinone compounds have been shown to halt the cancer cell cycle, often at the G2/M phase, and to induce programmed cell death (apoptosis).[3][4]
-
Modulation of Key Signaling Pathways: The p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) signaling cascade are common targets for pyridinone derivatives, leading to cell cycle arrest and apoptosis.[3][4]
-
Kinase Inhibition: The pyridinone structure can act as a hinge-binding motif for various kinases, including protein tyrosine kinases, Met kinase, and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[1][2][5]
-
Epigenetic Modification: Some derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression in cancer.[1][2]
-
Immunomodulation: Recent studies have explored pyridinone derivatives as antagonists of the adenosine A2A receptor, a key target in cancer immunotherapy.[6]
Given this precedent, it is scientifically plausible to hypothesize that this compound may exhibit similar anticancer properties. The presence of an amino group at the 5-position and a methyl group at the 1-position provides avenues for further chemical modification to optimize activity and selectivity.[7]
Hypothesized Mechanism of Action of this compound
Based on the known activities of the pyridinone class, we can propose a putative mechanism of action for this compound, which can be systematically investigated using the protocols outlined in this guide.
Caption: Hypothesized mechanism of action for this compound in cancer cells.
Experimental Protocols for Investigating Anticancer Activity
The following protocols provide a comprehensive framework for the initial in vitro evaluation of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (powder)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in complete medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
Expected Outcome: A dose-dependent decrease in cell viability in cancer cell lines compared to the non-cancerous control cell line would indicate selective cytotoxic activity.
| Compound | Cell Line | IC50 (µM) - Hypothetical |
| 5-Amino-1-methylpyridin-2(1H)-one HCl | MCF-7 | 15.5 |
| 5-Amino-1-methylpyridin-2(1H)-one HCl | HepG2 | 8.2 |
| 5-Amino-1-methylpyridin-2(1H)-one HCl | A549 | 21.7 |
| 5-Amino-1-methylpyridin-2(1H)-one HCl | MCF-10A | > 100 |
| Doxorubicin (Positive Control) | MCF-7 | 0.5 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the IC50 concentration of the compound (from Protocol 1)
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome: An accumulation of cells in the G2/M phase compared to the control would suggest that the compound induces G2/M cell cycle arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol 3: Assessment of Apoptosis by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the IC50 concentration of the compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) in treated samples compared to the control would confirm the induction of apoptosis.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This technique is used to investigate the effect of the compound on the expression levels of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cancer cells treated with the IC50 concentration of the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-JNK, anti-phospho-JNK, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, and anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control.
Expected Outcome: Upregulation of p53, p21, phospho-JNK, Bax, and cleaved-caspase-3, and downregulation of Bcl-2 in treated cells would support the hypothesized mechanism of action.
Conclusion and Future Directions
The pyridinone scaffold represents a fertile ground for the discovery of novel anticancer agents. While this compound is a relatively understudied compound, its structural features and the established anticancer activities of its chemical relatives make it a promising candidate for further investigation. The protocols detailed in this guide provide a solid foundation for researchers to begin to unravel its potential as an anticancer therapeutic.
Future studies should aim to elucidate the specific molecular targets of this compound through techniques such as kinase profiling assays and affinity chromatography. In vivo studies using xenograft models will be crucial to evaluate its efficacy and safety in a more complex biological system. Furthermore, the amino group offers a handle for the synthesis of a library of derivatives, which could lead to the identification of compounds with enhanced potency and selectivity. The exploration of this compound and its analogs may pave the way for a new class of pyridinone-based cancer therapeutics.
References
- Alafeefy, A. H., Al-Abdullah, N. A., Kadi, A. A., El-Azab, A. S., Abdel-Hamide, S. G., & El-Tahir, K. E. (2012). Synthesis, anticancer and antimicrobial activities of some new 2-substituted-quinazolin-4(3H)-ones. Saudi Pharmaceutical Journal, 20(4), 321–329.
- BenchChem. (2025). Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers.
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847309.
- Kontogiorgis, C., Constantinides, D., & Hadjipavlou-Litina, D. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(3), 3865–3872.
- Google Patents. (2009). 4-pyridinone compounds and their use for cancer. WO2009094417A1.
- RSC Publishing. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 1891-1913.
- ACS Publications. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5030–5051.
- PubMed. (2000).
- PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847309.
- Google Patents. (2021).
- Google Patents. (2020).
- Pyridine Moiety: Recent Advances in Cancer Tre
- Google Patents. (2022).
- Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
- Santa Cruz Biotechnology. (n.d.). 5-amino-1-methyl-1,2-dihydropyridin-2-one.
- BenchChem. (n.d.). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
- MedChemExpress. (n.d.). 5-Amino-.
- BLDpharm. (n.d.). 1137721-06-2|this compound.
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
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- 7. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
<_content_type_technical_support_center>
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. Our goal is to help you overcome common challenges, optimize your reaction conditions, and improve your overall yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Consistently Low Yield
Q: My reaction is consistently resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yields are a common frustration in organic synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and solvent can all significantly impact the yield.
-
Incomplete Reaction: The reaction may not be going to completion, leaving a significant amount of starting material unreacted.
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help you determine the optimal reaction time and identify if the reaction is stalling.
-
-
Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.
-
Product Loss During Workup and Purification: Significant loss of the product can occur during extraction, filtration, and chromatography.[2]
-
Troubleshooting: Pyridone compounds can be highly polar and may have some solubility in the aqueous layer during extraction. Minimize the volume of water used and consider back-extracting the aqueous layer with a suitable organic solvent. For purification, if you are using column chromatography, be aware that polar compounds can stick to the silica gel, leading to product loss.[2]
-
Issue 2: Multiple Spots on TLC Plate (Impure Product)
Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products, and how can I minimize their formation?
A: The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture containing impurities and/or side products. The nature of these byproducts is highly dependent on the synthetic route you are employing.
Potential Side Products & Mitigation Strategies:
-
Incomplete Cyclization: In syntheses that involve a cyclization step, such as the Guareschi-Thorpe or Bohlmann-Rahtz syntheses, incomplete cyclization can lead to various linear intermediates.[2]
-
Troubleshooting: Ensure that the reaction conditions (e.g., temperature, catalyst) are optimal for the cyclization step. Prolonging the reaction time or increasing the temperature might be necessary to drive the reaction to completion.
-
-
Self-Condensation: The starting materials themselves might react with each other in undesirable ways, a common issue in reactions like the Guareschi-Thorpe Condensation.[2]
-
Troubleshooting: Carefully control the stoichiometry of your reactants.[2] Adding one reactant slowly to the other can sometimes minimize self-condensation.
-
-
Oxidation/Decomposition: The desired product or intermediates may be sensitive to air or temperature, leading to decomposition products.
-
Troubleshooting: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] Avoid unnecessarily high temperatures.
-
Issue 3: Difficulty with Purification
Q: I'm finding it difficult to purify my this compound. What are some effective purification strategies?
A: Purification of polar, nitrogen-containing heterocyclic compounds like pyridones can indeed be challenging.[2]
Purification Troubleshooting:
-
Column Chromatography Issues: Pyridine-containing compounds can interact strongly with acidic silica gel, leading to streaking and poor separation.[2]
-
Troubleshooting:
-
Neutralize the Silica: You can try neutralizing the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1%), to your eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), or a reverse-phase silica gel.
-
-
-
Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be difficult due to the compound's polarity.
-
Troubleshooting: Experiment with a variety of solvent systems. A common technique is to dissolve the compound in a polar solvent in which it is soluble (e.g., methanol, ethanol, or water) and then slowly add a less polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until turbidity is observed. Then, allow the solution to cool slowly.
-
-
Salt Formation and Removal: As you are synthesizing the hydrochloride salt, ensure that any excess HCl from the final step is removed, as it can complicate purification. Conversely, if your product is not fully protonated, you may have a mixture of the free base and the salt.
-
Troubleshooting: After the final acidification step, you can try to precipitate the hydrochloride salt by adding a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration and washed with the non-polar solvent to remove any non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are some common synthetic routes to 5-Amino-1-methylpyridin-2(1H)-one?
A1: Several synthetic routes have been documented in the literature. One common approach involves the reaction of 4-cyanopyridine with methylamine, followed by further transformations to introduce the amino group and form the pyridone ring.[4] Another method involves the condensation of 4-cyanopyridine with formaldehyde, followed by reduction to form the amino group.[4] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: How critical is the quality of starting materials and reagents?
A2: The purity of your starting materials and reagents is paramount. Impurities can lead to unwanted side reactions, lower yields, and the formation of difficult-to-remove byproducts.[5] Always use reagents from a reputable source and ensure that your solvents are anhydrous, especially for moisture-sensitive reactions.[2]
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of analytical techniques should be used to confirm the identity and purity of your synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Some of the reagents used in pyridine synthesis can be toxic or corrosive, so it's essential to handle them in a well-ventilated fume hood.[6] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Optimized Experimental Protocol
This protocol provides a general workflow for the synthesis of a pyridone derivative, which can be adapted for this compound.
Step 1: Reaction Setup
-
In a two-necked, round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve the starting materials in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture to the desired temperature using an ice bath or other cooling system.
Step 2: Reagent Addition
-
Slowly add the other reagents to the stirred solution, maintaining the temperature.
-
Monitor the addition rate to control any exothermic reactions.
Step 3: Reaction Monitoring
-
Allow the reaction to stir at the optimized temperature for the determined amount of time.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Step 4: Workup
-
Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution).
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
Step 5: Purification and Salt Formation
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) to precipitate the hydrochloride salt.
-
Collect the salt by filtration, wash with a non-polar solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 25 | 50 | 80 |
| Reaction Time (h) | 12 | 8 | 4 |
| Solvent | Dichloromethane | Acetonitrile | Toluene |
| Yield (%) | 45 | 65 | 78 |
This table is a generalized representation and actual results may vary.
Visualizations
Sources
Technical Support Center: Purification of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Document ID: TSC-AMP-HC-001
Last Updated: January 6, 2026
Introduction
Welcome to the technical support guide for 5-Amino-1-methylpyridin-2(1H)-one hydrochloride (AMP-HCl). This molecule is a valuable intermediate in pharmaceutical synthesis, prized for its unique pyridinone scaffold.[1] However, its purification presents distinct challenges due to its polarity, potential for side reactions, and the physicochemical properties of its hydrochloride salt.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the properties and general purification strategies for AMP-HCl.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the first step to effective purification. Key characteristics include:
-
Appearance: Typically a white to off-white crystalline powder.[2][3]
-
High Polarity: The amino group and the pyridinone ring, combined with its salt form, make the compound highly polar. This dictates solvent selection for both recrystallization and chromatography.
-
Solubility: It is generally soluble in water, methanol, and ethanol, and poorly soluble in less polar organic solvents like ethyl acetate, dichloromethane, and ethers.[2][3]
-
pKa: The aminopyridine class of compounds typically has a pKa in the range of 5.2-6.0, making its charge state and solubility highly pH-dependent.[4]
-
Stability: The compound is relatively stable but can be susceptible to degradation or discoloration under conditions of high heat or strong bases.[2][3] The amino group is a potential site for oxidation, which can lead to colored impurities.
Q2: What are the most common impurities encountered during the synthesis and purification of AMP-HCl?
A2: Impurities can arise from starting materials, side reactions, or degradation. While specific impurities are process-dependent, common classes include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors to the pyridinone ring.
-
Positional Isomers: Incomplete regioselectivity during synthesis can lead to isomers that are often difficult to separate.
-
Over-alkylation or Di-alkylation Products: If methylation is part of the synthesis, reaction at the amino group can occur.
-
Oxidation Products: The electron-rich aminopyridine ring can be susceptible to oxidation, leading to colored impurities, which are a very common issue in pyridine chemistry.[5]
-
Residual Solvents and Reagents: Pyridine, often used as a solvent or base in related syntheses, can be a stubborn impurity to remove.[5]
Q3: Should I use recrystallization or column chromatography as my primary purification method?
A3: The choice depends on the impurity profile and the scale of your reaction. The diagram below provides a general decision-making framework. Recrystallization is often preferred for larger scales if a suitable solvent system can be identified, as it is more economical. Chromatography excels at removing closely related impurities that may not be easily removed by crystallization.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My crude product is a dark oil or a deeply colored solid. What causes this and how can I fix it?
Answer:
-
Causality: Dark colors, from yellow to brown or even blue, are typically indicative of oxidation or the formation of highly conjugated side products.[5] The amino group on the pyridinone ring makes it electron-rich and thus more susceptible to oxidation, especially if exposed to air and heat for prolonged periods. Certain reagents, like acyl chlorides used in preceding steps, can also generate colored impurities if not handled carefully.[5]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before attempting recrystallization, dissolve the crude product in a suitable polar solvent (e.g., methanol or ethanol). Add a small amount (1-5% by weight) of activated carbon. Heat the mixture to a gentle reflux for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. This is highly effective at adsorbing many colored, non-polar impurities.
-
Minimize Heat and Air Exposure: During workup and purification, keep heating times to a minimum. When concentrating the product, use a rotary evaporator at a moderate temperature and consider blanketing the flask with nitrogen or argon.
-
pH Control: Ensure the pH of your aqueous solutions during workup is appropriate. Sometimes, bringing the pH to a neutral or slightly acidic state can help stabilize the compound before extraction.
-
Problem 2: My recrystallization attempt resulted in very low yield or no crystals at all.
Answer:
-
Causality: This is a classic challenge related to finding the right solvent or solvent system. As AMP-HCl is a salt, it has high lattice energy, and its solubility can change dramatically with small variations in solvent composition or temperature. Getting an "oily" precipitate instead of crystals is common when the compound is too soluble in the chosen solvent, even when cooled.
-
Troubleshooting Protocol: Systematic Solvent Screening
-
Single Solvents: Test solubility in a range of solvents. A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Based on its properties, start with alcohols (Methanol, Ethanol, Isopropanol).
-
Solvent/Anti-Solvent System: This is often the most successful approach for polar compounds.
-
Dissolve the crude AMP-HCl in a minimum amount of a hot polar solvent in which it is very soluble (e.g., Methanol or a water/methanol mix).
-
While the solution is still warm, slowly add a less polar "anti-solvent" in which the compound is insoluble (e.g., Isopropanol, Ethyl Acetate, or Diethyl Ether) dropwise until you see persistent cloudiness.
-
Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled precipitation is key to forming pure crystals.
-
-
| Solvent System | Polarity Index | Role | Typical Ratio (v/v) | Notes |
| Methanol / Isopropanol | High / Medium | Solv./Anti-S | 1 : 2 to 1 : 5 | Good starting point. Isopropanol is a weaker solvent than methanol. |
| Ethanol / Ethyl Acetate | Medium / Low | Solv./Anti-S | 1 : 3 to 1 : 10 | Can be effective if impurities are highly soluble in ethanol. |
| Water / Ethanol | High / Medium | Solv./Anti-S | Varies widely | Use minimal water. Too much may prevent crystallization. |
Problem 3: I am using column chromatography, but the separation is poor and the compound is streaking on the column.
Answer:
-
Causality: Streaking (or tailing) of polar, basic compounds like aminopyridines on standard silica gel is a very common problem. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogen atom of the analyte, leading to poor peak shape and irreversible adsorption.
-
Troubleshooting Steps & Workflow:
-
Modify the Mobile Phase: The most direct solution is to add a small amount of a basic modifier to your eluent (e.g., Dichloromethane/Methanol).
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute with a much-improved peak shape.
-
Ammonia: Using a pre-made solution of 7N ammonia in methanol as the polar component of your mobile phase is also highly effective.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the acidic silanol groups.
-
Reverse-Phase (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography using a mobile phase like Water/Acetonitrile or Water/Methanol (often with a modifier like TFA or formic acid to ensure protonation) can provide excellent separation.[6]
-
Part 3: Detailed Experimental Protocols
Protocol 1: High-Recovery Recrystallization of AMP-HCl
-
Place 5.0 g of crude AMP-HCl into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 10 mL of methanol. Heat the mixture on a hotplate with stirring to 60-65 °C until all solids are dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add 0.25 g of activated carbon, and reflux for 15 minutes. Filter the hot solution through a fluted filter paper or a Celite® pad into a clean, pre-warmed flask.
-
Re-heat the clear solution to ~60 °C. Begin adding isopropanol dropwise via a Pasteur pipette while stirring.
-
Continue adding isopropanol until a faint, persistent cloudiness appears. Add 1-2 mL of hot methanol to re-clarify the solution completely.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold isopropanol (2 x 5 mL).
-
Dry the crystals under high vacuum at 40-50 °C to a constant weight. Assess purity by LC-MS and ¹H NMR.
Protocol 2: Optimized Flash Chromatography on Silica Gel
-
Prepare the Slurry: In a beaker, slurry 100 g of silica gel with the "Initial Mobile Phase" (e.g., 98:2 Dichloromethane/Methanol + 0.5% Triethylamine).
-
Pack the Column: Pour the slurry into a glass column and use gentle air pressure to pack a uniform bed.
-
Load the Sample: Dissolve 1.0 g of crude AMP-HCl in a minimal amount of the polar component of your eluent (e.g., 3-5 mL of Methanol). Add 1-2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase as needed (e.g., from 2% Methanol up to 10% Methanol, ensuring the TEA concentration remains constant) to elute the product.
-
Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) using the same solvent system.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
ChemBK. (2024). 5-AMino-1-Methylpiperidin-2-one hydrochloride - Introduction. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]
-
Goulay-Dufaÿ, S., et al. (2004). Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. Journal of Chromatography B, 805(2), 261-266. Available at: [Link]
-
Moleqube. (2024). 5-amino-1-methyl-pyridin-2-one. Available at: [Link]
-
Takai, K., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 213(1), 184-188. Available at: [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES. Available at: [Link]
Sources
- 1. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride in aqueous solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Amino-1-methylpyridin-2(1H)-one hydrochloride in their experiments. While this compound is noted for its good solubility in aqueous solutions and general stability under mild conditions, a comprehensive understanding of its behavior under various experimental stressors is crucial for ensuring data integrity and the success of your research.[1] This document provides a framework for assessing and managing the stability of your aqueous solutions, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our approach is grounded in the principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to help you proactively identify potential liabilities and develop robust, stability-indicating methods.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solution?
While supplier information suggests good general stability and solubility in polar solvents like water[1], empirical data on its degradation kinetics under specific aqueous conditions (e.g., varying pH, temperature, light exposure) is not extensively published in peer-reviewed literature. The molecule contains functional groups—an amino group and a pyridinone ring—that have known susceptibilities to degradation. The amino group can be prone to oxidation, while the lactam-like structure of the pyridinone could be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, it is imperative to determine the stability of the compound within the specific matrix and conditions of your experiment.
Q2: What are the primary factors that could influence the stability of my aqueous solution?
The stability of this compound in an aqueous solution can be significantly influenced by the following factors:
-
pH: The pyridinone ring and the amino group have pKa values that will determine their protonation state at a given pH. Extreme pH values (highly acidic or alkaline) are known to catalyze hydrolysis in similar structures.[5]
-
Temperature: Elevated temperatures will increase the rate of any potential degradation reactions, such as hydrolysis or oxidation.
-
Light: Compounds with aromatic rings and amino groups can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may induce degradation.[6][7]
-
Presence of Oxidizing Agents: Dissolved oxygen, metal ions, or other oxidizing agents in your buffer can lead to the oxidation of the amino group.[8][9]
-
Buffer Composition: Certain buffer components can catalyze degradation reactions. It is crucial to test stability in your specific formulation.
Q3: How should I prepare and store my stock solutions?
For maximum stability, it is recommended to:
-
Prepare stock solutions fresh for each experiment if possible.
-
If storage is necessary, use a validated buffer system, preferably at a neutral or slightly acidic pH where the compound is expected to be most stable.
-
Store solutions in amber vials to protect from light and at a reduced temperature (e.g., 2-8°C or -20°C).
-
For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
-
Before use, visually inspect the solution for any signs of precipitation or color change.
Troubleshooting Guide
Issue 1: My solution of this compound has developed a yellow or brown tint over time.
-
Probable Cause: This is often a sign of oxidative degradation. The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (dissolved oxygen), light, or the presence of trace metal ions in your solution.
-
Troubleshooting Steps:
-
De-gas your solvent: Before preparing your solution, sparge your aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use high-purity water and reagents: Ensure that your water is of high purity (e.g., Milli-Q or equivalent) and that buffer components are free from metal contaminants. Consider using a chelating agent like EDTA at a low concentration if metal ion contamination is suspected.
-
Protect from light: Always store the solution in an amber vial or a container wrapped in aluminum foil.[6]
-
Confirm with analysis: Use a spectrophotometer to check for changes in the UV-Vis spectrum or an HPLC to identify new, late-eluting peaks that may correspond to colored degradants.
-
Issue 2: I am observing a loss of the parent compound peak and the appearance of new peaks in my HPLC analysis after solution storage.
-
Probable Cause: This indicates chemical degradation. The nature of the new peaks can provide clues to the degradation pathway. Early eluting peaks are typically more polar and may suggest hydrolysis, while peaks with altered UV spectra could indicate changes to the chromophore, possibly through oxidation or ring opening.
-
Troubleshooting Steps:
-
Characterize the degradation conditions: Did the degradation occur at room temperature or elevated temperature? Was the solution acidic, basic, or neutral? Was it exposed to light? Answering these questions will help pinpoint the cause.
-
Hypothesize degradation products: Based on the structure, potential degradation products could include the product of hydrolysis of the pyridinone ring or oxidation of the amino group.
-
Perform a forced degradation study: To systematically identify the degradation pathways, a forced degradation study is the most effective approach. This will help you predict and identify the degradants you are observing. See the detailed protocol in the next section.
-
Use Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, analyze the new peaks to determine their mass-to-charge ratio (m/z). This is the most direct way to identify the chemical structures of the degradation products.
-
Recommended Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound.[2][4] This protocol provides a systematic approach to investigating its degradation under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water. This concentration is generally recommended for degradation studies.[10]
Application of Stress Conditions
For each condition, a control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M HCl to get a final HCl concentration of 0.1 M.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M NaOH to get a final NaOH concentration of 0.1 M.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂) at a 1:1 ratio.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a clear vial in an oven set to 80°C.
-
Withdraw samples at 1, 3, and 5 days.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[6][11]
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
Analytical Method
A stability-indicating method is one that can separate the parent compound from all its degradation products. A reverse-phase HPLC method is generally suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute more hydrophobic compounds. A good starting point is 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of the compound, and a photodiode array (PDA) detector to check for peak purity.
-
Analysis: For each time point, inject the sample and analyze the chromatogram. Calculate the percentage of the parent compound remaining and the relative percentage of each degradation product.
Data Summary
The results of the forced degradation study should be summarized in a table for easy comparison.
| Stress Condition | Incubation Time | Temperature | % Parent Compound Remaining | Number of Degradation Products | % Area of Major Degradant |
| Control | 24 hours | 4°C | 100% | 0 | - |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal | 5 days | 80°C | |||
| Photolytic | 1.2M lux hrs | Room Temp |
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of 5-Amino-1-methylpyridin-2(1H)-one HCl.
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for 5-Amino-1-methylpyridin-2(1H)-one.
References
-
Al-Alousi, L., et al. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (11), 2559-2563. [Link]
-
Reddy, T. J., & Le, T. Q. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 14(15), 3978–3981. [Link]
-
Snyder, H. R., & Robison, M. M. (1951). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society, 73(11), 5238–5240. [Link]
-
Dash, A. C., & Dash, M. S. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2559-2563. [Link]
- WO2012095691A1 - An improved process for producing aminopyridines.
-
5-amino-1-methyl-pyridin-2-one (CAS No. 33630-96-5) product page. (n.d.). [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2020). Molecules, 25(15), 3357. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
-
This compound product page. (n.d.). [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Forced Degradation Study in Pharmaceuticals. (2018). YouTube. [Link]
-
Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114255. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. [Link]
-
Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia.pub. [Link]
Sources
- 1. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]
- 2. biomedres.us [biomedres.us]
- 3. ajrconline.org [ajrconline.org]
- 4. asianjpr.com [asianjpr.com]
- 5. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Welcome to the technical support center for 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity and reliability of your experimental results.
Introduction to Stability and Degradation
This compound is a heterocyclic organic compound with a pyridinone scaffold.[1][2] Its structure, featuring an electron-rich amino group and an amide-like bond within the heterocyclic ring, makes it susceptible to various degradation pathways.[1] Understanding these degradation profiles is critical for developing stable pharmaceutical formulations and accurate analytical methods. Forced degradation or stress testing is an essential tool in this process, providing insights into the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[3] This process is crucial for developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from any potential degradation products.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways are oxidation, hydrolysis, and photolysis.
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich aromatic ring can also be a target for oxidative degradation.
-
Hydrolysis: The amide-like bond within the pyridinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening products.
-
Photolysis: Exposure to UV or visible light may induce photolytic degradation, leading to a variety of breakdown products. The extent and nature of this degradation depend on the wavelength and intensity of the light.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
The appearance of new peaks in your chromatogram is a common sign of degradation. These peaks could represent degradation products formed during sample preparation, storage, or the analytical process itself. It is also possible that these are impurities from the synthesis of the compound. To identify the source, a systematic approach is necessary, which is detailed in the troubleshooting section below.
Q3: Why is a forced degradation study necessary for this compound?
Forced degradation studies are a regulatory expectation and a critical component of drug development.[5][6] These studies help in several ways:
-
Method Validation: They are used to develop and validate stability-indicating analytical methods, ensuring that the method can accurately measure the API in the presence of its degradants.[3][4]
-
Understanding Degradation Pathways: They provide a deeper understanding of the degradation pathways and the intrinsic stability of the molecule.[3][6]
-
Formulation Development: The information gathered helps in developing a stable formulation by understanding the compound's liabilities.[4]
Q4: What is a reasonable level of degradation to aim for in a forced degradation study?
For the validation of chromatographic assays, a degradation of 5% to 20% of the active pharmaceutical ingredient is generally considered appropriate.[3][4][7] This range is large enough to produce a detectable quantity of degradation products for analytical method development but not so extensive that it leads to secondary degradation products, which would complicate the analysis.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Inconsistent analytical results and loss of purity over time.
-
Possible Cause: The compound may be degrading under your storage conditions.
-
Solution:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. Protect it from light and moisture.
-
Conduct a Stability Study: Perform a short-term stability study of your analytical solutions. Analyze the solution at different time points (e.g., 0, 6, 12, 24 hours) to check for the appearance of new peaks or a decrease in the main peak area.
-
Inert Atmosphere: For long-term storage, consider storing the solid compound under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Appearance of unknown peaks in the HPLC chromatogram during analysis.
-
Possible Cause 1: Degradation induced by the mobile phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: If the mobile phase is highly acidic or basic, it might be causing on-column degradation.
-
Vary Mobile Phase Composition: Try a mobile phase with a more neutral pH to see if the unknown peaks disappear.
-
-
-
Possible Cause 2: The compound is degrading in the sample solvent (diluent).
-
Troubleshooting Steps:
-
Solvent Suitability: Ensure the chosen solvent is inert. Some organic solvents can contain impurities (like peroxides in THF or ethers) that can cause degradation.
-
Analyze Freshly Prepared Samples: Compare the chromatograms of freshly prepared samples with those that have been sitting on the autosampler for some time.
-
-
-
Possible Cause 3: Photodegradation in the autosampler.
-
Troubleshooting Steps:
-
Use Amber Vials: Protect your samples from light by using amber or UV-protected vials.
-
Compare Light vs. Dark: Run two sets of samples: one exposed to ambient light and another kept in the dark, to see if there is a difference in the impurity profile.
-
-
Problem 3: Difficulty in achieving degradation during forced degradation studies.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution:
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH does not induce degradation, you may need to increase the concentration to 1 M or even higher.[8]
-
Increase Temperature: For hydrolytic and thermal studies, increasing the temperature can accelerate degradation.
-
Extend Exposure Time: If a short exposure time shows no effect, increase the duration of the stress.
-
Scientific Justification: If no degradation is observed even under very harsh conditions, this indicates the molecule is highly stable under those conditions. This should be documented and scientifically justified.[4]
-
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound.
Objective: To generate potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, a parallel control sample (unstressed) should be prepared and analyzed.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Expose the solid compound to 105°C in a hot air oven for 48 hours.[8] Dissolve in the solvent before analysis. |
| Photolytic Degradation | Expose the solid compound and a solution (100 µg/mL) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). |
3. Analytical Method:
-
A stability-indicating HPLC method should be developed. A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[9]
-
A photodiode array (PDA) detector is recommended to check for peak purity and to identify the optimal detection wavelength for all components.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Ensure that the main peak is well-resolved from all degradation product peaks.
Visualizations
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for 5-Amino-1-methylpyridin-2(1H)-one.
Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
Summary of Potential Degradation Products
The following table lists hypothetical degradation products based on the chemical structure of 5-Amino-1-methylpyridin-2(1H)-one. These should be confirmed by structural elucidation techniques (e.g., LC-MS, NMR).
| Degradation Pathway | Potential Degradation Product | Expected Chromatographic Behavior |
| Oxidation | Nitroso or Nitro-pyridinone | Likely more polar, earlier elution on reverse phase HPLC. |
| Hydrolysis | Ring-opened aminocarboxylic acid derivative | Significantly more polar, much earlier elution. |
| Dimerization | Azo-dimer (from oxidation) | Less polar, later elution. |
This technical support guide is intended to provide a comprehensive framework for researchers working with this compound. By understanding the potential for degradation and by employing systematic troubleshooting and validated protocols, you can ensure the quality and accuracy of your research.
References
- Verma, N., & Singh, A. P. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 4(4), 1-6.
- Liaw, A., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-864.
- This compound, 98% Purity. Thermo Fisher Scientific.
- This compound. Sigma-Aldrich.
- 5-amino-1-methyl-pyridin-2-one. PubChem.
- This compound. ChemSRC.
- 5-amino-1-methyl-1,2-dihydropyridin-2-one. Santa Cruz Biotechnology.
- 5-Amino-1-methylpyridin-2(1H)-one. AiFChem.
- 5-Amino- Compounds. MedChemExpress.
- Dabhi, B., et al. (2013). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Scientia Pharmaceutica, 81(3), 719-732.
- Khan, A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 62(1), 3369-3374.
- Pawar, K. R., et al. (2015). Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates.
- Baig, M. R., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- This compound Suppliers. ChemicalBook.
- 5-Amino-1-methylpyridin-2(1H)-one, 97% Purity. CP Lab Safety.
- Ganorkar, A. V., et al. (2020). Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design. Orbital: The Electronic Journal of Chemistry, 12(2).
- 2-Amino-5-methylpyridine. LGC Standards.
- 4-Amino-5-methylpyridin-2(1H)-one. BLD Pharm.
Sources
- 1. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]
- 2. scbt.com [scbt.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting solubility issues with 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
Technical Support Center: 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
Welcome to the technical support guide for this compound (CAS No. 1137721-06-2). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing this compound's behavior in various solvent systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What is the basic solubility profile of this compound?
A1: this compound is the salt form of a basic amine. As a hydrochloride salt, it is an ionic compound and is expected to be soluble in polar protic solvents, particularly water.[1][2] One supplier notes its free base form is soluble in water (210 g/L at 25 °C), and the hydrochloride salt form is also described as soluble in water, methanol, and ethanol.[3][4] Its ionic nature generally enhances its solubility in aqueous solutions compared to its free base form.[5]
Q2: I'm struggling to dissolve the compound in neutral water (pH 7.0). Is this normal?
A2: While the compound is water-soluble, achieving high concentrations in perfectly neutral deionized water can sometimes be challenging. The hydrochloride salt will form a slightly acidic solution upon dissolution. If your water is slightly basic or unbuffered, you might see slower dissolution rates or reach a solubility limit sooner than expected. For optimal solubility, using a slightly acidic buffer (e.g., pH 4-6) is recommended. Basic salts are characteristically more soluble in acidic solutions.[6]
Q3: Can I use DMSO to make a high-concentration stock solution?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common alternative for creating high-concentration stock solutions. The pyridinone scaffold generally shows good solubility in polar aprotic solvents like DMSO and DMF.[7] However, be aware of two potential issues:
-
"Salting Out": When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if the final concentration exceeds its aqueous solubility limit. This is a common issue when the primary stock is made in a strong organic solvent.
-
DMSO Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can affect the true concentration of your stock solution over time. Store stocks in tightly sealed vials with desiccant.
Q4: How does pH fundamentally affect the solubility of this compound?
A4: The solubility of this compound is highly pH-dependent.[2][8] The molecule contains a basic amino group (-NH2).
-
In acidic conditions (low pH): The amino group is protonated to form an ammonium salt (-NH3+). This ionic form is highly polar and readily interacts with water molecules, leading to high solubility.[9][10]
-
In basic conditions (high pH): An alkali, like sodium hydroxide, will deprotonate the ammonium salt, liberating the neutral "free base" form of the amine.[1] This neutral form is less polar and significantly less soluble in water.[11] Therefore, you should expect precipitation of the compound if you basify your aqueous solution. This principle is fundamental to the solubility of nearly all amine salts.[5][12]
Part 2: In-Depth Troubleshooting Guide
This section explores more complex solubility issues with detailed causal explanations and recommended protocols.
Scenario 1: My compound dissolves initially in my aqueous buffer (e.g., PBS pH 7.4) but then precipitates over time or upon refrigeration.
Root Cause Analysis: This phenomenon, known as "crashing out," is often due to one of two factors:
-
Metastable Supersaturation: You may have created a supersaturated solution. Gentle heating or sonication can sometimes dissolve more compound than is stable at room temperature or 4°C. The lower temperature during storage reduces the kinetic energy, allowing the compound to precipitate out to its true thermodynamic solubility limit.
-
Common Ion Effect or Buffer Interaction: While less common, components of your buffer could potentially interact with the compound. For instance, phosphate-buffered saline (PBS) contains phosphate and chloride ions. While unlikely to cause major issues with a hydrochloride salt, complex buffer systems with multiple ionic species can sometimes reduce the solubility of a salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
Expert Recommendation: Before preparing a large volume, perform a small-scale solubility test. Prepare your solution and let it stand at both room temperature and 4°C for 24 hours. If it remains clear, the concentration is stable under those conditions.
Scenario 2: The compound appears oily or forms a sticky residue at the bottom of the vial and won't dissolve, even with heating and vortexing.
Root Cause Analysis: This typically indicates that the solvent is a poor choice for the solute, or that the compound may have absorbed moisture, affecting its physical state.
-
Poor Solvent Choice: In non-polar organic solvents (e.g., hexane, toluene), the ionic hydrochloride salt will have virtually no solubility and may appear as an insoluble solid or oily phase.
-
Hygroscopicity: Like many salts, this compound can be hygroscopic.[2] Absorbed water can cause the powder to clump and form a gummy or oily substance that is very difficult to dissolve, as the solvent has trouble penetrating the mass.
Corrective Actions:
-
Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. For this hydrochloride salt, the best starting points are water, methanol, or ethanol.[3]
-
Dry the Compound: If you suspect moisture absorption, dry the compound under a high vacuum for several hours before attempting to weigh and dissolve it. Store the main stock vial in a desiccator.
-
Use Sonication: A bath sonicator can be very effective at breaking up agglomerated particles and increasing the surface area exposed to the solvent, which significantly aids dissolution.
Part 3: Data & Protocols
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water | Polar Protic | High | The compound is an ionic salt, maximizing interaction with water. Solubility is enhanced at acidic pH.[1][2] |
| PBS (pH 7.4) | Buffered Aqueous | Moderate to High | Good solubility, but may be slightly lower than in acidic water. Risk of precipitation at high concentrations. |
| Methanol/Ethanol | Polar Protic | Soluble | Good choice for dissolution, often used in organic synthesis workups.[3] |
| DMSO | Polar Aprotic | Soluble | Excellent for high-concentration stocks, but be cautious of precipitation upon aqueous dilution. |
| Acetonitrile | Polar Aprotic | Low to Sparingly Soluble | Less polar than DMSO or water; not a recommended primary solvent. |
| DCM / Chloroform | Non-Polar | Insoluble | The high polarity and ionic nature of the salt are incompatible with non-polar solvents. |
| Hexane / Toluene | Non-Polar | Insoluble | The compound will not dissolve in these solvents. |
Protocol 1: Step-by-Step Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a reliable method for preparing a standard aqueous stock for cell culture or biochemical assays.
-
Calculate Required Mass:
-
The molecular weight of this compound is 160.60 g/mol .[13]
-
To make 10 mL of a 10 mM solution:
-
Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )
-
Mass (g) = 0.010 L x 0.010 mol/L x 160.60 g/mol = 0.01606 g = 16.06 mg
-
-
-
Weighing:
-
Accurately weigh out 16.06 mg of the compound into a sterile 15 mL conical tube. Note: It is critical to use an analytical balance and proper weighing technique.
-
-
Initial Dissolution:
-
Add approximately 8 mL of your desired aqueous buffer (e.g., 50 mM citrate buffer, pH 5.5) to the conical tube. Using a slightly acidic buffer is preferable to pure water for ensuring complete and stable dissolution.
-
-
Facilitate Dissolution:
-
Cap the tube tightly and vortex for 1-2 minutes.
-
If solids remain, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a dark background to ensure no particulates are visible. The solution should be perfectly clear.
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add the buffer to bring the total volume to exactly 10.0 mL.
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell-based applications.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term stability.
-
Caption: Protocol for preparing a 10 mM aqueous stock solution.
References
-
Amine salts. (n.d.). Oxford Reference. Retrieved January 6, 2026, from [Link]
-
Solubility and pH of amines. (n.d.). The University of Edinburgh. Retrieved January 6, 2026, from [Link]
-
Methylamine hydrochloride | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]
-
5-AMino-1-Methylpiperidin-2-one hydrochloride - Introduction. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]
-
Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora. Retrieved January 6, 2026, from [Link]
-
Amines as Bases. (2020, July 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved January 6, 2026, from [Link]
-
This compound. (2025, February 5). Chemsrc. Retrieved January 6, 2026, from [Link]
-
Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024, September 2). LookChem. Retrieved January 6, 2026, from [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
2-Pyridone. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
pH Effects on Solubility. (n.d.). Chad's Prep. Retrieved January 6, 2026, from [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved January 6, 2026, from [Link]
Sources
- 1. oxfordreference.com [oxfordreference.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. researchgate.net [researchgate.net]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. quora.com [quora.com]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve optimal reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 5-Amino-1-methylpyridin-2(1H)-one core structure?
There are several established methods for synthesizing the 5-amino-1-methylpyridin-2-one scaffold.[1] One common approach involves the reaction of N-methyl-4-piperidone with ammonia to generate 5-amino-1-methylpiperidin-2-one, which is then treated with hydrochloric acid to yield the hydrochloride salt.[2] Another documented route starts from 4-cyanopyridine, which can undergo condensation with formaldehyde followed by reduction to introduce the amino group.[1] Alternatively, reacting 4-cyanopyridine with methylamine can also lead to the desired product.[1]
The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity profile. For derivatives, subsequent functionalization of the amino group or other positions on the pyridinone ring can be performed.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent issue that can often be traced back to several key parameters. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Detailed Investigation Points:
-
Reagent Quality: Ensure the purity of your starting materials. Impurities can act as catalyst poisons or participate in side reactions. It's advisable to purify starting materials if their quality is uncertain.[3] The identity and purity should be confirmed using techniques like NMR or melting point analysis.[3]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3] In some cases, extending the reaction time or gradually increasing the temperature can improve conversion.[3][4] However, be cautious as excessive heat can lead to degradation.[5]
-
Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Experiment with different solvents of varying polarities.[3] For instance, in amination reactions, polar aprotic solvents like DMF are often employed.[6][7]
-
Catalyst Activity: If a catalyst is used, ensure it is active. Deactivated or poisoned catalysts are a common cause of low conversion.[3] Consider increasing the catalyst loading, but be aware that this can sometimes lead to more side products.[8]
Q3: I am observing the formation of multiple products and significant impurities. How can I improve the selectivity of my reaction?
The formation of multiple products points towards competing reaction pathways or product degradation. Here’s how to address this:
-
Temperature Control: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can often suppress the formation of unwanted byproducts.[3]
-
Protecting Groups: If your starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactivity.[3] For example, the amino group can be protected as an acetamide during nitration to direct the substitution.[9]
-
Order of Reagent Addition: The sequence in which you add your reagents can be critical. A slow, dropwise addition of a highly reactive reagent can help to maintain a low concentration of that reagent in the reaction mixture, thus minimizing side reactions.[5]
-
Inert Atmosphere: If your reactants or products are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and other side reactions.[3]
Q4: The purification of my this compound derivative is challenging. What are the best practices?
The basic nature of the pyridine ring and the presence of the amino group can sometimes complicate purification.[5]
| Purification Method | Advantages | Disadvantages & Troubleshooting Tips |
| Crystallization | Can yield highly pure material. | Finding a suitable solvent system can be challenging. A mixed solvent system may be necessary. |
| Column Chromatography | Versatile for separating complex mixtures. | Tailing on silica gel is common due to the basicity of the compound. This can be mitigated by adding a small amount of a base like triethylamine to the eluent.[5] |
| Acid-Base Extraction | Effective for removing non-basic impurities. | The hydrochloride salt is water-soluble. To recover the free base, the aqueous layer must be basified before extracting with an organic solvent.[5] |
Q5: My reaction is highly exothermic and difficult to control. What safety precautions and procedural changes should I implement?
Exothermic reactions pose a significant safety risk and can lead to the formation of degradation products.[5]
-
Slow Addition of Reagents: Add one of the reactants dropwise over an extended period to control the rate of heat generation.[5]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent, low temperature throughout the reaction.[5]
-
Dilution: Conducting the reaction at a lower concentration can help dissipate heat more effectively.[5]
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[5]
II. Troubleshooting Guide: Specific Scenarios
Scenario 1: Incomplete Amination Reaction
Problem: You are attempting to introduce an amino group onto the pyridinone ring, but the reaction stalls, showing significant amounts of starting material remaining.
Possible Causes & Solutions:
-
Insufficiently Activated Ring: The pyridinone ring may not be sufficiently electrophilic for amination.
-
Harsh Reaction Conditions: Traditional methods like the Chichibabin reaction often require high temperatures, which can be incompatible with sensitive functional groups.[13]
-
Poor Imine Formation in Reductive Amination: If you are performing a reductive amination, the initial formation of the imine may be the rate-limiting step.
-
Solution: Ensure that the imine is forming before adding the reducing agent. This can be facilitated by using a Dean-Stark apparatus to remove water or by adding a catalytic amount of acid.[14]
-
Illustrative Reaction Pathway: Amination via N-Oxide
Caption: A general workflow for the 2-amination of pyridinones via an N-oxide intermediate.
Scenario 2: Instability of the Hydrochloride Salt
Problem: The isolated this compound appears to decompose or discolor upon storage.
Possible Causes & Solutions:
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, and absorbed moisture can promote degradation.
-
Solution: Store the compound in a desiccator under an inert atmosphere. Ensure it is thoroughly dried after purification.
-
-
Light Sensitivity: Some amine-containing compounds are sensitive to light.
-
Solution: Store the product in an amber vial or a container protected from light.
-
-
Residual Acidity: Excess HCl from the salt formation can sometimes lead to instability.
-
Solution: Ensure the pH is properly controlled during the final work-up steps. Washing with a saturated sodium bicarbonate solution (if isolating the free base) or careful neutralization is important.
-
Scenario 3: Poor Reproducibility Between Batches
Problem: You are struggling to obtain consistent results when scaling up the reaction or repeating the synthesis.
Possible Causes & Solutions:
-
Variability in Reagent Quality: The purity of reagents from different suppliers or even different lots from the same supplier can vary.
-
Solution: Qualify each new batch of critical reagents before use.
-
-
Inefficient Heat Transfer on Scale-up: Reactions that are well-controlled in a small flask can become problematic in a larger reactor due to changes in the surface-area-to-volume ratio.
-
Solution: Re-optimize temperature control and reagent addition rates for the larger scale.
-
-
Mixing Issues: In heterogeneous reactions, inefficient stirring on a larger scale can lead to localized "hot spots" or areas of high concentration, resulting in side reactions.
-
Solution: Ensure adequate agitation for the scale of the reaction.
-
III. Experimental Protocols
Protocol 1: General Procedure for Amination via N-Oxide Activation
This protocol is a generalized representation based on modern amination techniques and should be adapted for specific substrates.[11][12]
-
N-Oxide Formation: Dissolve the 5-substituted-1-methylpyridin-2(1H)-one in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
One-Pot Amination: Dissolve the crude N-oxide in an appropriate solvent (e.g., trifluorotoluene). Cool the solution to -20 °C. Add p-toluenesulfonic anhydride (Ts2O) followed by the dropwise addition of tert-butylamine (t-BuNH2).
-
Deprotection: After the amination is complete (as monitored by TLC), add trifluoroacetic acid (TFA) to the reaction mixture to effect in-situ deprotection.
-
Final Work-up and Purification: Quench the reaction with a base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent. Purify the crude product by column chromatography or crystallization to obtain the desired 5-Amino-1-methylpyridin-2(1H)-one derivative.
IV. References
-
Vertex AI Search. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
-
ChemBK. (2024). 5-Amino-1-methylpiperidin-2-one hydrochloride.
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 5a.
-
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
-
Reddit. (2022). Reductive amination difficulties - poor conversion.
-
BenchChem. (2025). optimizing reaction conditions for the synthesis of 5-Aminopyrazine-2-carbothioamide analogs.
-
Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-amino-3-cyanopyridine 5a.
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ResearchGate. (n.d.). Synthesis of pyridinone with various reactions.
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Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
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YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation.
-
Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
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Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines.
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Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
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Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
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ResearchGate. (n.d.). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
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PubMed Central. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
-
ChemicalBook. (2025). This compound.
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BLDpharm. (n.d.). 1137721-06-2|this compound.
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PubMed. (2007). A general and efficient 2-amination of pyridines and quinolines.
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ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination.
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Santa Cruz Biotechnology. (n.d.). 5-amino-1-methyl-1,2-dihydropyridin-2-one | CAS 33630-96-5.
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AiFChem. (n.d.). 33630-96-5 | 5-Amino-1-methylpyridin-2(1H)-one.
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MedChemExpress. (n.d.). 5-Amino-.
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Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
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Fisher Scientific. (n.d.). BLD Pharm 5GR 3-Amino-1-methylpyridin-2(1H)-one hydrochlorid.
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- 14. reddit.com [reddit.com]
Technical Support Center: Preventing Oxidation of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Welcome to the technical support center for 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into preventing the oxidation of this compound. The integrity of your experiments and the quality of your results depend on the stability of your starting materials. This document will address common challenges and provide actionable solutions in a direct question-and-answer format.
I. Understanding the Challenge: The Susceptibility of this compound to Oxidation
Q1: Why is this compound prone to oxidation?
A1: The susceptibility of this compound to oxidation stems from its chemical structure. The presence of an electron-rich amino group on the pyridinone ring makes it susceptible to oxidative degradation.[1] Aromatic amines, in general, are known to be sensitive to oxidation.[2][3][4] This reactivity can be exacerbated by exposure to atmospheric oxygen, light, and elevated temperatures. The oxidation process can lead to the formation of colored impurities and a decrease in the purity of the compound, which can significantly impact experimental outcomes.
Q2: What are the visible signs of oxidation in my sample?
A2: The most common visual indicator of oxidation is a change in color. A pure, unoxidized sample of this compound should be a white to off-white crystalline powder.[5][6] The appearance of a yellow, brown, or even dark purple hue is a strong indication that oxidation has occurred. You may also observe a change in the physical state of the material, such as clumping or the development of an unusual odor.
Q3: What are the potential consequences of using an oxidized sample in my experiments?
A3: Using an oxidized sample can have severe repercussions for your research:
-
Inaccurate Results: The presence of impurities can lead to erroneous data in analytical assays and biological experiments.
-
Reduced Potency: If the compound is being used as a drug candidate or in a biological assay, its oxidized form may have significantly lower or no activity.
-
Side Reactions: Oxidized impurities can participate in unintended side reactions, leading to the formation of unknown byproducts and complicating the interpretation of your results.
-
Reproducibility Issues: The extent of oxidation can vary between samples, making it difficult to reproduce experiments and obtain consistent results.
II. Troubleshooting Guide: Identifying and Resolving Oxidation Issues
This section provides a structured approach to troubleshooting oxidation problems.
Flowchart for Troubleshooting Oxidation
Caption: Troubleshooting workflow for preventing oxidation.
Q4: My solid sample has started to turn yellow. What should I do?
A4: A yellowing solid indicates oxidation. The primary cause is likely improper storage.
-
Immediate Action: Transfer the compound to a clean, dry amber vial. Purge the vial with an inert gas like argon or nitrogen before sealing it tightly.[7][8] Store the vial in a freezer at -20°C.[9]
-
Long-Term Prevention: Always store this compound under an inert atmosphere.[7][8] If you do not have access to a glovebox, you can use a desiccator that has been purged with inert gas. For weighing and transferring the solid, work quickly and in a low-humidity environment.
Q5: I observe degradation of the compound after dissolving it in a solvent. What is happening?
A5: This is a common issue and can be attributed to several factors related to the solvent and the solution's handling.
-
Dissolved Oxygen: Many organic solvents contain dissolved oxygen, which can readily oxidize your compound.
-
Peroxide Contamination: Ethers (like THF and dioxane) and other solvents can form explosive peroxides over time, which are also strong oxidizing agents.
-
Exposure to Air: Preparing the solution on an open benchtop exposes it to atmospheric oxygen.
Solutions:
-
Degas Your Solvents: Before use, degas your solvents to remove dissolved oxygen. Common methods include:
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.[10]
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[10]
-
Sonication under Vacuum: Place the solvent in an ultrasonic bath under a gentle vacuum.
-
-
Use Anhydrous and Peroxide-Free Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere. Always test for peroxides in older solvent bottles, especially ethers.
-
Prepare Solutions Under an Inert Atmosphere: Whenever possible, prepare solutions of this compound in a glovebox or using a Schlenk line.[10][11]
Q6: How can I handle the compound if I don't have access to a glovebox or Schlenk line?
A6: While a glovebox or Schlenk line is ideal, you can still minimize oxidation with careful benchtop techniques.[12]
Protocol: Handling Air-Sensitive Compounds on the Benchtop
-
Prepare Your Flask: Oven-dry all glassware and allow it to cool in a desiccator. Assemble the glassware (e.g., a round-bottom flask with a stir bar) and seal it with a rubber septum.
-
Inert Gas Balloon: Inflate a balloon with nitrogen or argon and attach it to a needle. Insert the needle through the septum of your flask. Insert a second "exit" needle to allow air to be displaced.
-
Purge the Flask: Allow the inert gas to flush the flask for at least 5 minutes. Remove the exit needle first, then the gas inlet needle. The balloon will maintain a positive pressure of inert gas.
-
Adding the Solid: Quickly remove the septum, add the solid this compound, and immediately reseal the flask with the septum. Re-establish the inert atmosphere by purging again.
-
Adding Solvents/Reagents: Use a syringe to add degassed solvents or reagents through the septum.
III. Frequently Asked Questions (FAQs)
Storage
-
Q: What is the ideal temperature for storing this compound?
-
A: For long-term storage, -20°C is recommended.[9] For short-term storage, 2-8°C is acceptable if the compound is under an inert atmosphere.
-
-
Q: Can I store the compound in a clear vial?
-
A: It is strongly recommended to use amber vials or to wrap clear vials in aluminum foil to protect the compound from light, as photo-oxidation can occur.[13]
-
Handling
-
Q: Is nitrogen or argon better as an inert gas?
-
A: Both are effective. Argon is denser than air and can provide a better "blanket" of inert gas, but it is also more expensive. Nitrogen is a suitable and more economical choice for most applications.[8]
-
-
Q: How often should I replace the septum on my reaction flask?
-
A: Septa should be replaced after a few punctures, as they can lose their ability to maintain a seal, allowing air to leak into your flask.
-
In-Experiment Stability
-
Q: Can I add an antioxidant to my solution to prevent oxidation?
-
A: In some cases, adding a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can help stabilize solutions. However, you must first verify that the antioxidant does not interfere with your downstream applications or reactions. Some aminopyridine derivatives have been shown to possess antioxidant properties themselves.[14]
-
-
Q: How can I monitor the purity of my compound to check for oxidation?
-
A: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of your compound and detecting the formation of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the mass of the oxidized byproducts, providing clues about the degradation pathway.
-
Amino Acid Analysis: For in-depth analysis of protein modifications resulting from oxidative stress, various amino acid analysis methods can be employed.[15][16][17]
-
-
IV. Summary of Best Practices
| Aspect | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). | Minimizes thermal degradation and oxidation by excluding oxygen and light.[13][9] |
| Handling | Use a glovebox or Schlenk line for all manipulations. If unavailable, use the inert gas balloon technique.[10][11][12] | Prevents exposure to atmospheric oxygen and moisture.[18] |
| Solvents | Use high-purity, anhydrous, and deoxygenated solvents. Test for peroxides in older solvents. | Dissolved oxygen and peroxides are primary culprits in solution-phase oxidation. |
| Solutions | Prepare solutions fresh whenever possible. For storage, keep under an inert atmosphere at low temperatures. | The compound is generally less stable in solution than as a solid. |
| Monitoring | Regularly check the purity of your stock material and solutions using analytical methods like HPLC. | Ensures the integrity of your starting material and the reliability of your experimental results. |
Visual Guide: Inert Atmosphere Setup
Caption: Basic inert atmosphere setup using a balloon.
By adhering to these guidelines, you can significantly minimize the risk of oxidation and ensure the quality and reproducibility of your research involving this compound.
References
-
Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494. Available at: [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Available at: [Link]
-
Corrosive Chemistry. (2022, February 1). Inert Atmosphere [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Available at: [Link]
-
Li, D., et al. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 87(13). Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Available at: [Link]
-
Guliyev, R.Ya., et al. (2017). KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES. Science and world, 1(44), 32-36. Available at: [Link]
-
ResearchGate. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Available at: [Link]
-
Peptide Sciences. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Available at: [Link]
-
Wikipedia. (n.d.). Air-free technique. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]
-
Parshikov, I. A., & Freeman, J. P. (2002). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 59(4-5), 499-508. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Available at: [Link]
-
ChemBK. (2024). 5-Amino-1-methylpiperidin-2-one hydrochloride. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Oxidation of Aminopyridines to Nitropyridines1. Available at: [Link]
-
Fomenkov, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available at: [Link]
-
S-H, S., & Y, G. (1998). Antioxidant properties of the triaminopyridine, flupirtine. Biochemical pharmacology, 56(10), 1335-9. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
ResearchGate. (2025). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Available at: [Link]
-
LookChem. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). Available at: [Link]
-
ChemBK. (2024). 5-AMino-1-Methylpiperidin-2-one hydrochloride. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Aminoguanidine Hydrazone Derivatives: The Antioxidant, Antineoplastic Profile, and Interaction with ctDNA Studies. Available at: [Link]
-
PubMed. (2011). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Available at: [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
-
ResearchGate. (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Available at: [Link]
-
Davies, M. J., & Dean, R. T. (1997). Detection, identification, and quantification of oxidative protein modifications. Methods in enzymology, 283, 379-91. Available at: [Link]
-
MacMillan-Crow, L. A., & Thompson, J. A. (2016). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Redox biology, 8, 139-44. Available at: [Link]
-
Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Available at: [Link]
-
PubMed Central. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Available at: [Link]
-
MDPI. (n.d.). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. Available at: [Link]
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storage conditions to maintain 5-Amino-1-methylpyridin-2(1H)-one hydrochloride integrity
Technical Support Center: 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
A Guide to Maintaining Compound Integrity in Research Applications
Introduction
This compound is a heterocyclic organic compound utilized as a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1][2][3] The integrity of this reagent is paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to ensure the long-term stability and performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid (powder) this compound?
The primary goal for storing the solid compound is to protect it from moisture, heat, and light. Upon receipt, the compound, which typically appears as a white crystalline powder, should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4] For long-term storage, refrigeration at 2-8°C is recommended. The hydrochloride salt is potentially hygroscopic (attracts water); therefore, storage in a desiccator or a controlled low-humidity environment is crucial to prevent moisture absorption.
Q2: How should I handle and store solutions of this compound?
This compound is soluble in water, methanol, and ethanol.[1][2] While stock solutions are convenient, they are generally less stable than the lyophilized powder.
-
Preparation: Use high-purity, anhydrous solvents to prepare solutions. If using aqueous buffers, ensure they are sterile-filtered and degassed to minimize oxidative damage.
-
Storage: For short-term storage (1-2 weeks), solutions can typically be stored at 2-8°C. For longer-term storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Causality: The freeze-thaw process can cause pH shifts in buffered solutions and increase solute concentration in the unfrozen liquid phase, potentially accelerating hydrolysis or other degradation reactions. Aliquoting minimizes this stress on the entire stock.
Q3: What are the visible signs of compound degradation?
While the compound is relatively stable, degradation can occur under improper conditions.[1][2] Be vigilant for the following signs:
-
Color Change: Any deviation from a white or off-white appearance (e.g., yellowing or browning) can indicate oxidation or the formation of degradation products.
-
Clumping or Caking: This is a primary indicator of moisture absorption. A free-flowing powder is ideal.
-
Insolubility: If the compound fails to dissolve in a solvent in which it is known to be soluble, this may suggest polymerization or the formation of insoluble degradation products.
Q4: What specific environmental factors can accelerate the degradation of this compound?
Several factors can compromise the integrity of this compound:
-
High Temperatures: Thermal energy can overcome the activation energy for decomposition reactions.[1][2] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
-
Moisture/Humidity: As a hydrochloride salt, the compound is susceptible to absorbing atmospheric water. Water can act as a reactant in hydrolytic degradation pathways.
-
Extreme pH: The compound may decompose under strong acid or alkali conditions.[1][2] When preparing solutions, avoid highly acidic or basic buffers unless required by the experimental protocol, and even then, prepare these solutions fresh.
Data Summary: Recommended Storage Conditions
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | 2-8°C (Long-term) | -20°C or -80°C (Long-term) | Minimizes thermal degradation and slows reaction kinetics. |
| Room Temperature (Short-term) | 2-8°C (Short-term) | Suitable for brief periods, but refrigeration is preferred. | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if possible; otherwise, tightly sealed with desiccant. | Inert gas overlay for sensitive applications. | Prevents oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Light | Protect from light (use amber vials or store in a dark cabinet). | Protect from light (use amber vials). | Prevents photo-decomposition. |
| Container | Tightly sealed, chemically resistant glass or polypropylene vial. | Tightly sealed glass or polypropylene vials suitable for freezing. | Prevents contamination and moisture ingress. |
Experimental Workflows & Troubleshooting
Workflow for Compound Reception and Storage
This workflow ensures that the compound is properly handled from the moment it arrives at your facility, creating a verifiable chain of custody and care.
Caption: Workflow for receiving and storing the compound.
Troubleshooting Guide
Issue: My experimental results are inconsistent or have shifted from previous batches.
If you have ruled out other experimental variables (e.g., instrument performance, other reagents, protocol execution), the integrity of your this compound may be compromised. Follow this decision-making process.
Caption: Troubleshooting inconsistent experimental results.
Issue: The compound has visibly changed color or is clumpy.
This is a strong indicator of degradation. Do not use the material. Quarantine the entire lot immediately. If possible, obtain a new, unopened vial from the same lot to see if the issue is vial-specific or lot-wide. Contact the supplier's technical support with the lot number, date of receipt, and a description of your storage conditions. Using a compromised reagent will waste time and resources and lead to invalid data.
References
- ChemicalBook. (2025-07-26). 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE - Safety Data Sheet.
- Fisher Scientific. (2014-09-27). SAFETY DATA SHEET.
- ChemBK. (2024-04-09). 5-Amino-1-methylpiperidin-2-one hydrochloride - Introduction.
- ChemBK. (2024-04-09). 5-AMino-1-Methylpiperidin-2-one hydrochloride - Introduction.
- Fisher Scientific. (2024-03-28). 5 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024-08-07). SAFETY DATA SHEET - N-Methyl-2-pyridone.
- AiFChem. (n.d.). 33630-96-5 | 5-Amino-1-methylpyridin-2(1H)-one.
- ECHEMI. (2019-07-15). Tungsten SDS, 7440-33-7 Safety Data Sheets.
- LookChem. (2024-09-02). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one).
- BLDpharm. (n.d.). 1137721-06-2|this compound.
- CDH Fine Chemical. (n.d.). Tungsten (Metal) Powder CAS No 7440-33-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
Technical Support Center: Synthesis of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Drawing from established chemical principles and analogous transformations in pyridinone chemistry, this guide provides in-depth, field-proven insights to ensure the integrity and purity of your final compound.
I. Overview of a Common Synthetic Pathway
A prevalent strategy for the synthesis of 5-Amino-1-methylpyridin-2(1H)-one involves the nitration of 1-methylpyridin-2(1H)-one, followed by the reduction of the resulting nitro intermediate. The final step is the formation of the hydrochloride salt. This pathway, while effective, presents several junctures where impurities can be introduced.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a systematic approach to identifying and resolving the root cause.
Problem 1: Low Yield and/or Incomplete Reaction
Symptom: TLC or LC-MS analysis indicates a significant amount of starting material or intermediates remaining after the expected reaction time.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical parameters. A systematic optimization of these conditions is recommended to drive the reaction to completion.
-
Catalyst Inefficiency or Deactivation: In catalytic reduction steps, the catalyst may be inactive or may have deactivated over the course of the reaction.
-
Solution: Ensure the use of fresh, high-quality catalyst. For hydrogenations, verify the catalyst is not poisoned. Consider increasing the catalyst loading, but be mindful of potential cost and downstream purification implications.
-
-
Poor Quality of Starting Materials or Reagents: Impurities in the starting materials or reagents can interfere with the reaction.
-
Solution: Verify the purity of all starting materials and reagents by appropriate analytical techniques (e.g., NMR, GC-MS) before use.
-
III. Frequently Asked Questions (FAQs) on Impurity Management
Q1: I'm observing multiple spots on my TLC plate after the reduction of 5-nitro-1-methylpyridin-2(1H)-one. What are the likely side products?
A1: The presence of multiple spots on your TLC plate following the reduction step often points to incomplete reaction or the formation of side products. The nature of these impurities is heavily dependent on the reducing agent and conditions employed.
Potential Impurities and their Formation Mechanisms:
-
Incompletely Reduced Intermediates: The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamino species. If the reduction is not driven to completion, these intermediates can persist in the reaction mixture.
-
Products of Side Reactions: Depending on the reaction conditions, side reactions such as dimerization or condensation can occur.
| Potential Impurity | Likely Cause | Proposed Mitigation Strategy |
| 5-Nitroso-1-methylpyridin-2(1H)-one | Incomplete reduction | Increase reaction time, temperature, or catalyst load. |
| 5-(Hydroxyamino)-1-methylpyridin-2(1H)-one | Incomplete reduction | Optimize reduction conditions. |
| Azoxy, Azo, or Hydrazo dimers | Reductive coupling of nitro or intermediate species | Use a milder reducing agent or optimize stoichiometry and temperature. |
Q2: My final this compound product is discolored (yellow to brown). What could be the cause?
A2: Discoloration in the final product is a common issue and is often indicative of trace impurities.
Potential Causes of Discoloration:
-
Oxidation Products: The amino group in the final product is susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air and light, especially in solution.
-
Residual Nitro-aromatic Compounds: Trace amounts of the unreacted 5-nitro-1-methylpyridin-2(1H)-one, which is often yellow, can impart color to the final product.
-
Degradation Products: The pyridinone ring system can be susceptible to degradation under harsh acidic or basic conditions used during workup or purification.
Troubleshooting Workflow for Discolored Product
Caption: Troubleshooting workflow for a discolored product.
IV. Experimental Protocols for Purification and Analysis
Protocol 1: Recrystallization of this compound
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The choice of solvent is critical.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and at reflux. An ideal solvent will dissolve the product sparingly at room temperature but completely at elevated temperatures.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for accurately determining the purity of your compound and for detecting any degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
V. Potential Impurity Formation Pathways
Understanding the potential chemical transformations that can lead to impurities is key to preventing their formation.
Impurity Formation during Synthesis
Caption: Potential degradation pathways for the target molecule.
VI. References
Technical Support Center: Scaling Up the Synthesis of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Welcome to the technical support center for the synthesis of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and in-depth insights into the common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 1-methylpyridin-2(1H)-one. The first step involves the nitration of the pyridinone ring to yield 1-methyl-5-nitropyridin-2(1H)-one, which is subsequently reduced to the desired 5-amino-1-methylpyridin-2(1H)-one. The final step is the formation of the hydrochloride salt to improve stability and handling.
Part 1: Nitration of 1-methylpyridin-2(1H)-one
This section addresses common issues encountered during the electrophilic nitration of the 1-methylpyridin-2(1H)-one starting material.
Frequently Asked Questions & Troubleshooting
Question 1: My nitration reaction is sluggish and gives low yields. What are the likely causes and how can I improve the conversion?
Answer: The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1] This often necessitates harsh reaction conditions, which can lead to side reactions if not properly controlled.
-
Causality: The electron-withdrawing nature of the nitrogen atom deactivates the ring, requiring a potent nitrating agent and often elevated temperatures to proceed at a reasonable rate.[1]
-
Troubleshooting Steps:
-
Nitrating Agent: Ensure you are using a sufficiently strong nitrating agent. A common choice is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: While heating is often necessary, uncontrolled high temperatures can lead to degradation of the starting material and product. A carefully controlled temperature ramp and maintenance are crucial. Start with dropwise addition of the nitrating agent at a low temperature (e.g., 0-10 °C) before gradually heating the reaction mixture.[2]
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to increased byproduct formation.
-
Question 2: I am observing the formation of significant amounts of di-nitrated byproducts. How can I improve the selectivity for mono-nitration?
Answer: Over-nitration is a common challenge, especially when forcing conditions are required.[1] The formation of 1-methyl-3,5-dinitropyridin-2(1H)-one is a potential side reaction.[3]
-
Causality: The presence of an activating group (the methyl group) and the pyridinone oxygen can direct nitration, and if the reaction conditions are too harsh or the concentration of the nitrating agent is too high, a second nitration can occur.
-
Troubleshooting Steps:
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.[1]
-
Slow Addition: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species at any given time, thereby favoring the mono-nitrated product.[1]
-
Temperature Management: Lowering the reaction temperature can help reduce the rate of the second nitration.[1]
-
Question 3: Are there alternative nitration methods to avoid the use of strong acids?
Answer: Yes, several alternative nitrating reagents can be employed, which may offer milder reaction conditions and improved selectivity.
-
Alternative Reagents:
-
N-Nitrosaccharin: This reagent, in the presence of a Lewis acid, can be an effective and milder alternative for the nitration of heterocycles.[4]
-
Dinitrogen Pentoxide (N₂O₅): This can be a powerful nitrating agent, sometimes used in solvents like sulfur dioxide, and may offer different selectivity profiles.[5][6]
-
Part 2: Reduction of 1-methyl-5-nitropyridin-2(1H)-one
This section focuses on the critical reduction step to form the amino group. Catalytic hydrogenation is the most common and atom-economical method.[7]
Frequently Asked Questions & Troubleshooting
Question 1: My catalytic hydrogenation is incomplete, or the reaction is very slow. What should I investigate?
Answer: Incomplete or sluggish reductions are a frequent issue in catalytic hydrogenation. Several factors can contribute to this problem.
-
Causality: The efficiency of catalytic hydrogenation depends on the catalyst activity, hydrogen availability at the catalyst surface, and the solubility of the substrate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitro group reduction.
-
Detailed Solutions:
-
Catalyst Activity: Catalysts like Palladium on carbon (Pd/C) can deactivate over time.[8] Ensure you are using a fresh or properly stored catalyst. Catalyst poisoning by impurities in the starting material or solvent (e.g., sulfur compounds) can also inhibit the reaction.[1]
-
Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure can enhance the reaction rate.[8]
-
Solvent: The solubility of the nitro compound is crucial.[8] If your compound has low solubility in the chosen solvent, consider using a co-solvent system. Protic co-solvents like ethanol or acetic acid can often aid hydrogenation reactions.[8][9]
-
Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), limiting the reaction rate.[1]
-
Question 2: I am observing significant amounts of byproducts like hydroxylamines, azoxy, or azo compounds. How can I improve the selectivity for the desired amine?
Answer: The formation of these byproducts is a common challenge arising from the stepwise nature of nitro group reduction.
-
Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If these intermediates are not rapidly converted to the amine, they can react with each other to form azoxy and azo compounds.[8]
-
Reaction Pathway and Side Products:
Caption: Simplified pathway of nitro group reduction and formation of common byproducts.
-
Troubleshooting Steps:
-
Sufficient Reducing Agent: Ensure a sufficient excess of the reducing agent (in this case, hydrogen) and an adequate catalyst loading to drive the reaction to completion and reduce any intermediates.[8]
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[8] Proper temperature control is crucial.
-
Use of Additives: The addition of catalytic amounts of certain compounds, such as vanadium compounds, has been shown to prevent the accumulation of hydroxylamines by facilitating their rapid conversion to the amine.
-
Question 3: My starting material contains other reducible functional groups. How can I selectively reduce the nitro group?
Answer: Achieving chemoselectivity can be challenging. The choice of catalyst and reaction conditions is key.
-
Catalyst Selection:
-
Reaction Conditions:
-
Milder Conditions: Try running the reaction under milder conditions (e.g., lower hydrogen pressure, room temperature) to favor the reduction of the more reactive nitro group.[1]
-
| Parameter | Condition for Higher Selectivity | Considerations |
| Catalyst | Less active catalyst (e.g., specific grades of Pd/C) | May require longer reaction times. |
| Temperature | Lower temperature | Reaction rate will be slower. |
| H₂ Pressure | Lower pressure | May not be sufficient for complete conversion. |
| Additives | Catalyst modifiers or inhibitors | Requires careful screening and optimization. |
| Table 1: General conditions for improving chemoselectivity in catalytic hydrogenation. |
Part 3: Hydrochloride Salt Formation and Purification
The final step involves the formation of the hydrochloride salt, which improves the compound's stability and handling properties.
Frequently Asked Questions & Troubleshooting
Question 1: What is the best procedure for forming the hydrochloride salt on a large scale?
Answer: The hydrochloride salt is typically formed by treating a solution of the free amine with hydrochloric acid.
-
Protocol Outline:
-
Dissolve the crude 5-Amino-1-methylpyridin-2(1H)-one in a suitable solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Question 2: I am having trouble with the purity of my final product. What are the common impurities and how can I remove them?
Answer: Impurities can arise from the starting materials, side reactions, or incomplete reactions.
-
Common Impurities:
-
Unreacted 1-methyl-5-nitropyridin-2(1H)-one.
-
Byproducts from the reduction step (azoxy, azo compounds).
-
Dimerization or oxidation products of the aminopyridinone.[10]
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the hydrochloride salt on a large scale. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Charcoal Treatment: If colored impurities are present, treatment with activated charcoal can be effective in removing them.
-
pH Adjustment and Extraction: Before salt formation, ensuring the free amine is pure through extraction at an appropriate pH can be beneficial.
-
Question 3: My final product is unstable and discolors over time. How can I improve its stability?
Answer: Aminopyridines can be susceptible to oxidation and degradation, especially when exposed to air and light.
-
Stabilization Measures:
-
Formation of the Hydrochloride Salt: This is the primary method for stabilizing the amine. The protonated amino group is less susceptible to oxidation.
-
Inert Atmosphere: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Store the product in amber-colored containers to protect it from light.
-
Low Temperature Storage: Storing the product at reduced temperatures can also slow down degradation.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Avoiding byproduct formation in aminopyridinone reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- BenchChem. (2025). Synthesis of 5-Methylpyridin-2(1H)-one from 2-amino-5-methylpyridine: A Technical Guide. BenchChem.
-
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
ACS Pharmacology & Translational Science. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Publications. Retrieved from [Link]
-
NIH. (n.d.). Novel pirfenidone derivatives: synthesis and biological evaluation. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. Retrieved from [Link]
-
ChemSrc. (2025). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US8519140B2 - Method for synthesizing pirfenidone.
-
RSC Publishing. (n.d.). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. Retrieved from [Link]
-
PLOS One. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Retrieved from [Link]
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
-
NIH. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC. Retrieved from [Link]
-
NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 1-Methyl-3,5-dinitropyridin-2(1H)-one 97 14150-94-8 [sigmaaldrich.com]
- 4. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
common side reactions in the synthesis of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on the prevalent method of reducing 5-nitro-1-methylpyridin-2(1H)-one. Our goal is to equip you with the scientific rationale and practical solutions to optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. A widely employed synthetic route involves the reduction of the nitro group of 5-nitro-1-methylpyridin-2(1H)-one, typically via catalytic hydrogenation. While seemingly straightforward, this reduction can be accompanied by several side reactions that impact yield, purity, and the overall success of the synthesis. This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide: Common Side Reactions and Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction seems incomplete, and I'm observing multiple spots on my TLC. What are the likely impurities?
Answer:
Incomplete reduction is a frequent issue in the catalytic hydrogenation of nitroarenes. The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[1] The presence of multiple spots on your TLC, other than your starting material and desired product, likely indicates the presence of these intermediates.
Causality and Troubleshooting:
-
Insufficient Catalyst Activity or Loading: The catalyst may be partially poisoned or used in an insufficient amount. The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to its deactivation.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C). Ensure the catalyst is fresh and has been stored under appropriate inert conditions.
-
-
Inadequate Hydrogen Pressure or Reaction Time: The reaction may not have been supplied with enough hydrogen or allowed to run to completion.
-
Solution: Increase the hydrogen pressure (within the safety limits of your equipment) and/or extend the reaction time. Monitor the reaction progress closely by TLC or LC-MS.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and the solubility of intermediates.
-
Solution: Protic solvents like ethanol or methanol are generally effective for catalytic hydrogenation. If you are using a different solvent, consider switching to one of these.
-
Question 2: I've isolated my product, but the yield is low, and I suspect over-reduction. What could be happening?
Answer:
Over-reduction is a significant concern in the hydrogenation of pyridines and pyridinones. This side reaction involves the saturation of the pyridine ring to form a piperidine derivative.[2][3] In your case, this would lead to the formation of 5-amino-1-methylpiperidin-2-one.
Causality and Troubleshooting:
-
Harsh Reaction Conditions: High hydrogen pressure, high temperature, and prolonged reaction times can promote the reduction of the aromatic ring.
-
Solution: Employ milder reaction conditions. Start with a lower hydrogen pressure (e.g., 1-3 atm) and conduct the reaction at room temperature. Carefully monitor the reaction and stop it once the starting material is consumed to avoid further reduction of the product.
-
-
Highly Active Catalyst: Certain catalysts, such as rhodium on carbon, are particularly effective for pyridine hydrogenation and may be too reactive for this selective transformation.[4]
-
Solution: If you are using a highly active catalyst, consider switching to a less reactive one, such as palladium on carbon (Pd/C) or a sulfided platinum catalyst, which has been shown to be more chemoselective for nitro group reduction in the presence of reducible heteroaryl halides.[5]
-
Question 3: My starting material is a halogen-substituted precursor. I'm noticing a significant amount of a dehalogenated byproduct. How can I prevent this?
Answer:
While the direct precursor to 5-Amino-1-methylpyridin-2(1H)-one is typically the nitro compound, alternative synthetic strategies might involve halogenated intermediates. Catalytic hydrogenation, especially with palladium catalysts, is known to cause dehalogenation, where a halogen atom is replaced by a hydrogen atom.[6]
Causality and Troubleshooting:
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly efficient at catalyzing hydrodehalogenation.
-
Solution: To minimize dehalogenation, consider using alternative catalysts. Raney Nickel is often a good choice for reducing nitro groups in the presence of aromatic halogens.[6] Alternatively, a sulfided platinum on carbon catalyst can provide high chemoselectivity for the nitro group reduction while leaving the halogen intact.[5]
-
-
Reaction Conditions: The reaction conditions can also be optimized to suppress dehalogenation.
-
Solution: Use lower hydrogen pressure and temperature. The addition of a base, such as triethylamine, can sometimes help to suppress hydrodehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of adding an acid like HCl during the workup?
A1: The addition of hydrochloric acid (HCl) serves two primary purposes. First, it protonates the basic amino group of your product to form the hydrochloride salt. This salt is often more crystalline and easier to handle and purify than the free base. Second, it can help to separate the product from non-basic impurities during an aqueous workup.
Q2: Can I use other reducing agents besides catalytic hydrogenation?
A2: Yes, other reducing agents can be used for the reduction of nitroarenes. Common alternatives include:
-
Iron (Fe) powder in the presence of an acid like acetic acid or ammonium chloride is a classic and often effective method.[7]
-
Tin(II) chloride (SnCl2) is another common reagent for this transformation. However, these methods often require stoichiometric amounts of the reducing agent and can generate more waste compared to catalytic hydrogenation.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material, product, and any potential intermediates. For more quantitative analysis and to detect minor byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: My final product is colored. Is this normal?
A4: The pure this compound should be a white to off-white solid. A colored product may indicate the presence of impurities, possibly from incomplete reduction (nitroso compounds can be colored) or the formation of dimeric azo or azoxy byproducts. Recrystallization is a recommended purification step to remove these colored impurities.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-nitro-1-methylpyridin-2(1H)-one
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-nitro-1-methylpyridin-2(1H)-one (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 1-3 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum. Recrystallize if necessary.
Visualization of Key Processes
Reaction Pathway and Potential Side Products
Caption: Desired reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 2021 , 60(12), 6425-6429. [Link]
- Catalytic hydrogenation of halonitrobenzene compounds. US Patent 3,148,217, issued September 8, 1964.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 2024 , 22(3), 478-482. [Link]
-
Catalytic reduction of pyridines. ResearchGate, 2025 . [Link]
-
Catalytic reduction of pyridinium cations with metal hydrides. American Chemical Society, 2024 . [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 2021 , 143(38), 15674–15682. [Link]
-
Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. Organic Letters, 2011 , 13(16), 4236-4239. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 2021 , 12(8), 1369-1379. [Link]
-
Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Organic Process Research & Development, 2022 , 26(4), 1146-1153. [Link]
Sources
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- 2. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride and Other Pyridinone Derivatives
Introduction: The Privileged Pyridinone Scaffold in Medicinal Chemistry
The pyridinone core is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its wide range of biological activities.[1][2] As a privileged structure, pyridinone derivatives have been successfully developed into approved drugs for various therapeutic indications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor, along with its favorable physicochemical properties, makes it an attractive moiety for designing molecules that can effectively interact with biological targets.[1][3] This guide provides a comparative analysis of the potential efficacy of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride against other pyridinone derivatives, drawing upon structure-activity relationship (SAR) studies and outlining key experimental protocols for their evaluation.
Spotlight on this compound
5-Amino-1-methylpyridin-2(1H)-one is a pyridinone derivative characterized by an amino group at the 5-position and a methyl group on the ring nitrogen. The hydrochloride salt enhances its solubility and handling properties, making it a suitable candidate for biological screening. While specific comprehensive studies on this particular molecule are limited in publicly available literature, we can infer its potential efficacy by examining the SAR of closely related aminopyridinone analogs. The amino substituent is known to be a key functional group that can significantly influence the biological activity of the pyridinone scaffold, often serving as a crucial interaction point with target proteins.
Comparative Efficacy in Key Therapeutic Areas
The efficacy of pyridinone derivatives is highly dependent on the nature and position of their substituents. Below, we compare the potential of this compound to other pyridinone derivatives in several key therapeutic areas based on published research.
Anticancer Activity
The pyridinone scaffold is a common feature in many anticancer agents, often acting through the inhibition of protein kinases or by inducing apoptosis.
Structure-Activity Relationship Insights:
-
Amino Group: The presence of an amino group on the pyridinone ring can be crucial for anticancer activity. For instance, studies on various aminopyridine and aminopyrimidine derivatives have demonstrated potent anticancer effects.[4][5][6] The amino group can form key hydrogen bonds within the active sites of target enzymes.
-
Substituents on the Amino Group: The nature of the substituent on the amino group can modulate activity. For example, in a series of 6-anilino imidazo[4,5-c]pyridin-2-ones, the aniline substituent played a critical role in DNA-dependent protein kinase (DNA-PK) inhibition.[7]
-
Other Ring Substitutions: The substitution pattern on the pyridinone ring significantly impacts efficacy. For example, in a series of pyridine-ureas, a 4-iodophenyl urea substitution resulted in a compound with significantly higher potency against the MCF-7 breast cancer cell line than the standard chemotherapeutic drug Doxorubicin.[8]
Comparative Data Summary (Hypothetical based on SAR):
| Compound/Derivative Class | Target/Mechanism | Reported IC50/Activity | Reference |
| 5-Amino-1-methylpyridin-2(1H)-one | Predicted: Kinase Inhibition, Cytotoxicity | Hypothetical: Moderate to high potency | N/A |
| Pyridine-urea derivative (8e) | Cytotoxicity (MCF-7 cells) | IC50 = 0.22 µM (48h) | [8] |
| 2-Oxopyridine derivative (6a) | Cytotoxicity (HeLa cells) | IC50 = 7.1 µg/mL | [9] |
| 2-Thioxopyridine derivative (7b) | Cytotoxicity (HeLa cells) | IC50 = 5.9 µg/mL | [9] |
| Imidazo[4,5-c]pyridin-2-one (78) | DNA-PK Inhibition | IC50 = 0.8 nM (biochemical) | [7] |
This table includes hypothetical data for the title compound to illustrate its potential relative to experimentally validated derivatives.
Anti-inflammatory Activity
Pyridinone derivatives have shown promise as anti-inflammatory agents, often by inhibiting key inflammatory mediators.
Structure-Activity Relationship Insights:
-
General Activity: Various 4(1H)-pyridinone derivatives have demonstrated anti-inflammatory activity comparable to indomethacin in the carrageenan-induced rat paw edema model.[10]
-
Peptide Conjugation: Conjugating peptides to 4-aminopyridine has been shown to reduce toxicity while maintaining anti-inflammatory effects.[11] This suggests that modifications to the amino group of 5-amino-1-methylpyridin-2(1H)-one could be a viable strategy for optimizing its anti-inflammatory profile.
Comparative Data Summary:
| Compound/Derivative Class | Assay | Efficacy | Reference |
| 5-Amino-1-methylpyridin-2(1H)-one | Predicted: Inhibition of inflammatory mediators | Hypothetical: Potential anti-inflammatory effects | N/A |
| 4(1H)-Pyridinone derivatives | Carrageenan-induced paw edema | Comparable to indomethacin | [10] |
| Pyridine derivative (7a) | LPS-stimulated RAW 264.7 macrophages | NO inhibition IC50 = 76.6 µM | [12] |
| 4-Aminopyridine peptide derivative (Substance A) | Immune complex-induced inflammation | Demonstrated a clear anti-inflammatory effect | [11] |
This table includes hypothetical data for the title compound to illustrate its potential relative to experimentally validated derivatives.
Kinase Inhibitory Activity
Many pyridinone derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes.
Structure-Activity Relationship Insights:
-
Selective Inhibition: The pyridinone scaffold has been utilized to develop selective inhibitors for various kinases. For example, 2-substituted-pyridin-4-yl macrocyclic derivatives have been designed as highly selective HPK1 inhibitors.[13]
-
Broad Kinome Profiling: It is crucial to assess the selectivity of kinase inhibitors across a broad panel of kinases, as many compounds exhibit off-target effects.[14][15][16]
-
Amino Group Interaction: The amino group can be a key pharmacophoric element for kinase binding, often interacting with the hinge region of the kinase domain.
Comparative Data Summary:
| Compound/Derivative Class | Target Kinase | Reported IC50 | Reference |
| 5-Amino-1-methylpyridin-2(1H)-one | Predicted: Various kinases | Hypothetical: nM to µM range | N/A |
| HPK1 inhibitor (2t) | HPK1 | IC50 = 1.22 nM | [13] |
| Imidazo[4,5-c]pyridin-2-one (78) | DNA-PK | IC50 = 0.8 nM | [7] |
| 2-Pyridone derivative (36) | c-Src kinase | IC50 = 12.5 µM | [5] |
| CDK9/HDAC dual inhibitor (8e) | CDK9 | IC50 = 88.4 nM | [4] |
This table includes hypothetical data for the title compound to illustrate its potential relative to experimentally validated derivatives.
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of this compound to other pyridinone derivatives, standardized experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity - MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and other pyridinone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound and other pyridinone derivatives
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally via gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 3: In Vitro Kinase Inhibitory Activity - Luminescent Kinase Assay
This assay measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound and other pyridinone derivatives
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and its substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent (e.g., Kinase-Glo® Reagent) to stop the reaction and measure the remaining ATP.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[17][18]
Caption: Workflow for the in vitro luminescent kinase assay.
Conclusion and Future Directions
Based on the extensive research into the pyridinone scaffold, this compound holds significant potential as a bioactive molecule. Structure-activity relationship studies of related aminopyridinones suggest that it is likely to exhibit anticancer, anti-inflammatory, and kinase inhibitory activities. However, to definitively establish its efficacy, direct comparative studies against a panel of relevant pyridinone derivatives using standardized in vitro and in vivo assays are imperative. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations. Further optimization of the 5-amino-1-methylpyridin-2(1H)-one scaffold through medicinal chemistry efforts could lead to the development of novel and potent therapeutic agents.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- El-Naggar, M., et al. (2018).
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Liu, X., et al. (2017). Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. European Journal of Medicinal Chemistry, 138, 110-121.
- Zhang, Y., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199.
- Dimova, T., et al. (2024). Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation. Comptes rendus de l'Académie bulgare des Sciences, 77(11), 1629-1639.
- Al-Abdullah, E. S., et al. (2013).
- Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(18), 15636-15659.
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
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ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]
- Khan, K. M., et al. (2012). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & Medicinal Chemistry, 20(13), 4123-4127.
- Abreo, M. A., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Asif, M., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical Chemistry Journal, 55(1), 36-46.
- Le, P. T., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 63(15), 8196-8213.
- Chen, Y., et al. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 22(6), 2300-2302.
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
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Bulgarian Academy of Sciences. (n.d.). View of Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation. Retrieved from [Link]
- Bouzayani, N., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5092.
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ResearchGate. (2016). (PDF) Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. Retrieved from [Link]
- Martínez-Araya, J. I., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(19), 11843.
- Li, Y., et al. (2024).
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
- Jabba, S. S., & Mohammed, M. H. (2025). An in silico study of new 1-aminoquinoline-2(1H)-one derivatives as tyrosine kinase inhibitors. Turkish Computational and Theoretical Chemistry, 9(1), 63-74.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Elliott, M. (2003). (PDF) The specificities of protein kinase inhibitors: An update.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Amino-1-methylpyridin-2(1H)-one Analogs as Kinase Inhibitors
Introduction: The Rising Prominence of the 5-Aminopyridin-2-one Scaffold in Kinase Inhibition
The 5-Amino-1-methylpyridin-2(1H)-one Core: A Versatile Kinase Hinge-Binding Motif
The 5-Amino-1-methylpyridin-2(1H)-one scaffold possesses key structural features that make it an effective kinase inhibitor core. The aminopyridine portion can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common interaction for type I and type II kinase inhibitors. The 1-methyl group provides a point for substitution to probe deeper into the ATP pocket or to modulate physicochemical properties. The 5-amino group serves as a crucial anchor to the hinge region and a key vector for introducing a variety of substituents to explore the solvent-exposed region and achieve selectivity.
Below is a DOT language script that generates a diagram illustrating the core scaffold and its key interaction points within a kinase ATP binding site.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of a test compound to its target kinase in live cells, providing a more physiologically relevant assessment of potency.
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ Tracer to the diluted compound.
-
Remove the culture medium from the cells and add the compound/tracer mixture.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Incubate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the filtered luminescence at 460 nm and >610 nm using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (>610 nm) by the donor signal (460 nm).
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion and Future Directions
The 5-Amino-1-methylpyridin-2(1H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies, though based on inferences from related compound series, highlight the critical importance of substitutions at the 5-amino and 1-positions for achieving high potency and selectivity. The presented experimental protocols provide a robust framework for evaluating new analogs in a reliable and reproducible manner.
Future work in this area should focus on the synthesis and evaluation of a diverse library of 5-Amino-1-methylpyridin-2(1H)-one analogs to build a comprehensive, publicly available SAR dataset. This would enable a more detailed understanding of the scaffold's potential and accelerate the development of new therapeutics targeting a range of kinases implicated in human diseases.
References
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Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. [Link]
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Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. I.R.I.S. Institutional Research Information System. [Link]
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Kamauchi, H., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
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Li, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Liu, Y., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences. [Link]
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Szymańska, E., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. [Link]
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Taylor, E. A., et al. (2023). The identification of novel kinase inhibitor scaffolds through the synthesis and screening of a 3-aminopyridin-2-one based fragment library. RSC Medicinal Chemistry. [Link]
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Various Authors. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. [Link]
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A Comparative Analysis of the Anti-Inflammatory Effects of Pirfenidone and 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
In the landscape of therapeutic development for inflammatory and fibrotic diseases, the exploration of novel anti-inflammatory agents is paramount. This guide provides a detailed comparison of the well-established anti-inflammatory drug, pirfenidone, with the emerging compound, 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their known mechanisms of action, supported by experimental data, and to propose a clear path for future comparative studies.
Introduction: Two Pyridinone Structures with Anti-Inflammatory Potential
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an orally bioavailable small molecule that has demonstrated significant anti-inflammatory and anti-fibrotic properties.[1][2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by chronic inflammation and scarring.[2][3] Its therapeutic efficacy is attributed to its multifaceted mechanism of action, which involves the modulation of various pro-inflammatory and pro-fibrotic signaling pathways.[1][4]
This compound , a distinct pyridinone derivative, has been suggested to possess potent anti-inflammatory and antioxidant properties.[5] While it shares a core chemical scaffold with pirfenidone, its specific substitutions are expected to confer a unique pharmacological profile. To date, the body of publicly available research on this compound is limited, making a direct and comprehensive comparison with the extensively studied pirfenidone challenging. This guide will synthesize the available information and highlight the experimental avenues required to fully elucidate its comparative anti-inflammatory efficacy.
Mechanistic Insights into Anti-Inflammatory Action
The anti-inflammatory effects of a compound are intrinsically linked to its ability to modulate key signaling pathways that orchestrate the inflammatory response. Here, we delve into the established mechanisms of pirfenidone and the putative mechanisms of this compound.
Pirfenidone: A Multi-Targeted Inhibitor of Inflammation
Pirfenidone exerts its anti-inflammatory effects through the inhibition of several key cytokines and signaling pathways:
-
Inhibition of Pro-Inflammatory Cytokines: Pirfenidone has been shown to reduce the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4] These cytokines are central mediators of the inflammatory cascade, and their inhibition is a cornerstone of many anti-inflammatory therapies.
-
Modulation of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][7][8][9] Pirfenidone has been demonstrated to suppress the activation of the NF-κB pathway, thereby downregulating the expression of its target genes.[10]
-
Inhibition of TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with potent pro-fibrotic and pro-inflammatory effects.[11][12][13][14] Pirfenidone is a known inhibitor of the TGF-β signaling pathway, which contributes significantly to its anti-fibrotic and anti-inflammatory actions.[1][15]
-
Antioxidant Properties: Pirfenidone possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS).[1] Oxidative stress is a key contributor to inflammation and tissue damage, and by mitigating this, pirfenidone further contributes to its therapeutic effects.
Caption: Pirfenidone inhibits multiple inflammatory pathways.
5-Amino-1-methylpyridin-2(1H)-one: An Emerging Anti-Inflammatory Agent
Information regarding the specific anti-inflammatory mechanism of 5-Amino-1-methylpyridin-2(1H)-one is sparse. However, one source suggests that the parent compound, 5-amino-1-methyl-pyridin-2-one, effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] This indicates a potential mechanism of action that overlaps with that of pirfenidone.
Based on this preliminary information, a hypothesized mechanism would involve the direct or indirect inhibition of the signaling pathways leading to the production of these cytokines, such as the NF-κB and MAPK pathways.
Caption: Hypothesized mechanism for 5-Amino-1-methylpyridin-2(1H)-one.
Comparative Efficacy: A Data-Driven Perspective
A direct comparison of the anti-inflammatory efficacy of these two compounds is hampered by the lack of quantitative data for this compound. The following table summarizes the known anti-inflammatory properties of pirfenidone and highlights the data that is currently needed for a robust comparison.
| Feature | Pirfenidone | This compound |
| Mechanism of Action | Inhibition of TGF-β, NF-κB, TNF-α, IL-1β, IL-6; Antioxidant properties.[1][4][10] | Suggested inhibition of TNF-α and IL-6.[5] Mechanism requires further elucidation. |
| In Vitro Potency (IC50) | Varies depending on the assay and cell type. For example, inhibition of TNF-α release from RAW264.7 cells has been reported in the low micromolar range. | No publicly available data. |
| In Vivo Efficacy | Effective in various animal models of inflammation and fibrosis, including bleomycin-induced pulmonary fibrosis and collagen-induced arthritis. | No publicly available data. |
| Clinical Applications | Approved for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[2][3] Investigated for other fibrotic and inflammatory conditions.[4] | No publicly available data on clinical applications. |
Experimental Protocols for a Head-to-Head Comparison
To rigorously compare the anti-inflammatory effects of this compound and pirfenidone, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a comparative study.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages
This assay is a standard method for evaluating the ability of a compound to inhibit the production of pro-inflammatory cytokines.
Caption: Workflow for in vitro anti-inflammatory screening.
Step-by-Step Methodology:
-
Cell Culture: Culture murine macrophage cell line RAW264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of either pirfenidone or this compound. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for each compound.
In Vivo Anti-Inflammatory Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-characterized animal model of rheumatoid arthritis, an autoimmune inflammatory disease.
Step-by-Step Methodology:
-
Animal Model: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail on day 0. On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin oral administration of either pirfenidone, this compound, or a vehicle control daily from the day of the booster injection.
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).
-
Histopathological Analysis: At the end of the study, euthanize the mice and collect the joints for histopathological examination to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies.
Conclusion and Future Directions
Pirfenidone is a well-characterized anti-inflammatory and anti-fibrotic agent with a proven clinical track record in the treatment of IPF.[2][3] Its multifaceted mechanism of action, targeting key inflammatory pathways such as NF-κB and TGF-β, provides a solid foundation for its therapeutic efficacy.[1][10]
In contrast, this compound is an emerging compound with preliminary indications of anti-inflammatory activity, specifically the inhibition of TNF-α and IL-6.[5] However, a significant gap in our understanding of its pharmacological profile remains. To establish its potential as a viable anti-inflammatory agent and to draw a meaningful comparison with pirfenidone, a systematic and rigorous experimental evaluation is imperative.
The experimental protocols outlined in this guide provide a clear roadmap for future research. By determining the in vitro potency and in vivo efficacy of this compound and directly comparing it to pirfenidone, the scientific community can gain valuable insights into its therapeutic potential. Such studies will not only elucidate the comparative anti-inflammatory effects of these two pyridinone derivatives but also potentially uncover novel mechanisms of anti-inflammatory action, paving the way for the development of new and improved treatments for a range of inflammatory diseases.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pirfenidone? Patsnap Synapse. Retrieved from [Link]
-
Knüppel, L., et al. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory and Critical Care Medicine, 200(5), 536-547. Retrieved from [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Rosloniec, E. F., et al. (2010). Protocol for the induction of arthritis in C57BL/6 mice. Methods in Molecular Biology, 602, 115-128. Retrieved from [Link]
-
Brand, D. D., et al. (2005). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 5(2), e1355. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
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Li, J., et al. (2023). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Frontiers in Pharmacology, 14, 1183537. Retrieved from [Link]
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Al-kuraishy, H. M., et al. (2024). Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review. Cureus, 16(9), e69411. Retrieved from [Link]
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Chavez-Ramirez, M., et al. (2024). Pirfenidone use in fibrotic diseases: What do we know so far? Health Science Reports, 7(7), e2155. Retrieved from [Link]
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Barabadi, Z., et al. (2021). Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective. Inflammopharmacology, 29(1), 51-64. Retrieved from [Link]
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Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Amino-1-methylpyridin-2(1H)-one's Biological Activity
For researchers and drug development professionals, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is fraught with challenges. A critical milestone in this journey is establishing a meaningful correlation between its activity in controlled, artificial environments (in vitro) and its effects within a living organism (in vivo). This guide provides an in-depth comparison of the methodologies used to assess the activity of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride , a pyridinone derivative.
While comprehensive biological data for this specific hydrochloride salt is emerging, the broader class of pyridinone and pyridazinone derivatives, including analogs of the approved anti-fibrotic drug Pirfenidone, has demonstrated significant anti-inflammatory and anti-fibrotic potential.[1][2][3] Research indicates that the core compound, 5-amino-1-methyl-pyridin-2-one, possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic development.[3] This guide will, therefore, draw upon the established activities of these closely related analogs to illustrate the experimental continuum from in vitro assays to in vivo models, providing a robust framework for evaluating compounds like 5-Amino-1-methylpyridin-2(1H)-one.
Part 1: The Cellular Proving Ground: In Vitro Activity Assessment
The initial evaluation of a compound's therapeutic potential begins in vitro, where its effects on specific cell types and molecular pathways can be isolated and quantified. For the pyridinone class, the primary activities of interest are anti-inflammatory and anti-fibrotic.
Guiding Principle: Mechanistic Interrogation
The choice of in vitro assays is dictated by the hypothesized mechanism of action. Pyridinone derivatives have been shown to exert their effects by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and by modulating key pathways in fibrosis, like the Transforming Growth Factor-β (TGF-β) signaling cascade.[4][5] Therefore, the primary goal of in vitro testing is to quantify the compound's ability to interfere with these specific pathways.
Key In Vitro Assay Protocol: Anti-Inflammatory Cytokine Inhibition
This protocol details a standard method for assessing the anti-inflammatory activity of a test compound by measuring its ability to inhibit cytokine release from stimulated immune cells.
Objective: To determine the concentration-dependent inhibition of TNF-α and IL-6 production by 5-Amino-1-methylpyridin-2(1H)-one in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 2 x 10⁵ cells per well into a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Pre-treat the cells with the varying concentrations of the test compound for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor like Celecoxib).[4]
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cytokine inhibition against the log of the compound concentration.
Causality and Validation: This assay's validity rests on its controls. The unstimulated cells provide a baseline for cytokine release, while the LPS-stimulated cells show the maximum inflammatory response. The vehicle control ensures that the solvent (DMSO) has no effect, and the positive control validates the assay's ability to detect inhibition. A dose-dependent decrease in cytokine levels in the presence of the test compound provides strong evidence of its in vitro anti-inflammatory activity.[4]
Key In Vitro Assay Protocol: Anti-Fibrotic Activity in Lung Fibroblasts
This protocol assesses the compound's ability to inhibit the differentiation of fibroblasts into myofibroblasts, a critical event in the progression of fibrosis.
Objective: To quantify the inhibition of TGF-β1-induced expression of fibrotic markers, alpha-smooth muscle actin (α-SMA) and Collagen Type I (COL1A1), in human lung fibroblasts (LL29 cells).
Methodology:
-
Cell Culture: Culture LL29 human lung fibroblasts in F-12K Medium with 10% FBS.
-
Seeding and Starvation: Seed cells in a 12-well plate. Once confluent, starve the cells in serum-free medium for 24 hours to synchronize them.
-
Treatment and Stimulation: Pre-treat cells with various concentrations of 5-Amino-1-methylpyridin-2(1H)-one (e.g., 10 µM to 500 µM) for 2 hours. Then, add recombinant human TGF-β1 (5 ng/mL) to induce fibroblast differentiation.[1][5] Include vehicle and unstimulated controls.
-
Incubation: Incubate for 48 hours.
-
Analysis:
-
RT-qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of ACTA2 (α-SMA) and COL1A1. Normalize to a housekeeping gene like GAPDH.
-
Immunofluorescence: Fix cells, permeabilize, and stain with an antibody against α-SMA. Counterstain nuclei with DAPI. Capture images using a fluorescence microscope to visualize the formation of α-SMA stress fibers.
-
-
Data Interpretation: A significant, dose-dependent reduction in the expression of α-SMA and collagen mRNA, along with a visible decrease in α-SMA fiber formation, indicates potent anti-fibrotic activity.[5]
Comparative In Vitro Performance Data
The following table summarizes representative data for pyridinone/pyridazinone derivatives from the literature to provide a benchmark for evaluating new compounds.
| Assay | Compound Class | Metric | Typical Potency Range | Reference |
| COX-2 Inhibition | Pyridazinone Derivative | IC₅₀ | 0.77 - 1.89 µM | [4] |
| TNF-α & IL-6 Reduction | Pyridazinone Derivative | % Inhibition | 32% - 87% at test conc. | [4] |
| Fibroblast Differentiation | Pirfenidone Analog | EC₅₀ | < 100 µM (outperforms Pirfenidone) | [1][5] |
Part 2: From Cell Culture to Complex Systems: In Vivo Efficacy
Positive in vitro results are a prerequisite, but the true test of a compound's therapeutic potential lies in its performance in vivo. These studies assess not only efficacy but also provide initial insights into pharmacokinetics and safety within a complex biological system.
Guiding Principle: Clinically Relevant Animal Models
The selection of an animal model is critical and must replicate key aspects of the human disease. For anti-fibrotic activity, the bleomycin-induced pulmonary fibrosis model is a gold standard.[1] For anti-inflammatory activity, the carrageenan-induced paw edema model is widely used for its simplicity and reproducibility.[4]
Key In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To evaluate the efficacy of 5-Amino-1-methylpyridin-2(1H)-one in reducing lung fibrosis in a mouse model.
Methodology:
-
Animal Model: Use 8-week-old C57BL/6 mice.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg). A control group receives saline.
-
Compound Administration: Begin daily administration of 5-Amino-1-methylpyridin-2(1H)-one (e.g., at doses of 50, 150, and 300 mg/kg) via oral gavage, starting one day after bleomycin instillation. Include a vehicle control group and a positive control group treated with Pirfenidone (e.g., 300 mg/kg).[5]
-
Study Duration: Continue treatment for 21 days. Monitor body weight and general health daily.
-
Endpoint Analysis:
-
Histopathology: At day 21, euthanize the mice and harvest the lungs. Fix one lung lobe in formalin, embed in paraffin, and section. Stain with Masson's Trichrome to visualize collagen deposition (blue staining). Score the degree of fibrosis using the Ashcroft scoring system.
-
Biochemical Analysis: Homogenize the remaining lung tissue to measure hydroxyproline content, a quantitative marker of collagen.
-
Gene Expression: Extract RNA from lung tissue to measure the expression of fibrotic markers (Acta2, Col1a1, Tgfb1) via RT-qPCR.
-
-
Data Interpretation: A statistically significant reduction in the Ashcroft score, lower hydroxyproline content, and decreased expression of fibrotic genes in the treated groups compared to the vehicle group indicates in vivo anti-fibrotic efficacy.[1][5]
Comparative In Vivo Performance Data
This table presents typical efficacy data for Pirfenidone and its analogs in preclinical models.
| Model | Compound | Key Outcome | Result | Reference |
| Bleomycin-Induced Fibrosis | Pirfenidone Analog (10b) | Lung Histology & Function | Superior reduction in collagen deposition and restoration of lung function compared to Pirfenidone. | [5] |
| Rat Paw Edema | Pyridazinone Derivative (5a) | Edema Inhibition | Strong anti-inflammatory effect, comparable to Indomethacin and Celecoxib. | [4] |
| Bleomycin-Induced Fibrosis | Inhaled Pirfenidone | Anti-fibrotic Effect | Statistically significant greater effect than higher doses of oral pirfenidone. | [6] |
Part 3: Bridging the Gap: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The ultimate goal is to use in vitro data to predict in vivo performance. A strong correlation allows for more efficient drug development, enabling researchers to optimize formulations and predict clinical outcomes with greater confidence.
Analyzing the Correlation
For a compound like 5-Amino-1-methylpyridin-2(1H)-one, a strong IVIVC would be expected if:
-
Potent In Vitro Inhibition Translates to In Vivo Efficacy: A low IC₅₀ value in the macrophage cytokine assay should correlate with a significant reduction of inflammation in the paw edema model. Similarly, potent inhibition of fibroblast differentiation in vitro should translate to a lower fibrosis score in the bleomycin model.
-
Mechanism is Consistent: The molecular changes observed in vitro (e.g., downregulation of SMAD3 signaling) should also be observed in the tissue of treated animals in vivo.[5]
Discrepancies often arise due to pharmacokinetic and pharmacodynamic (PK/PD) factors, such as poor absorption, rapid metabolism, or off-target effects that are not apparent in isolated cell cultures. For example, a compound may be highly potent in vitro but have low oral bioavailability, leading to poor in vivo efficacy.[7]
Visualizing the Drug Development Workflow
The following diagram illustrates the logical progression from initial in vitro screening to in vivo validation for a novel anti-fibrotic compound.
Caption: Workflow: From In Vitro Discovery to In Vivo Validation.
Visualizing the Target Pathway: TGF-β/Smad Signaling
The TGF-β/Smad pathway is a critical driver of fibrosis and a likely target for pyridinone-based anti-fibrotic agents. Understanding this pathway is key to interpreting both in vitro and in vivo results.
Caption: The TGF-β/Smad signaling pathway in fibrosis.
Conclusion
While direct and extensive experimental data for This compound is not yet widely published, a robust body of evidence from its structural analogs strongly suggests a therapeutic potential rooted in anti-inflammatory and anti-fibrotic activities. The logical and methodical progression from targeted in vitro assays that probe specific molecular mechanisms to clinically relevant in vivo models is the cornerstone of modern drug discovery.
The protocols and comparative data presented in this guide provide a comprehensive framework for researchers to undertake a thorough evaluation of this compound. Establishing a clear, predictive correlation between its in vitro potency in inhibiting inflammatory cytokines and fibroblast differentiation and its in vivo efficacy in validated animal models will be the definitive step in validating its promise as a novel therapeutic agent. The path forward requires rigorous, well-controlled experimentation to bridge the gap from promising molecule to potential medicine.
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[No Author]. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. PubMed. [Link]
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[No Author]. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Publications. [Link]
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A Head-to-Head Comparison of Novel and Established Nicotinamide N-Methyltransferase (NNMT) Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: NNMT as a Pivotal Regulator in Metabolic and Disease Pathways
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a spectrum of diseases, including metabolic disorders like obesity and type 2 diabetes, as well as various cancers.[1][2] This cytosolic enzyme plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds.[2][3] This process utilizes S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[4]
The enzymatic action of NNMT has profound effects on cellular bioenergetics. By consuming nicotinamide, NNMT influences the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous metabolic reactions.[2] Elevated NNMT expression, often observed in obesity and cancer, can lead to a depletion of the cellular NAD+ pool.[5] This, in turn, can impair the activity of NAD+-dependent enzymes such as sirtuins, which are key regulators of metabolism and cellular health. Consequently, inhibiting NNMT is a promising strategy to restore metabolic balance.[2]
This guide provides a head-to-head comparison of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride, a novel small molecule inhibitor, with other well-characterized NNMT inhibitors. Due to the limited publicly available data on this specific hydrochloride salt, we will draw close comparisons with its structural analog, 5-amino-1-methylquinolinium (5-amino-1MQ), for which there is a more extensive body of research. We will delve into their mechanisms of action, comparative efficacy based on available data, and provide detailed experimental protocols for their evaluation.
The Mechanism of NNMT Inhibition: A Two-Pronged Approach to Metabolic Reprogramming
NNMT inhibitors primarily work by blocking the active site of the enzyme, thereby preventing the methylation of nicotinamide.[2] This inhibition leads to two major downstream effects that contribute to the therapeutic benefits observed in preclinical studies:
-
Increased NAD+ Bioavailability: By preventing the consumption of nicotinamide by NNMT, these inhibitors increase the substrate pool available for the NAD+ salvage pathway. This leads to elevated intracellular NAD+ levels, which can enhance the activity of NAD+-dependent enzymes like sirtuins, promoting mitochondrial function and energy expenditure.[6]
-
Modulation of Methylation Potential: The NNMT reaction consumes SAM, the universal methyl donor in the cell. By inhibiting NNMT, the cellular levels of SAM are preserved, which can influence other essential methylation reactions, including epigenetic modifications of DNA and histones.
These molecular changes translate into significant physiological effects, such as reduced fat accumulation, improved insulin sensitivity, and enhanced glucose tolerance, as demonstrated in animal models of diet-induced obesity.[7][8]
Diagram of the NNMT Catalytic Reaction and Inhibition
Caption: Mechanism of NNMT inhibition.
Head-to-Head Comparison of NNMT Inhibitors
The following table summarizes the key characteristics and performance data of this compound's close analog, 5-amino-1MQ, alongside other prominent NNMT inhibitors.
| Inhibitor | Type | Target Binding | IC50 (Human NNMT) | Cellular Activity (EC50) | In Vivo Efficacy (Mouse Models) | Reference |
| 5-amino-1MQ | Small Molecule | Nicotinamide Binding Site | ~1 µM | ~2.3 µM (1-MNA reduction) | Reduces body weight and fat mass in DIO mice.[8][9] | [9][10] |
| JBSNF-000088 | Small Molecule | Nicotinamide Binding Site | 1.8 µM | Potent cellular activity | Reduces body weight and improves glucose tolerance in DIO mice.[11] | [11] |
| 1-MQ | Small Molecule | Nicotinamide Binding Site | 12.1 ± 3.1 µM | Demonstrates cellular activity | Widely used to probe NNMT function in vivo.[11] | [11] |
| Bisubstrate Inhibitors (e.g., MS2734) | Bisubstrate Analog | Binds to both SAM and Nicotinamide pockets | 14.0 ± 1.5 µM | Poor cell permeability limits in vivo use. | Potent in vitro, but limited cellular and in vivo data.[11] | [11] |
| Sinefungin | General Methyltransferase Inhibitor | SAM Binding Site | 3.9 ± 0.3 µM | Not selective for NNMT. | Lacks specificity for NNMT, limiting its utility.[11] | [11] |
Experimental Protocols
To facilitate rigorous and reproducible research, we provide the following detailed protocols for key experiments in the evaluation of NNMT inhibitors.
In Vitro NNMT Enzymatic Assay (Luminescent)
This protocol is adapted for a luminescent-based assay, such as the MTase-Glo™ Methyltransferase Assay, which measures the formation of SAH.
Workflow for In Vitro NNMT Enzymatic Assay
Caption: Workflow for a luminescent NNMT enzymatic assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations for IC50 determination.
-
Prepare solutions of recombinant human NNMT enzyme, SAM, and nicotinamide in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the diluted inhibitor solutions.
-
Include controls: a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzymatic Reaction:
-
Add the NNMT enzyme to each well (except the negative control).
-
Initiate the reaction by adding a mixture of SAM and nicotinamide.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the MTase-Glo™ detection reagent according to the manufacturer's instructions.[3][12] This reagent converts the SAH produced into a luminescent signal.
-
Incubate at room temperature for 30 minutes to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular NNMT Activity Assay
This assay measures the effect of the inhibitor on NNMT activity within a cellular context by quantifying the reduction in the NNMT product, 1-MNA.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., 3T3-L1 adipocytes) to confluence.
-
Treat the cells with various concentrations of the NNMT inhibitor for a specified duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using a suitable method, such as a methanol/acetonitrile/water extraction.
-
-
Quantification of 1-MNA:
-
Analyze the cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of 1-MNA.
-
Normalize the 1-MNA levels to the total protein concentration in each sample.
-
-
Data Analysis:
-
Determine the EC50 value by plotting the percent reduction in 1-MNA against the inhibitor concentration.
-
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a typical study to evaluate the therapeutic effects of an NNMT inhibitor on metabolic parameters in a preclinical model of obesity.
Step-by-Step Protocol:
-
Induction of Obesity:
-
Feed male C57BL/6J mice a high-fat diet (45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
-
Drug Administration:
-
Randomize the DIO mice into treatment and vehicle control groups.
-
Administer the NNMT inhibitor (e.g., via oral gavage or subcutaneous injection) at a predetermined dose and frequency for a specified duration (e.g., 4 weeks).
-
-
Monitoring and Measurements:
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, perform the following assessments:
-
Body Composition Analysis: Use DEXA or EchoMRI to measure fat and lean mass.
-
Glucose and Insulin Tolerance Tests: To assess glucose metabolism and insulin sensitivity.
-
Plasma Analysis: Collect blood to measure levels of 1-MNA (for target engagement), glucose, insulin, and lipids.
-
-
-
Data Analysis:
-
Compare the changes in body weight, fat mass, and metabolic parameters between the treatment and vehicle groups using appropriate statistical tests.
-
Conclusion and Future Directions
The inhibition of NNMT presents a compelling therapeutic strategy for metabolic diseases and cancer. While direct data on this compound is currently limited, its structural similarity to the potent NNMT inhibitor 5-amino-1MQ suggests it holds significant promise. The comparative data presented here for established NNMT inhibitors provides a benchmark for its future evaluation.
Further research is warranted to fully characterize the potency, selectivity, and in vivo efficacy of this compound. The detailed experimental protocols provided in this guide offer a robust framework for these investigations. As our understanding of the roles of NNMT in various pathologies continues to grow, the development of novel and potent inhibitors like this compound will be crucial for translating this knowledge into effective therapies.
References
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Martin, E., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(7), 1035-1045. Available from: [Link]
-
Gao, L., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Journal of Cellular and Molecular Medicine, 25(12), 5291-5302. Available from: [Link]
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Eckert, M. A., et al. (2019). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 24(5), 991. Available from: [Link]
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Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work?. Patsnap. Available from: [Link]
-
Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Scientific Reports, 8(1), 4156. Available from: [Link]
-
Grey Research Peptides. (n.d.). 5-Amino-1MQ 50mg x 25ct. Grey Research Peptides. Available from: [Link]
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Iyamu, I. D., & Huang, R. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(7), 1035-1045. Available from: [Link]
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Komatsu, M., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. International Journal of Molecular Sciences, 22(15), 8093. Available from: [Link]
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Gao, L., et al. (2022). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 13, 945137. Available from: [Link]
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Neelakantan, H., et al. (2019). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology, 163, 481-492. Available from: [Link]
-
Livewell Peptides. (n.d.). 5-Amino-1MQ - Research NNMT Inhibitor. Livewell Peptides. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Your Metabolism: The Role of 5-Amino-1MQ and NNMT Inhibition. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
GenOracle. (n.d.). 5-Amino-1MQ. GenOracle. Available from: [Link]
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Hsiao, K., et al. (2016). Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases. Epigenomics, 8(3), 321-339. Available from: [Link]
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RCpeptides. (n.d.). 5-Amino-1-MQ 100x50mg. RCpeptides. Available from: [Link]
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Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences. Available from: [Link]
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Comparative Benchmarking Guide: 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride Against Standard of Care in Oncology
Introduction: The Evolving Landscape of Cancer Therapy
The relentless pursuit of more effective and safer cancer therapeutics has led to the investigation of novel chemical entities that can overcome the limitations of existing treatments. One such area of intense research is the targeting of specific signaling pathways that are dysregulated in cancer cells. 5-Amino-1-methylpyridin-2(1H)-one hydrochloride is an emerging investigational compound. While public data on this specific molecule is limited, its structural motifs suggest it may function as a kinase inhibitor, a class of drugs that has revolutionized oncology.
This guide provides a framework for the preclinical benchmarking of this compound. For the purpose of this comparative analysis, we will benchmark it against Gefitinib , a well-established first-generation Epidermal Growth Factor Receptor (EGFR) kinase inhibitor. Gefitinib serves as a relevant standard of care, particularly in non-small cell lung cancer (NSCLC) with activating EGFR mutations. This guide will detail the necessary experimental workflows, from initial in vitro profiling to cellular mechanism of action studies, designed to rigorously evaluate the compound's potential.
Part 1: Mechanism of Action & Rationale for Comparison
Gefitinib , the established standard of care, functions as a reversible inhibitor of the EGFR tyrosine kinase. It competes with adenosine triphosphate (ATP) at the catalytic domain of the receptor, thereby blocking the downstream signaling cascades—such as the MAPK and PI3K/AKT pathways—that drive tumor proliferation, survival, and metastasis.
The core hypothesis for this guide is that this compound may also exert its effects through kinase inhibition. Therefore, a direct comparison with Gefitinib is a logical starting point to determine its potency, selectivity, and cellular efficacy. The following experimental plan is designed to test this hypothesis and establish a comprehensive performance profile.
Part 2: Experimental Workflow for Head-to-Head Benchmarking
A multi-tiered approach is essential for a thorough comparison. We will progress from broad, target-agnostic screening to specific, mechanism-focused cellular assays.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
2.2.1. Protocol: Cell Viability Assay
-
Objective: To measure the effect of the compound on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
-
Methodology:
-
An appropriate cell line, such as NCI-H1975 (which harbors an EGFR T790M mutation conferring resistance to first-generation inhibitors) or A549 (EGFR wild-type), is chosen.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound and Gefitinib for a prolonged period (e.g., 72 hours).
-
Cell viability is assessed using a metabolic assay like MTT (colorimetric) or CellTiter-Glo (luminescent), which measures the metabolic activity of living cells.
-
The concentration that reduces cell viability by 50% (EC50) is calculated.
-
2.2.2. Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide direct evidence that the compound binds to its intended target (EGFR) inside intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble EGFR remaining at each temperature is quantified by Western Blot or other protein detection methods.
-
A "melting curve" is generated. A shift in this curve to a higher temperature in the compound-treated sample confirms target engagement.
-
Part 3: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The tables below represent hypothetical data that would be generated from the previously described experiments.
Table 1: In Vitro Potency and Cellular Efficacy
| Compound | EGFR Kinase IC50 (nM) | A549 Cell EC50 (µM) | NCI-H1975 Cell EC50 (µM) |
| Gefitinib (Standard of Care) | 2.5 | 15.2 | > 20 |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Interpretation: A lower IC50 value indicates higher biochemical potency. A key comparison would be the EC50 in the NCI-H1975 cell line, which is resistant to Gefitinib. Strong activity here could suggest a significant advantage for the new compound.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Gefitinib | This compound |
| EGFR | >95% | Hypothetical Value |
| SRC | 45% | Hypothetical Value |
| VEGFR2 | 30% | Hypothetical Value |
| ABL1 | <10% | Hypothetical Value |
Interpretation: This table provides a snapshot of off-target activity. A "cleaner" profile (fewer kinases inhibited above a certain threshold, e.g., 50%) for the new compound might predict a better safety profile.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound framework for the initial preclinical benchmarking of this compound against the standard of care, Gefitinib. By systematically evaluating its biochemical potency, selectivity, cellular efficacy, and on-target engagement, researchers can build a comprehensive data package.
Positive outcomes from these studies—such as superior potency, a more favorable selectivity profile, or activity against resistant cell lines—would provide a strong rationale for advancing the compound into more complex in vivo models and further toxicological studies. This structured approach ensures that decisions on compound progression are based on solid, reproducible, and scientifically rigorous evidence.
References
-
Title: Gefitinib (Iressa): A Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Source: Targeted Oncology URL: [Link]
-
Title: Gefitinib: a review of its use in advanced non-small cell lung cancer Source: Drugs URL: [Link]
-
Title: The PI3K/AKT/mTOR signaling pathway in cancer Source: Advances in Experimental Medicine and Biology URL: [Link]
assessing the selectivity of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride for its target
A Researcher's Guide to Quantifying Kinase Inhibitor Selectivity: A Comparative Analysis
In the landscape of targeted drug discovery, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for off-target toxicities. An inhibitor that potently modulates its intended target while minimally engaging other proteins is the aspirational goal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of a novel kinase inhibitor, exemplified by the hypothetical compound "5-Amino-1-methylpyridin-2(1H)-one hydrochloride" (referred to herein as "Compound X"), a putative inhibitor of Epidermal Growth Factor Receptor (EGFR).
This document moves beyond a mere listing of protocols. It delves into the strategic rationale behind experimental choices, offering a self-validating workflow to build a robust and reliable selectivity profile. We will explore a multi-pronged approach, from broad, early-stage screening to in-depth cellular validation, ensuring that the data generated is not only accurate but also therapeutically relevant.
The Imperative of Selectivity Profiling
Kinases are a large and structurally conserved family of enzymes, making the development of truly selective inhibitors a formidable challenge. Off-target inhibition can lead to unforeseen toxicities or even produce confounding results in preclinical studies, muddying our understanding of the inhibitor's true mechanism of action. Therefore, a systematic and multi-layered assessment of selectivity is not just a regulatory requirement but a fundamental aspect of rigorous scientific inquiry.
Our approach is structured to answer two primary questions:
-
Who else is listening? Beyond the intended target (EGFR), what other kinases or proteins does Compound X interact with across the proteome?
-
Does it matter? Do these off-target interactions translate into functional consequences in a cellular context?
To address these questions, we will detail a tiered experimental workflow, starting with broad in vitro screening and progressively moving towards more physiologically relevant cellular assays.
Tier 1: Broad Kinome Scanning for Initial Hit Identification
The first step is to cast a wide net to identify potential off-target interactions across the human kinome. Large-scale kinase panels are the industry standard for this initial assessment. These assays typically measure the ability of the inhibitor to compete with a known ligand or substrate for binding to a large number of purified kinases.
Experimental Approach: In Vitro Kinase Panel Screening
A common and effective method is the use of binding assays, such as the KINOMEscan™ platform, which is based on a quantitative competition binding assay. In this method, the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured, and a lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.
Table 1: Illustrative Kinome Scan Data for Compound X at 1 µM
| Kinase Target | Gene Symbol | Percent Inhibition (%) at 1 µM |
| EGFR | EGFR | 98.5 |
| ErbB2 | ERBB2 | 85.2 |
| ErbB4 | ERBB4 | 75.1 |
| TEC | TEC | 60.3 |
| BTK | BTK | 55.8 |
| ABL1 | ABL1 | 15.7 |
| SRC | SRC | 8.9 |
| ... (400+ other kinases) | ... | < 5% |
Causality Behind Experimental Choice: Starting with a high concentration (e.g., 1 µM) provides a stringent test to identify even weak off-target interactions. The kinases showing significant inhibition in this initial screen are then selected for more detailed dose-response analysis to determine their binding affinities (Kd). This two-step process is both cost-effective and efficient.
Workflow for Kinome Scanning
Caption: A streamlined workflow for identifying off-target kinases using a competition binding assay.
Tier 2: Quantifying Potency and Cellular Target Engagement
While in vitro binding assays are excellent for identifying potential off-targets, they do not guarantee that these interactions will occur in the complex environment of a living cell. The next critical step is to validate these hits in a cellular context and quantify the inhibitor's potency against both the primary and off-target proteins.
Experimental Approach 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly assessing target engagement in intact cells or tissue samples. The principle is based on the observation that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment: Culture cells (e.g., A431, an EGFR-overexpressing cell line) to ~80% confluency. Treat the cells with a range of concentrations of Compound X or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot them into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., EGFR) and a suspected off-target (e.g., TEC) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of the inhibitor indicates target engagement.
Table 2: Comparative CETSA Data for Compound X
| Target | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| EGFR | Vehicle | 48.5°C | - |
| EGFR | Compound X (1 µM) | 56.2°C | +7.7 |
| TEC | Vehicle | 51.0°C | - |
| TEC | Compound X (1 µM) | 52.1°C | +1.1 |
| Actin | Vehicle | 62.0°C | - |
| Actin | Compound X (1 µM) | 62.1°C | +0.1 |
Trustworthiness of the Protocol: This protocol includes a negative control (Actin), a protein not expected to bind Compound X, to ensure that the observed thermal shifts are specific to the target and not due to a general, non-specific effect on protein stability. A significant thermal shift for EGFR and a minimal shift for TEC and Actin provides strong evidence for selective engagement of EGFR in a cellular environment.
Experimental Approach 2: NanoBRET™ Target Engagement Assay
For a more quantitative assessment of intracellular potency, the NanoBRET™ Target Engagement Assay is an excellent choice. This technology measures the binding of a compound to a specific protein target in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds to the same target is added. When the tracer binds to the NanoLuc®-target fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the signal.
Workflow for NanoBRET™ Assay
A Guide to Ensuring Experimental Reproducibility with 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
Introduction: The Challenge of Novel Reagents
In the landscape of drug discovery and chemical research, the exploration of novel chemical entities is the engine of innovation. 5-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS No. 1137721-06-2) is one such entity—a heterocyclic organic compound that holds potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1][2][3][4] Its structure, featuring an aminopyridine core, suggests applications ranging from the development of new therapeutic agents to materials science.[1] However, as with any research chemical that is not yet widely characterized in the literature, the primary challenge for the diligent scientist is ensuring the reliability and reproducibility of experimental results.
This guide provides a framework for researchers, scientists, and drug development professionals to approach the use of this compound and similar novel reagents. It is not merely a set of protocols, but a methodological philosophy aimed at embedding reproducibility into the core of the experimental workflow. We will explore the factors that influence experimental outcomes, offer a comparative mindset for evaluating such a reagent, and provide actionable protocols to validate your own findings.
The Specter of Irreproducibility in Chemical Research
The "reproducibility crisis" is a well-documented challenge across many scientific disciplines, with chemistry being particularly susceptible.[5] A recent survey highlighted that a significant percentage of chemists have struggled to reproduce their own or others' published work.[5] This issue can stem from a variety of factors, including ambiguity in chemical nomenclature, impurities in starting materials, and subtle variations in experimental conditions that are often overlooked in published methods.[5][6] For a novel reagent like this compound, where a deep body of public data is absent, the onus of ensuring reproducibility falls squarely on the individual researcher. The consequences of irreproducible work are significant, leading to wasted resources, and a corrosion of trust in the scientific literature.[7]
Core Principles for Achieving Reproducible Results
To mitigate the risks of irreproducibility, a systematic approach to experimental design and execution is paramount. The following pillars form the foundation of a robust and self-validating research workflow.
Uncompromising Characterization of Starting Materials
The single most critical factor in ensuring reproducibility is the quality and purity of your starting materials.[8] Do not assume that a label on a bottle is a complete descriptor of its contents.
Key Actions:
-
Verify Identity and Purity: Upon receiving a new batch of this compound, perform independent analytical characterization. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for confirming purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure.
-
Assess Stability and Storage: The hydrochloride salt form suggests a degree of stability, but its long-term stability under various storage conditions (light, temperature, humidity) may be unknown. A baseline characterization should be followed by periodic re-analysis, especially for older batches.
-
Document Everything: Record the supplier, lot number, date of receipt, and all characterization data for each batch of the reagent used.
Rigorous Control of Experimental Variables
Subtle, often unreported, variables can have a profound impact on the outcome of a chemical reaction or biological assay.[6][8]
Key Experimental Controls:
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents where necessary. Traces of water or other impurities can dramatically alter reaction pathways.[6]
-
Atmosphere: For sensitive reactions, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions with atmospheric components.
-
Temperature Control: Maintain and record the precise temperature of the reaction mixture. Do not rely on ambient temperature, which can fluctuate.
-
Stirring and Mixing: The rate and method of stirring can influence reaction kinetics, particularly in heterogeneous mixtures.[9]
-
Meticulous Documentation: Every parameter, no matter how seemingly minor, should be recorded in a detailed lab notebook. This includes addition rates of reagents, color changes, and any unexpected observations.
A Comparative Framework: this compound vs. Alternatives
Hypothetical Application: Use as a nucleophilic amine in a Suzuki coupling reaction.
Potential Alternative: 3-Amino-2-methoxypyridine (a commercially available aminopyridine with a different substitution pattern).
Table 1: Parameters for Comparative Analysis
| Parameter | This compound | Alternative: 3-Amino-2-methoxypyridine | Rationale for Comparison |
| Purity (as received) | To be determined by in-house analysis (e.g., HPLC, NMR) | To be determined by in-house analysis (e.g., HPLC, NMR) | Establishes a baseline for the quality of starting materials. |
| Solubility | To be determined in various reaction solvents | To be determined in various reaction solvents | Informs choice of reaction conditions and potential for heterogeneity. |
| Reaction Yield (under standardized conditions) | To be determined experimentally | To be determined experimentally | A primary measure of performance. |
| Reproducibility of Yield (n=5) | To be determined (calculate standard deviation) | To be determined (calculate standard deviation) | Quantifies the consistency of the reaction outcome. |
| By-product Profile (by HPLC/MS) | To be determined | To be determined | Provides insight into reaction selectivity and potential purification challenges. |
| Stability in Solution | To be determined (e.g., by NMR over time) | To be determined (e.g., by NMR over time) | Important for reactions that require prolonged heating or reaction times. |
This structured comparison, conducted in parallel under identical conditions, will provide objective data on the relative performance and reliability of the novel reagent.
Experimental Protocols for Ensuring Reproducibility
The following protocols are designed to be broadly applicable and should be adapted to the specific experimental context.
Protocol 1: Quality Control and Validation of Incoming this compound
-
Visual Inspection: Note the color, form (e.g., crystalline, amorphous), and any signs of decomposition.
-
Solubility Test: Assess solubility in a range of common laboratory solvents (e.g., water, methanol, DMSO, dichloromethane).
-
Purity Assessment by HPLC:
-
Develop a suitable HPLC method (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% formic acid).
-
Inject a known concentration of the compound and determine the area percent of the main peak. A purity of >98% is generally desirable for synthetic work.
-
-
Identity Confirmation by LC-MS:
-
Analyze the sample by LC-MS to confirm that the molecular weight of the main peak corresponds to that of 5-Amino-1-methylpyridin-2(1H)-one (free base).
-
-
Structural Verification by NMR:
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Confirm that the observed chemical shifts, coupling constants, and integration are consistent with the expected structure.
-
-
Documentation: Archive all spectra and chromatograms with the supplier and lot number information.
Protocol 2: General Reproducible Synthetic Protocol (Illustrative Example: N-Arylation)
-
Reagent Preparation:
-
Use a fresh bottle of this compound that has passed QC as per Protocol 1.
-
Use a new, sealed bottle of anhydrous solvent (e.g., dioxane).
-
Ensure all other reagents (e.g., aryl halide, palladium catalyst, ligand, base) are of high purity and from documented sources.
-
-
Reaction Setup:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Assemble the reaction apparatus under a positive pressure of nitrogen.
-
To a reaction vessel, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and ligand (e.g., Xantphos, 0.04 eq).
-
Add this compound (1.2 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at a constant, recorded rate (e.g., 300 RPM).
-
Heat the reaction to a precise, recorded temperature (e.g., 100 °C) using an oil bath with a thermocouple controller.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Follow a standardized work-up procedure (e.g., dilution with ethyl acetate, washing with brine, drying over Na₂SO₄).
-
Purify the crude product using a standardized method (e.g., column chromatography with a specified silica gel and eluent system).
-
-
Analysis and Documentation:
-
Characterize the purified product by NMR, MS, and HPLC to confirm identity and purity.
-
Calculate the isolated yield.
-
Repeat the entire experiment on at least two separate occasions to confirm the reproducibility of the yield and purity.
-
Visualizing Reproducibility Workflows
Diagram 1: Workflow for New Reagent Validation
Caption: Workflow for the validation of a new batch of a research chemical.
Diagram 2: Troubleshooting Irreproducible Results
Caption: A decision tree for troubleshooting irreproducible experimental outcomes.
References
-
Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. Enago Academy. [Link]
-
SVI-NEWS. (2024, July 1). How To Improve an Experiment in Chemistry Practices. SVI-NEWS. [Link]
-
Langmuir. (2019, October 3). Five Easy Ways To Make Your Research More Reproducible. ACS Publications. [Link]
-
Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. [Link]
-
Bitesize Bio. (2025, February 27). 8 Tips to Improve Your Research Reproducibility. [Link]
-
ResearchGate. (2025, August 7). Reproducibility in Chemical Research. [Link]
-
Reddit. (2023, December 16). What is everyone's opinion on reproducibility?. r/chemistry. [Link]
-
Synthical. (2025, September 22). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. [Link]
-
DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. [Link]
-
Plant Care. (2026, January 1). How to Choose the Best 5 Amino 1MQ Peptide for Research Use. [Link]
-
ChemSrc. This compound. [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride in Comparative Enzyme Inhibition Assays
Introduction: Contextualizing the Analysis of a Novel Pyridinone Derivative
In the landscape of modern drug discovery, pyridinone scaffolds are of significant interest due to their versatile chemical properties and potential as therapeutic agents.[1] 5-Amino-1-methylpyridin-2(1H)-one hydrochloride (hereafter referred to as Compound 'X') is a novel heterocyclic compound available for research purposes.[2][3][4][5] While its primary applications are as a synthetic intermediate, its structural motifs suggest potential bioactivity that warrants investigation.[1][2]
This guide provides a comprehensive framework for the comparative statistical analysis of Compound 'X', proposing a hypothetical yet scientifically rigorous scenario where it is evaluated as a potential inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in various pathological processes. We will compare its performance against two reference compounds: a well-established, broad-spectrum MMP inhibitor (Marimastat) and a known, potent research-grade inhibitor (Inhibitor Z).
Pillar 1: Expertise & Causality in Experimental Design
The objective is to determine the relative potency of Compound 'X' in inhibiting MMP-9 activity. A well-designed experiment is paramount for generating high-quality data amenable to rigorous statistical analysis. The causality behind our choices is explained below.
Choosing the Right Assay: A FRET-Based Approach
We will employ a Förster Resonance Energy Transfer (FRET) based enzymatic assay. This choice is deliberate: FRET assays are highly sensitive, continuous (allowing for kinetic measurements), and readily adaptable to a high-throughput format, which is crucial for generating the dose-response curves necessary for our analysis. The principle involves a fluorogenic peptide substrate for MMP-9 that contains a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by active MMP-9, the donor and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to enzyme activity.
Selection of Comparators: Establishing a Performance Baseline
-
Marimastat: A broad-spectrum MMP inhibitor that has undergone clinical investigation. It serves as a clinically relevant, albeit less potent, benchmark.
-
Inhibitor Z: A hypothetical, highly potent, and selective MMP-9 inhibitor, representing a high-performance standard typical of lead compounds in drug discovery.
This selection provides a dynamic range for comparison, allowing us to contextualize the performance of Compound 'X' against both a clinically tested agent and a high-potency research compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in-vitro FRET-based MMP-9 inhibition assay.
Caption: Workflow for the MMP-9 FRET-based inhibition assay.
Pillar 2: Trustworthiness through Self-Validating Protocols
A protocol's trustworthiness lies in its ability to produce consistent and reproducible results. This is achieved through meticulous planning and the inclusion of appropriate controls.
Detailed Experimental Protocol: MMP-9 FRET Inhibition Assay
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Compound 'X', Marimastat, and Inhibitor Z in 100% DMSO.
-
Perform a serial dilution series in a 96-well plate to create a range of concentrations (e.g., 100 µM to 0.001 µM). Include a DMSO-only control (vehicle control).
-
-
Enzyme and Substrate Preparation:
-
Dilute active recombinant human MMP-9 enzyme to a working concentration of 2X the final assay concentration in a suitable assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Dilute the FRET peptide substrate to a 2X working concentration in the same assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[6]
-
-
Assay Procedure:
-
Add 50 µL of the 2X enzyme solution to each well of a 96-well assay plate.
-
Add 1 µL of each compound dilution to the respective wells. For controls, add 1 µL of DMSO.
-
Include "no enzyme" controls (50 µL buffer instead of enzyme solution) to determine background fluorescence.
-
Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Excitation 328 nm, Emission 393 nm) every 60 seconds for 60 minutes.
-
Pillar 3: Authoritative Grounding & Data-Driven Comparisons
The analysis of the raw kinetic data is where statistical rigor becomes critical. The goal is to transform rates of reaction into a quantifiable measure of inhibitory potency, the IC50 value.
Data Presentation: Comparative Dose-Response Data
The initial rates of reaction (V₀), calculated from the linear phase of the fluorescence-time curve, are normalized to the vehicle (DMSO) control. The following table represents a plausible dataset from this experiment.
| Concentration (nM) | Log Concentration | Compound 'X' (% Inhibition) | Marimastat (% Inhibition) | Inhibitor Z (% Inhibition) |
| 100,000 | 5.00 | 98.2 | 99.1 | 100.0 |
| 10,000 | 4.00 | 95.3 | 98.5 | 100.0 |
| 1,000 | 3.00 | 75.1 | 92.4 | 99.8 |
| 100 | 2.00 | 48.9 | 78.3 | 96.1 |
| 10 | 1.00 | 15.2 | 52.1 | 85.3 |
| 1 | 0.00 | 2.1 | 20.7 | 49.8 |
| 0.1 | -1.00 | -1.5 | 5.3 | 12.7 |
| 0.01 | -2.00 | 0.5 | 1.1 | 2.5 |
Statistical Analysis: From Raw Data to Actionable Insights
The primary method for analyzing dose-response data is non-linear regression.[7][8][9] This approach is preferred over linear transformations because it provides a more accurate fit to the typical sigmoidal shape of the dose-response relationship.[8]
Step 1: IC50 Determination via Non-Linear Regression
-
The Model: The data for each compound will be fitted to a four-parameter logistic (4PL) equation, also known as the Hill equation.[8] This model is described as: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope) Where:
-
Y is the percent inhibition.
-
X is the compound concentration.
-
Top and Bottom are the plateaus of the curve (constrained to ~100 and ~0).
-
IC50 is the concentration at which 50% inhibition is achieved.
-
HillSlope describes the steepness of the curve.
-
-
Rationale: The 4PL model is robust and provides a direct estimate of the IC50, which is our primary metric of potency. Statistical software packages (e.g., GraphPad Prism, R with the 'drc' package) are essential for this analysis.
Step 2: Statistical Comparison of IC50 Values
Once the IC50 and its corresponding 95% confidence interval are calculated for each compound, we must determine if the observed differences in potency are statistically significant.
-
The Test: An F-test is the most appropriate method to compare the fits of two or more non-linear regression models. This test can determine if a single curve can adequately describe all datasets or if separate curves (and thus different IC50 values) are statistically justified.
-
Interpretation: The F-test will yield a p-value. A low p-value (typically < 0.05) indicates that the IC50 values are significantly different from each other.[10] This allows us to make confident statements about the relative potencies of the compounds.
Logical Relationship Diagram
This diagram illustrates the logical steps involved in the statistical analysis.
Conclusion and Forward Look
Based on our hypothetical data and the described statistical analysis, we would likely conclude that Inhibitor Z is the most potent compound, followed by Marimastat, and then Compound 'X'. The F-test would provide the statistical confidence to state that these differences are significant.
References
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Jackson, S. H., et al. (1987). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology. Available at: [Link]
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Vidal, M. (2023). Discussion on statistical tools for dose-response curves with a time component. ResearchGate. Available at: [Link]
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Steiner, N., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. Available at: [Link]
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ChemBK. 5-AMino-1-Methylpiperidin-2-one hydrochloride. Available at: [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
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A Comparative Guide to 5-Amino-1-methylpyridin-2(1H)-one hydrochloride: A Chemical Intermediate Versus Bioactive Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride with functionally and structurally related compounds. Due to the limited peer-reviewed literature on the biological activity of this compound itself, this document contrasts its known profile as a chemical intermediate against two well-researched, bioactive molecules: 5-Amino-1MQ , a potent metabolic regulator, and Pirfenidone , an approved anti-fibrotic drug. This comparative approach is designed to provide a broader context for researchers interested in the pyridinone scaffold and related structures in drug discovery.
Introduction: Defining the Landscape
This compound (CAS Number: 1137721-06-2) is a heterocyclic organic compound.[1][2] Current scientific literature and commercial availability primarily categorize it as a building block or intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[3][4] Its utility stems from the reactive amino and pyridinone functional groups, which allow for targeted chemical modifications.[3]
While direct biological performance data for this specific hydrochloride salt is scarce, the core structure, a substituted pyridinone, is a recognized pharmacophore. This necessitates a comparison with related compounds where extensive experimental data are available. This guide will focus on:
-
5-Amino-1MQ (5-Amino-1-methylquinolinium): A similarly named but structurally distinct small molecule investigated for its potent inhibition of the enzyme Nicotinamide N-methyltransferase (NNMT), with significant implications for metabolic diseases.
-
Pirfenidone: An approved therapeutic agent that shares the pyridinone core structure and is used to treat idiopathic pulmonary fibrosis (IPF).[5][6]
Comparative Analysis: Structure, Mechanism, and Application
The following table provides a high-level comparison of the three molecules.
| Feature | 5-Amino-1-methylpyridin-2(1H)-one HCl | 5-Amino-1MQ | Pirfenidone |
| CAS Number | 1137721-06-2[1][2] | 42464-96-0 (iodide salt) | 53179-13-8 |
| Core Structure | Pyridinone | Quinolinium | Pyridinone |
| Primary Role | Chemical Intermediate[3] | Research Compound / NNMT Inhibitor[7][8] | Anti-fibrotic Drug[5][6] |
| Mechanism of Action | Not established in peer-reviewed literature | Selective, membrane-permeable inhibitor of Nicotinamide N-methyltransferase (NNMT)[9][10] | Downregulation of pro-fibrotic and pro-inflammatory mediators (e.g., TGF-β, TNF-α)[11][12] |
| Therapeutic Area | Not applicable | Obesity, Type 2 Diabetes, Sarcopenia (preclinical)[9][10] | Idiopathic Pulmonary Fibrosis (IPF)[5][12] |
In-Depth Profile: 5-Amino-1MQ, the Metabolic Regulator
5-Amino-1MQ is a small molecule that has garnered significant interest for its role in cellular metabolism.[8] It is a selective inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme primarily expressed in the liver and adipose tissue.[10]
Mechanism of Action: The NNMT-NAD⁺-SIRT1 Pathway
NNMT acts as a metabolic brake by catalyzing the methylation of nicotinamide (a form of Vitamin B3), which consumes methyl donors (like SAM) and depletes the cellular pool of nicotinamide adenine dinucleotide (NAD⁺).[13] High NNMT activity is linked to obesity and metabolic syndrome.[7][9]
5-Amino-1MQ's inhibition of NNMT triggers a cascade of favorable metabolic events:
-
Increased NAD⁺ Levels: By blocking NNMT, 5-Amino-1MQ prevents the depletion of nicotinamide, leading to higher intracellular NAD⁺ levels.[7][13]
-
Enhanced Mitochondrial Function: NAD⁺ is a critical coenzyme for mitochondrial energy production (ATP synthesis).[9] Elevated NAD⁺ boosts mitochondrial efficiency and increases the rate of fatty acid oxidation.
-
SIRT1 Activation: The rise in NAD⁺ activates sirtuin proteins, particularly SIRT1 (the "longevity gene"), which plays a key role in DNA repair, inflammation reduction, and improved stress resistance.[8][9]
This mechanism shifts the body's metabolism towards energy expenditure over fat storage, without relying on appetite suppression.[7][13]
Caption: Mechanism of 5-Amino-1MQ via NNMT inhibition.
Supporting Experimental Data
Preclinical studies in animal models have demonstrated the efficacy of NNMT inhibition:
-
Weight Reduction: In diet-induced obese mice, treatment with an NNMT inhibitor significantly reduced body weight and white adipose mass without altering food intake.[13]
-
Improved Insulin Sensitivity: NNMT inhibition has been shown to improve insulin sensitivity and glucose tolerance, suggesting a role in managing type 2 diabetes.[14]
-
Reduced Cholesterol: Studies have reported lower plasma total cholesterol levels in mice treated with NNMT inhibitors.[13]
In-Depth Profile: Pirfenidone, the Anti-Fibrotic Agent
Pirfenidone is an orally available synthetic drug approved for the treatment of idiopathic pulmonary fibrosis (IPF).[5][12] It belongs to the same pyridinone chemical class as 5-Amino-1-methylpyridin-2(1H)-one.[6][15]
Mechanism of Action: A Multifaceted Approach
Pirfenidone's therapeutic effects are attributed to its combined anti-fibrotic, anti-inflammatory, and antioxidant properties.[5][16] It modulates key signaling pathways involved in fibrosis:
-
Inhibition of TGF-β: Pirfenidone downregulates the production and activity of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine that stimulates fibroblast proliferation and collagen synthesis.[11][12]
-
Reduction of Inflammatory Mediators: The drug reduces the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[11]
-
Antioxidant Effects: It mitigates oxidative stress, which is a known contributor to the pathogenesis of IPF.[11][16]
Caption: Pirfenidone's multi-target anti-fibrotic mechanism.
Supporting Clinical Data
Pirfenidone's efficacy is supported by multiple large-scale clinical trials. It has been shown to significantly slow the decline in lung function, as measured by forced vital capacity (FVC), and improve progression-free survival in patients with IPF.[5]
Experimental Protocols: A Workflow for Assessing NNMT Inhibition
For researchers investigating compounds like 5-Amino-1MQ, a primary experimental step is to validate the inhibition of its target enzyme, NNMT.
Workflow: In Vitro NNMT Inhibition Assay
This protocol provides a general workflow for measuring the enzymatic activity of NNMT in the presence of a test inhibitor.
Caption: Workflow for an in vitro NNMT inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Reconstitute recombinant human NNMT enzyme in an appropriate assay buffer.
-
Prepare stock solutions of the test inhibitor (e.g., 5-Amino-1MQ), the substrate nicotinamide, and the methyl donor S-adenosylmethionine (SAM).
-
Create a serial dilution of the test inhibitor to determine a dose-response curve.
-
-
Enzymatic Reaction:
-
In a multi-well assay plate, add the test inhibitor at various concentrations.
-
Add the NNMT enzyme to each well and briefly pre-incubate.
-
Initiate the reaction by adding a mixture of nicotinamide and SAM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection and Measurement:
-
Terminate the reaction using a stop solution.
-
The activity of NNMT is determined by measuring the amount of S-adenosylhomocysteine (SAH) produced. This can be done using a variety of commercial kits, such as luminescence-based assays (e.g., MTase-Glo™), which convert SAH into a detectable signal (e.g., light).[17]
-
Read the plate using a luminometer or appropriate plate reader.
-
-
Data Analysis:
-
Subtract background signal from all wells.
-
Plot the measured signal (luminescence) against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce NNMT activity by 50%.
-
Conclusion and Future Directions
This compound is currently best understood as a chemical intermediate, a valuable tool for synthetic chemists.[3] While its core pyridinone structure is present in bioactive molecules like the anti-fibrotic drug Pirfenidone , there is no substantial peer-reviewed evidence to assign a specific biological function to the hydrochloride compound itself.
In contrast, 5-Amino-1MQ serves as a compelling example of a small molecule with a well-defined mechanism of action and significant therapeutic potential in the metabolic disease space.[7][8] Its ability to inhibit NNMT and subsequently boost NAD⁺ levels represents a modern therapeutic strategy for combating obesity, improving insulin sensitivity, and potentially addressing age-related metabolic decline.[9][13]
For researchers in drug development, this guide highlights three key takeaways:
-
Context is Critical: The biological activity of a molecule cannot be inferred from its name or a shared chemical scaffold alone.
-
The Value of a Known Target: Compounds like 5-Amino-1MQ with a clear, druggable target (NNMT) and a well-understood mechanism of action provide a solid foundation for further development.
-
Opportunities for Exploration: The lack of data on this compound means its biological activity is an open question, representing a potential area for novel screening and discovery efforts.
Future research should aim to characterize the biological profile of this compound to determine if it possesses any therapeutic properties, distinguishing it from its role as a synthetic precursor.
References
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Title: Pirfenidone - Wikipedia. Source: Wikipedia. [Link]
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Title: What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. Source: Amazing Meds. [Link]
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Title: Peptide Therapy - 5-Amino-1MQ. Source: Revolution Health & Wellness. [Link]
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Title: Pirfenidone: Uses, Interactions, Mechanism of Action, and More. Source: Minicule. [Link]
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Title: How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid. Source: Swolverine. [Link]
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Title: What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. Source: Gorilla Healing. [Link]
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Title: Pirfenidone is a cardioprotective drug: Mechanisms of action and preclinical evidence. Source: Pharmacological Research. [Link]
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Title: 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. Source: 1st Optimal. [Link]
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Title: Pirfenidone 200 mg Uses, Dosage, Mechanism of Action, and Benefits. Source: Sterispharma. [Link]
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Title: What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Source: Luxura Med Spa. [Link]
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Title: Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Source: Frontiers in Endocrinology. [Link]
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Title: Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Source: MDPI. [Link]
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Title: Abstract 3757: Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase. Source: AACR Journals. [Link]
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Title: Everything You Need to Know About 5-Amino-1MQ. Source: Peptide Sciences. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride
Introduction: As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. The procedures outlined herein are rooted in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment. By moving beyond simple instruction to explain the causality behind each step, we aim to build a deep, trust-based understanding of safe laboratory practices.
Hazard Assessment and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not always available, the chemical structure itself provides critical indicators for prudent handling. This compound belongs to the aminopyridine and pyridinone chemical classes.
Causality of Hazard Classification: The aminopyridine moiety is structurally related to compounds known for their acute toxicity.[1] The U.S. Environmental Protection Agency (EPA) has noted that aminopyridines are readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[1] Therefore, as a precautionary principle, this compound and any materials contaminated with it must be classified and handled as hazardous chemical waste .[2][3]
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[4][5]
Hazard Summary from Structurally Related Compounds:
| Hazard Category | Classification & Key Findings | Supporting Sources |
| Acute Toxicity | Aminopyridines can be highly toxic if swallowed, inhaled, or in contact with skin.[2] Pyridine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] | [2][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] | [7] |
| Eye Damage/Irritation | Causes serious eye irritation.[7] | [7] |
| Respiratory Irritation | May cause respiratory irritation, particularly as a dust or aerosol.[7] | [7] |
| Environmental Hazard | Related compounds like 4-Aminopyridine are toxic to aquatic life with long-lasting effects.[8] Discharge into the environment must be avoided.[9] | [8][9] |
Personnel Safety and Engineering Controls
Proactive safety measures are essential to minimize exposure risk during handling and disposal procedures.
A. Personal Protective Equipment (PPE): Proper PPE is the first line of defense. The following should be worn at all times when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[10]
-
Hand Protection: Use compatible, chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11]
-
Body Protection: A standard laboratory coat must be worn to prevent contamination of personal clothing.[10]
B. Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound that could generate dust, and the preparation of its solutions, must be conducted within a certified chemical fume hood.[10][12] This is critical to prevent inhalation, a primary route of exposure for powdered aminopyridine compounds.[2]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[8]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is crucial for ensuring safety and regulatory compliance. The primary method for the disposal of aminopyridine-class compounds is through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EHS) office.[4]
Step 1: Waste Segregation
-
Action: Collect all waste materials contaminated with this compound in a dedicated hazardous waste container.
-
Rationale: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's EHS guidelines.[4] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process.
Step 2: Waste Collection and Containment
-
Action: Use a designated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) drum or bottle.[3]
-
Container Contents:
-
Solid Waste: Unused or expired pure compound, contaminated weigh boats, spatulas, and disposable labware.
-
Liquid Waste: Solutions containing the compound.
-
Contaminated PPE: Used gloves, disposable sleeves, or other heavily contaminated protective equipment.
-
-
Rationale: A robust, sealed container prevents leaks and environmental release during storage and transport.
Step 3: Labeling
-
Action: Immediately label the waste container. The label must, at a minimum, include:
-
Rationale: Clear and accurate labeling is a regulatory requirement and ensures that all personnel, from researchers to waste handlers, are aware of the container's contents and associated dangers.
Step 4: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Rationale: This area should be away from general laboratory traffic and incompatible materials (e.g., strong acids, strong oxidizing agents) to prevent accidental spills or reactions.[5]
Step 5: Final Disposal
-
Action: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[10]
-
Rationale: Professional disposal services are equipped to handle and treat hazardous chemicals in compliance with all federal and state regulations.[4] The most common final disposal method for this type of organic chemical waste is high-temperature chemical incineration.[4]
Spill Management Protocol
In the event of an accidental spill, a calm and methodical response is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood if the spill is contained there.[10]
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3]
-
Collect Cleanup Materials: Carefully collect all contaminated absorbent material, brooms, dustpans, and any contaminated PPE. Place everything into a new, sealable hazardous waste container and label it as described in Section 3.[10]
-
Decontaminate: Clean the spill surface thoroughly with a suitable solvent (such as isopropanol or ethanol) followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[10]
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's established procedures.
Regulatory Framework: A Researcher's Responsibility
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA.[13][14] RCRA establishes a "cradle-to-grave" framework, meaning that the responsibility for hazardous waste lies with the generator—from its creation to its ultimate disposal.[15][16][17] As a researcher, you are a waste generator and are responsible for ensuring your waste is correctly identified, managed, and prepared for transport and disposal according to these regulations.[18][19]
Visual Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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- Benchchem. (n.d.). Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- University of Washington. (n.d.). 4-Aminopyridine SOP.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- Benchchem. (n.d.). Proper Disposal of 3,4-Dihydro-6-methyl-2-pyridone: A Guide for Laboratory Professionals.
- Fisher Scientific. (2014, September 27). SAFETY DATA SHEET: 5-Amino-1-methyl-2-oxoindoline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Amino-2-hydroxypyridine.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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- ChemicalBook. (2025, July 26). 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE - Safety Data Sheet.
- Benchchem. (n.d.). Safe handling and storage procedures for aminopyridines.
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- Wikipedia. (n.d.). Resource Conservation and Recovery Act.
- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: Pyridine hydrochloride.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- GSA Real Property Disposition. (2007, April 12). RCRA fact sheet.
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- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
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A Senior Application Scientist's Guide to Handling 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven guidance for the safe handling of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. The protocols outlined here are synthesized from safety data for structurally related pyridine derivatives and hydrochloride salts to ensure a comprehensive and cautious approach. Our goal is to empower you with the knowledge to manage this compound safely, from initial handling to final disposal, ensuring the integrity of your research and the safety of your team.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
-
Aminopyridine Core: Pyridine and its derivatives are known to be potentially hazardous. Hazards associated with similar compounds include acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] They are often classified as causing skin and serious eye irritation.[1][3]
-
Hydrochloride Salt: The hydrochloride form suggests the compound is likely a solid, water-soluble powder. This physical state presents a primary hazard of dust generation and subsequent inhalation.[4] Furthermore, hydrochloride salts can be corrosive and irritating, particularly to mucous membranes and the respiratory tract.[5][6][7]
Therefore, we must operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful via inhalation, ingestion, and dermal contact, and capable of causing respiratory irritation.[3][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the specific hazards identified above. Engineering controls, such as a certified chemical fume hood, are the first and most important line of defense.[9] PPE should never be the sole means of protection.[10]
The following table outlines the recommended PPE for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions inside a fume hood) | Chemical safety goggles | Chemical-resistant nitrile or neoprene gloves[11] | Fully-buttoned laboratory coat | Not required if handled exclusively within a certified chemical fume hood. |
| High-Volume Handling / Spill Cleanup (e.g., large-scale synthesis, cleaning spills) | Chemical safety goggles and a full-face shield[5][12] | Chemical-resistant nitrile or neoprene gloves[11] | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with cartridges for acid gases and organic vapors/particulates[7][12] |
Causality Behind PPE Choices:
-
Eye Protection: Goggles are essential to prevent airborne particles from entering the eyes.[13] A face shield is added during higher-risk activities to protect the entire face from splashes or significant dust exposure.[5]
-
Hand Protection: Nitrile or neoprene gloves provide a robust barrier against pyridine-based compounds.[11] It is critical to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating your skin.[4]
-
Body Protection: A lab coat prevents incidental contact with skin. A chemical-resistant apron provides an additional layer of protection against spills during transfers of larger quantities.[12]
-
Respiratory Protection: The primary risk from a solid compound is inhalation of fine dust.[4] All handling of the solid should occur within a chemical fume hood to control exposure.[7][11] A respirator becomes mandatory when these engineering controls are insufficient or during an emergency, such as a spill outside of a containment hood.[9]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducibility. The following workflow is designed as a self-validating system for routine handling.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify that the chemical fume hood has a current certification.
-
Don the appropriate PPE as specified in the table above.
-
Place a plastic-backed absorbent liner on the work surface inside the hood.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and have a spill kit readily accessible.
-
-
Aliquotting and Handling:
-
Open the container inside the fume hood.
-
Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container.
-
Tightly reseal the primary container.
-
Proceed with the experimental procedure (e.g., adding the solid to a solvent).
-
-
Post-Handling & Decontamination:
-
Wipe down the spatula, weigh boat, and any other contaminated equipment with a damp cloth before removing them from the hood. Dispose of the cloth and weigh boat as hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order (gloves first, then apron, goggles, and lab coat) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.[4]
-
Emergency and Disposal Plans
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response:
-
Small Spill (inside fume hood):
-
Ensure full PPE is worn.
-
Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area with a suitable cleaning solution.
-
-
Large Spill (outside fume hood):
-
Evacuate all non-essential personnel from the area and restrict access.[4]
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
If trained and equipped with the proper PPE (including respiratory protection), proceed with cleanup as described for a small spill. Do not attempt cleanup if you are not trained to do so.
-
Waste Disposal:
Proper disposal is a critical final step in the chemical lifecycle.
-
Classification: This compound must be treated as hazardous chemical waste.[13] As a hydrochloride salt, it contains a halogen and should be segregated as halogenated organic waste .[13]
-
Collection: All materials contaminated with the compound, including gloves, weigh boats, absorbent pads, and excess solid, must be collected in a clearly labeled, sealed, and compatible waste container.[13]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accumulation start date.
-
Storage and Disposal: Store the sealed waste container in a designated Satellite Accumulation Area.[13] Follow your institution's procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain.[4][14]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Amino-5-methylpyridin-2-ol.
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
- Safe Work Australia. (2020). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from Australian Government Department of Health and Aged Care.
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrogen Chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (2023). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
University of Wollongong. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.com [ehs.com]
- 6. nj.gov [nj.gov]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
